N-[4-(hydrazinosulfonyl)phenyl]acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 639. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[4-(hydrazinesulfonyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c1-6(12)10-7-2-4-8(5-3-7)15(13,14)11-9/h2-5,11H,9H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCWYAIMPZBEGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277072 | |
| Record name | N-[4-(hydrazinosulfonyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3989-50-2 | |
| Record name | NSC639 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=639 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[4-(hydrazinosulfonyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of N-[4-(hydrazinosulfonyl)phenyl]acetamide
This guide provides a comprehensive technical overview of N-[4-(hydrazinosulfonyl)phenyl]acetamide, a key chemical intermediate in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, and reactivity of this molecule, offering field-proven insights and detailed experimental protocols.
Introduction: A Versatile Synthetic Building Block
This compound, also known as 4-acetamidobenzenesulfonyl hydrazide, is a bifunctional organic compound of significant interest in the development of novel pharmaceuticals and chemical entities. Its structure uniquely combines a sulfonamide core, a hallmark of many successful drugs, with a reactive hydrazide moiety. This hydrazide group serves as a versatile chemical handle, enabling the construction of more complex molecular architectures, particularly through the formation of hydrazones.
While it is primarily valued as a non-isolated intermediate, understanding its properties is crucial for chemists who generate it in situ or use it as a starting material for multi-step syntheses. This guide will illuminate its chemical characteristics, synthesis, and handling, with a focus on practical application and scientific integrity.
Physicochemical and Structural Properties
Precise experimental data for this compound is not widely published, as it is often synthesized and used immediately in subsequent reactions. However, its properties can be reliably inferred from its structure and data from closely related analogues.
Structural and Identity Data
| Property | Value / Description |
| IUPAC Name | This compound |
| Synonym | 4-Acetamidobenzenesulfonyl hydrazide |
| CAS Number | 3989-50-2 |
| Molecular Formula | C₈H₁₁N₃O₃S |
| Molecular Weight | 229.26 g/mol |
| Chemical Structure | ![]() |
Estimated Physicochemical Properties
The following properties are estimated based on data from parent structures like benzenesulfonohydrazide and closely related analogues such as 4-acetamidobenzenesulfonamide.
| Property | Estimated Value | Basis for Estimation & Expert Commentary |
| Melting Point (°C) | ~110 - 120 (with decomposition) | Sulfonyl hydrazides are known to be thermally labile.[1][2] The parent benzenesulfonyl hydrazide melts at 101-103 °C.[1][2] The acetamido group may slightly increase this value, but decomposition upon heating is expected. |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water, ethanol; Insoluble in non-polar solvents. | Dimethyl Sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of polar compounds.[3] The related benzenesulfonyl hydrazide is soluble in methanol.[2] The polarity of the molecule suggests poor solubility in solvents like hexanes or diethyl ether. |
| pKa | ~9.0 - 9.5 | This estimation is for the dissociation of the N'-H proton of the hydrazide group (-SO₂NHNH₂ ). The parent benzenesulfonohydrazide has a predicted pKa of 9.30.[1][2] The electron-withdrawing nature of the sulfonyl group makes this proton weakly acidic. |
Synthesis of this compound
The synthesis is a robust, two-step process that is widely applicable for creating sulfonyl hydrazides from aromatic starting materials. The causality behind this specific pathway is rooted in established principles of electrophilic aromatic substitution and nucleophilic acyl substitution.
Diagram: Synthetic Workflow
Caption: Two-step synthesis of the target compound.
Rationale for Experimental Design
Why start with Acetanilide and not Aniline? The core directive is to achieve regioselective chlorosulfonation at the para position of the benzene ring.
-
Aniline: The free amino group (-NH₂) is a powerful activating group. However, it is also strongly basic. In the presence of the highly acidic chlorosulfonic acid, it would be immediately protonated to form an anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and meta-directing, leading to the undesired isomer.
-
Acetanilide: The acetyl group (-NHCOCH₃) serves as a protecting group. It moderates the activating power of the nitrogen, preventing polysubstitution, and its steric bulk strongly favors electrophilic attack at the less hindered para position. This ensures a high yield of the desired 4-substituted product.[4]
Detailed Experimental Protocol
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride (Intermediate)
-
Setup: In a fume hood, equip a 250 mL dry Erlenmeyer flask with a magnetic stir bar.
-
Reagents: Add 13.5 g (0.1 mol) of dry acetanilide to the flask.
-
Reaction: Cool the flask in an ice bath. Cautiously and in portions, add 35 mL (approx. 61 g, 0.52 mol) of chlorosulfonic acid. Caution: This reaction is highly exothermic and evolves large volumes of HCl gas. Ensure efficient stirring and cooling.
-
Heating: Once the initial vigorous reaction subsides, remove the flask from the ice bath and allow it to warm to room temperature. Then, gently heat the mixture on a hot plate or in a water bath at 60-70 °C for 15-20 minutes to ensure the reaction goes to completion.[5]
-
Work-up: Cool the reaction mixture back to room temperature. In a separate large beaker (1 L), prepare a slurry of ~200 g of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. The 4-acetamidobenzenesulfonyl chloride will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold water to remove residual acids.
-
Drying: Press the solid as dry as possible on the funnel. For most subsequent uses, this crude, damp solid is suitable. If required, it can be further dried in a desiccator. The reported melting point of the pure, dry compound is 142-145 °C.[6]
Step 2: Synthesis of this compound
-
Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a thermometer, under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: Dissolve the crude 4-acetamidobenzenesulfonyl chloride (assuming ~0.1 mol theoretical yield) in 100 mL of tetrahydrofuran (THF). Cool the solution to -30 °C using an acetone/dry ice bath.
-
Reaction: Add hydrazine hydrate (12.5 mL, ~0.25 mol, 2.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -20 °C.[7] A white precipitate (hydrazine hydrochloride) will form.
-
Stirring: After the addition is complete, allow the mixture to stir at -30 °C for an additional 30 minutes.
-
Work-up & Isolation: The product, this compound, is often used directly in solution for subsequent reactions (e.g., hydrazone formation). If isolation is required, a careful work-up is necessary as sulfonyl hydrazides can be unstable. The mixture can be quenched with ice-cold water and extracted with ethyl acetate. The organic layers are then washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. Purification can be achieved by recrystallization.[7]
Spectroscopic Characterization (Predicted)
As experimental spectra for the title compound are not available, this section provides a detailed prediction based on the well-characterized and structurally similar analogue, 4-Acetamidobenzenesulfonamide (CAS 121-61-9) . The key differences arise from the replacement of the sulfonamide -NH₂ with a hydrazide -NHNH₂.
¹H NMR Spectroscopy (Predicted)
Solvent: DMSO-d₆
-
δ ~10.2 ppm (singlet, 1H): Acetamido N-H proton (-NHCOCH₃). This proton is acidic and its signal is typically broad.
-
δ ~7.7-7.8 ppm (AA'BB' system, 4H): Aromatic protons. The protons ortho to the sulfonyl group will be downfield, while the protons ortho to the acetamido group will be slightly upfield, creating a characteristic para-substituted pattern.
-
δ ~7.2 ppm (singlet, broad, 2H): Sulfonyl hydrazide -NH₂ protons. This is a key differentiating signal from the sulfonamide analogue.
-
δ ~4.0-5.0 ppm (singlet, broad, 1H): Sulfonyl hydrazide -NH- proton. The position of this and the -NH₂ signal can vary and they may exchange with D₂O.
-
δ ~2.1 ppm (singlet, 3H): Acetyl methyl protons (-COCH₃).
¹³C NMR Spectroscopy (Predicted)
Solvent: DMSO-d₆
-
δ ~169 ppm: Acetyl carbonyl carbon (C =O).
-
δ ~143 ppm: Aromatic C-S carbon.
-
δ ~135 ppm: Aromatic C-N carbon.
-
δ ~128 ppm: Aromatic C-H ortho to the sulfonyl group.
-
δ ~119 ppm: Aromatic C-H ortho to the acetamido group.
-
δ ~24 ppm: Acetyl methyl carbon (-C H₃).
Infrared (IR) Spectroscopy (Predicted)
Sample: KBr Pellet Based on the IR spectrum of 4-Acetamidobenzenesulfonamide, the following key absorptions are expected:[8]
-
3400-3200 cm⁻¹ (multiple sharp bands): N-H stretching vibrations. This region will be more complex than in the sulfonamide due to the three N-H bonds of the hydrazide and the one N-H of the acetamide.
-
~1670 cm⁻¹ (strong, sharp): Amide I band (C=O stretch) from the acetamido group.
-
~1590 cm⁻¹ (strong): Aromatic C=C stretching.
-
~1540 cm⁻¹ (strong): Amide II band (N-H bend coupled with C-N stretch).
-
~1320 cm⁻¹ & ~1160 cm⁻¹ (strong): Asymmetric and symmetric SO₂ stretching vibrations, characteristic of all sulfonamides.
Mass Spectrometry (Predicted)
Ionization: Electron Impact (EI) The molecule is expected to fragment at several key locations.
-
Molecular Ion (M⁺): m/z = 229.
-
Key Fragments:
-
Loss of N₂H₃ (·45) -> m/z 184
-
Loss of SO₂NHNH₂ (·95) -> m/z 134
-
Cleavage of the C-S bond -> m/z 156 (SO₂NHNH₂ fragment) and m/z 134 (acetamidophenyl cation).
-
Loss of ketene (CH₂=C=O) from the molecular ion -> m/z 187.
-
Chemical Reactivity and Applications
The primary utility of this compound lies in the reactivity of its terminal hydrazide group, which readily undergoes condensation reactions with aldehydes and ketones to form stable N-acylsulfonylhydrazones.
Diagram: Key Reaction Pathway
Caption: Formation of bioactive hydrazones.
This reaction is a cornerstone for generating libraries of compounds for drug discovery screening. The resulting N-acylsulfonylhydrazone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. Sulfonamide-based hydrazones have been investigated for their potential as:
-
Antimicrobial Agents: The sulfonamide moiety can mimic p-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis, while the hydrazone portion can be modified to enhance potency and target specificity.
-
Carbonic Anhydrase Inhibitors: The core sulfonamide group is a classic zinc-binding group for inhibiting carbonic anhydrase isozymes, which are implicated in diseases like glaucoma and cancer.
-
Anticancer Agents: Various derivatives have shown promise by targeting different pathways involved in cell proliferation and survival.
Safety and Handling
-
Precautionary Data from Precursors:
-
4-Acetamidobenzenesulfonyl Chloride: Corrosive, reacts with water.
-
4-Acetamidobenzenesulfonyl Azide: Skin, eye, and respiratory irritant. Azide compounds can be explosive and should be handled with care.
-
Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen.
-
-
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Handle the compound and its precursors in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, moisture, and incompatible materials (e.g., strong oxidizing agents, strong acids).
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
-
Conclusion
This compound stands as a pivotal, albeit often un-isolated, intermediate in modern organic synthesis. Its value is derived from the strategic combination of a protected aniline and a versatile sulfonyl hydrazide functional group. A thorough understanding of its synthesis from acetanilide, its predicted chemical properties, and its primary application in the formation of bioactive hydrazones equips researchers to leverage this molecule effectively and safely. The protocols and data presented in this guide, grounded in established chemical principles and data from close structural analogues, provide a reliable framework for the scientific community.
References
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- Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. (n.d.).
- The IR spectrum for the compound (4a) in KBr disc. - ResearchGate. (n.d.).
- General Comments NMR spectra were recorded on Bruker Avance 300 (300 MHz. Chemical shifts (ppm) are given. (n.d.).
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
- Sulfonyl hydrazides as a general redox-neutral platform for radical cross-coupling - PubMed. (2025).
- N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem - NIH. (n.d.).
- 4-Acetamidobenzenesulfonyl chloride | CAS#:121-60-8 | Chemsrc. (n.d.).
- Sulfonylhydrazides via substitution of sulfonyl chlorides using hydrazine hydrate. (n.d.).
- THE SYNTHESIS OF SULFA DRUGS - Theochem @ Mercer University. (n.d.).
- For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction (this step was done for you). Why is aniline not used for this step? - Chegg. (2020).
- Benzenesulfonic acid, hydrazide - the NIST WebBook. (n.d.).
- Sulfonyl hydrazides as a general redox-neutral platform for radical cross-coupling. (n.d.).
- p-ACETAMINOBENZENESULFINIC ACID - Organic Syntheses Procedure. (n.d.).
- One-pot synthesis of sulfonylhydrazones from sulfonyl chloride, hydrazine hydrate and vinyl azide in water | Request PDF - ResearchGate. (2025).
- Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide - Open Access Journals. (2022).
- siRNA (JNJ-3989)Plus NRTI and PD-1 Inhibitor Lower But Do Not Clear HBsAg - NATAP. (n.d.).
- p-Toluenesulfonylhydrazide - Organic Syntheses Procedure. (n.d.).
- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - MDPI. (n.d.).
- Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. (2020).
- Dimethyl Sulfoxide (DMSO) - gChem Global. (n.d.).
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An In-Depth Technical Guide to N-[4-(hydrazinosulfonyl)phenyl]acetamide (CAS 3989-50-2): A Core Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Section 1: Executive Summary
N-[4-(hydrazinosulfonyl)phenyl]acetamide, CAS 3989-50-2, is a pivotal chemical intermediate belonging to the aryl sulfonamide class. While not typically an active pharmaceutical ingredient (API) itself, its true value lies in its role as a versatile structural scaffold. The molecule uniquely combines an acetamide group, a stable aromatic core, and a reactive hydrazine-functionalized sulfonyl group. This configuration makes it an ideal starting point for the synthesis of a diverse array of sulfonyl hydrazone derivatives. Research into these derivatives has revealed a broad spectrum of potential biological activities, positioning this compound as a compound of significant interest in medicinal chemistry and drug development for creating novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, characterization, applications as a foundational scaffold, and essential safety protocols.
Section 2: Physicochemical and Structural Characterization
The fundamental properties of a chemical entity are critical for its application in synthesis and research. This compound is a solid at room temperature, with its identity defined by a unique combination of functional groups that dictate its reactivity and potential applications.
Table 1: Core Physicochemical and Identity Data
| Property | Value | Source |
| CAS Number | 3989-50-2 | |
| Molecular Formula | C₈H₁₁N₃O₃S | [1][2] |
| Molecular Weight | 229.26 g/mol | [1][2] |
| IUPAC Name | N-[4-(hydrazinylsulfonyl)phenyl]acetamide | N/A |
| Melting Point | 113 - 115 °C | |
| Boiling Point | 304 °C | |
| Hazard Codes | Xi (Irritant) | [1] |
*Note: The Safety Data Sheet from which these physical properties are sourced contains conflicting CAS numbers, and these values should be confirmed with a verified supplier-specific SDS before use.
Section 3: Synthesis Pathway and Mechanism
The synthesis of this compound is efficiently achieved via a well-established two-step reaction pathway starting from N-phenylacetamide (acetanilide). This process is foundational for obtaining the key intermediate required for further derivatization.
Step 1: Electrophilic Aromatic Substitution (Chlorosulfonation) The first step involves the chlorosulfonation of N-phenylacetamide. The acetamido group (-NHCOCH₃) is an ortho-, para-directing activator. Due to steric hindrance from the acetamido group, the bulky chlorosulfonyl group (-SO₂Cl) is predominantly added at the para position. Chlorosulfonic acid serves as the powerful sulfonating agent.
Step 2: Nucleophilic Acyl Substitution (Hydrazinolysis) The resulting 4-acetamidobenzenesulfonyl chloride is then reacted with hydrazine hydrate. The highly nucleophilic hydrazine displaces the chloride on the sulfonyl group to form the stable hydrazinosulfonyl linkage, yielding the final product.
Section 4: Detailed Experimental Protocol: Synthesis
This protocol is adapted from established procedures for the synthesis of the this compound intermediate.[3]
Materials and Reagents:
-
N-phenylacetamide (Acetanilide)
-
Chlorosulfonic acid
-
Hydrazine hydrate
-
Ice
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
Part 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and place it in an ice bath.
-
Reagent Addition: Slowly and carefully add N-phenylacetamide to an excess of chlorosulfonic acid at 0°C with continuous stirring.
-
Causality Note: This reaction is highly exothermic. Slow addition and external cooling are critical to prevent uncontrolled temperature escalation and potential side reactions.
-
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat gently to approximately 70°C. Maintain this temperature with stirring until the reaction is complete (typically monitored by Thin Layer Chromatography, TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice. The product, 4-acetamidobenzenesulfonyl chloride, will precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
Part 2: Synthesis of this compound
-
Reaction Setup: Suspend the crude 4-acetamidobenzenesulfonyl chloride from Part 1 in a suitable solvent like ethanol in a round-bottom flask.
-
Reagent Addition: Add hydrazine hydrate to the suspension with stirring.
-
Reaction Conditions: Gently reflux the mixture. The reaction progress can be monitored by TLC until the starting sulfonyl chloride is consumed.
-
Product Precipitation: After completion, cool the reaction mixture and pour it into ice-water to precipitate the crude this compound.
-
Purification: Collect the crude product by filtration. Recrystallization from ethanol is a standard method to obtain a high-purity crystalline product.[3]
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature.
Section 5: Analytical and Quality Control Workflow
Ensuring the identity, purity, and quality of the synthesized this compound is paramount. A multi-step analytical workflow is recommended.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This is a representative reverse-phase HPLC method adapted from protocols for similar acetamide derivatives.[4]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV scan, likely around 254 nm).
-
Standard Preparation: Prepare a reference standard solution of known concentration (e.g., 0.1 mg/mL) in methanol.
-
Sample Preparation: Prepare the synthesized sample at the same concentration as the standard.
-
Procedure: Inject both solutions. The purity is determined by comparing the peak area of the main component in the sample to the total peak area. The identity is confirmed by matching the retention time with the reference standard.
Section 6: Application in Medicinal Chemistry: A Versatile Scaffold
The primary utility of this compound is as a molecular scaffold for generating libraries of drug candidates. The terminal hydrazine group is a reactive handle that readily undergoes condensation reactions with various aldehydes and ketones to form sulfonyl hydrazones. This modularity allows for systematic structural modifications to explore structure-activity relationships (SAR).
The core scaffold contributes key pharmacophoric features:
-
Sulfonamide Group: A well-known pharmacophore that can mimic the transition state of certain enzymatic reactions or form critical hydrogen bonds with protein active sites.[5]
-
Acetamide Group: Provides additional hydrogen bonding capabilities and can be modified to alter solubility and metabolic stability.
-
Aromatic Ring: Serves as a rigid spacer and a platform for introducing other substituents to modulate electronic and steric properties.
Derivatives synthesized from this core have been investigated for a range of biological activities, including:
-
Enzyme Inhibition: The sulfonamide moiety is a classic feature of enzyme inhibitors.[5][6]
-
Antimicrobial Activity: Various hydrazone derivatives have shown potential as antibacterial and antifungal agents.[3][7]
-
Analgesic Properties: Structural analogs containing the acetamide-sulfonamide framework have been explored as non-hepatotoxic alternatives to common analgesics.[8][9][10]
Section 7: Safety, Handling, and Storage
As a chemical intermediate, proper handling of this compound is essential.
Hazard Identification:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Aquatic Hazard: May be harmful to aquatic life.
-
Irritation: Classified as an irritant.[1]
Recommended Handling Procedures: [11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.
Emergency First-Aid Measures: [13]
-
If Swallowed: Rinse mouth and consult a physician.
-
In Case of Skin Contact: Take off contaminated clothing and rinse skin with plenty of water.
-
In Case of Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do.
-
If Inhaled: Move the person into fresh air.
Self-Validating System Note: Always consult the most current, supplier-specific Safety Data Sheet (SDS) before handling this compound. The information provided here is for guidance and may not be exhaustive.
Section 8: Conclusion
This compound (CAS 3989-50-2) is a high-value intermediate whose significance is defined by its role as a precursor in synthetic chemistry. Its straightforward two-step synthesis and the reactive nature of its hydrazinosulfonyl group make it an excellent starting material for constructing diverse molecular libraries. For drug discovery professionals, this compound represents a validated scaffold for developing novel therapeutics, particularly in the areas of enzyme inhibition and antimicrobial research. A thorough understanding of its synthesis, characterization, and safe handling is fundamental to unlocking its full potential in the laboratory.
Section 9: References
-
N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide - Benchchem. ()
-
N-(4-{[2-(2,4-dinitrophenyl)hydrazino]sulfonyl}phenyl)acetamide | Benchchem. ()
-
SAFETY DATA SHEET - Sigma-Aldrich. ()
-
Acetamide, N-[4-[(butylamino)sulfonyl]phenyl]- Safety Data Sheets(SDS) - lookchem. ()
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SAFETY DATA SHEET. ()
-
SAFETY DATA SHEET - Fisher Scientific. ()
-
This compound CAS#: - ChemicalBook. ()
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This compound | SCBT - Santa Cruz Biotechnology. ()
-
Ph005109 | Sigma-Aldrich. ()
-
Separation of Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies. ()
-
N-(4-((2-(4-Methoxybenzylidene)hydrazino)sulfonyl)phenyl)acetamide - Vulcanchem. ()
-
n-[4-(dimethylamino)phenyl]acetamide purity and quality standards - Benchchem. ()
-
Compound N-(4-{2-[(furan-2-yl)methylidene]hydrazinesulfonyl}phenyl)acetamide -... ()
-
Compound N-{4-[2-(3-nitrobenzoyl)hydrazinesulfonyl]phenyl}acetamide - Chemdiv. ()
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New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC - PubMed Central. ()
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A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed. ()
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Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates - PubMed. ()
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A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed Central. ()
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An In-depth Technical Guide to the Molecular Structure of N-[4-(hydrazinosulfonyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of N-[4-(hydrazinosulfonyl)phenyl]acetamide, a sulfonamide derivative with potential applications in medicinal chemistry. This document delves into the molecule's structural elucidation, physicochemical properties, and synthesis. It also explores its potential biological activities, drawing parallels with structurally related compounds. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the rational design and investigation of novel therapeutic agents.
Introduction: Unveiling the Structure of a Promising Scaffold
This compound, also known as 4-acetamidobenzenesulfonyl hydrazide, belongs to the sulfonamide class of compounds, a cornerstone in modern medicinal chemistry. The presence of the sulfonylhydrazide moiety (-SO₂NHNH₂) imparts unique chemical reactivity and potential for biological interactions, making it a molecule of significant interest for the development of novel therapeutic agents. This guide will meticulously dissect the molecular architecture of this compound, providing a foundational understanding for its further exploration and application.
Molecular Identity and Physicochemical Properties
A precise understanding of a molecule's identity and fundamental properties is paramount for any scientific investigation. This section outlines the key identifiers and computed physicochemical characteristics of this compound.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 4-Acetamidobenzenesulfonyl hydrazide | - |
| CAS Number | 3989-50-2 | - |
| Molecular Formula | C₈H₁₁N₃O₃S | - |
| Molecular Weight | 229.26 g/mol | - |
| SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN | - |
Table 2: Computed Physicochemical Properties
| Property | Value |
| Topological Polar Surface Area | 110 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 3 |
Elucidation of the Molecular Structure
Core Structural Features
The molecule is composed of three key functional groups, as depicted in the diagram below:
-
Acetamido Group: An acetyl group (-COCH₃) attached to an amino group, which is, in turn, connected to the phenyl ring.
-
Phenyl Ring: A central aromatic scaffold.
-
Sulfonylhydrazide Group: A sulfonyl group (-SO₂-) linked to a hydrazine moiety (-NHNH₂).
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
The first step involves the chlorosulfonation of acetanilide. The acetamido group is an ortho-, para-directing group, and due to steric hindrance from the bulky acetamido group, the sulfonation occurs predominantly at the para position.
Protocol:
-
To a flask containing chlorosulfonic acid (excess), slowly add acetanilide in small portions while maintaining the temperature below 10 °C with an ice bath.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 1-2 hours) to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product, 4-acetamidobenzenesulfonyl chloride.
-
Filter the solid product, wash with cold water to remove any remaining acid, and dry under vacuum.
Step 2: Synthesis of this compound
The second step is a nucleophilic substitution reaction where the highly reactive sulfonyl chloride is treated with hydrazine to form the desired sulfonyl hydrazide.
Protocol:
-
Dissolve the 4-acetamidobenzenesulfonyl chloride in a suitable solvent (e.g., tetrahydrofuran or dioxane).
-
Cool the solution in an ice bath and add hydrazine hydrate dropwise with stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours.
-
The product, this compound, can be isolated by precipitation upon addition of water, followed by filtration, washing, and recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure compound.
Potential Biological Significance and Applications
While specific biological studies on this compound are limited in the public domain, the structural motifs present in the molecule suggest several potential areas of therapeutic interest.
Carbonic Anhydrase Inhibition
The sulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. [1]Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and certain types of cancer. [2]The primary sulfonamide group (-SO₂NH₂) is known to coordinate to the zinc ion in the active site of CAs. Although this compound possesses a sulfonylhydrazide, this group may still interact with the active site, or the molecule could serve as a scaffold for the design of more potent and selective CA inhibitors. [3][4]
Antimicrobial Activity
Hydrazide and hydrazone derivatives are known to exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. [5][6][7]The mechanism of action is often attributed to the inhibition of essential enzymes in microbial metabolic pathways. The presence of the hydrazide group in this compound makes it a candidate for investigation as a potential antimicrobial agent.
Other Potential Applications
The versatile chemical nature of the hydrazide group allows for its derivatization to form a wide range of hydrazones with various aldehydes and ketones. This opens up possibilities for creating libraries of related compounds for screening against different biological targets.
Conclusion and Future Directions
This compound is a molecule with a well-defined structure and significant potential for applications in medicinal chemistry. This guide has provided a detailed overview of its molecular identity, predicted spectroscopic features, a reliable synthetic route, and a discussion of its potential biological significance.
Future research should focus on the experimental validation of the predicted spectroscopic data and the determination of its three-dimensional structure through X-ray crystallography. Furthermore, comprehensive biological evaluation of this compound and its derivatives is warranted to explore its potential as a carbonic anhydrase inhibitor, an antimicrobial agent, or a scaffold for the development of new therapeutics. The insights provided in this guide aim to facilitate and inspire such future investigations.
References
- Awadallah, F. M., Bua, S., Mahmoud, W. R., Nada, H. H., Nocentini, A., & Supuran, C. T. (2021). Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1346–1353.
- Biernaszuk, A., & Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(10), 2349–2366.
- Galdino-Pitta, M. R., Pitta, I. R., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12499.
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- Sperry, J. B., & Wright, D. L. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(9), 6293–6306.
- Angeli, A., & Supuran, C. T. (2021). Recent advances in the medicinal chemistry of carbonic anhydrase inhibitors.
- El-Sayed, R. (2015). Synthesis and Reactions of Sulphone Hydrazides. International Journal of Scientific & Engineering Research, 6(1), 108-120.
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- Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Kemija u industriji, 71(9-10), 523-529.
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- Wang, Y., et al. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 24(18), 3342.
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An In-depth Technical Guide to the Solubility of N-[4-(hydrazinosulfonyl)phenyl]acetamide
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N-[4-(hydrazinosulfonyl)phenyl]acetamide, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of extensive public data on this specific molecule, this document synthesizes established methodologies for solubility determination and physicochemical characterization of structurally related sulfonamides. It offers a robust framework for researchers to experimentally determine the solubility of this compound in various solvents. The guide details the theoretical underpinnings of solubility, provides step-by-step experimental protocols, and discusses the application of analytical techniques for accurate quantification.
Introduction: The Significance of Solubility in Drug Development
Solubility is a critical physicochemical property that profoundly influences a drug candidate's lifecycle, from early-stage discovery to formulation and in vivo performance. Poor aqueous solubility can lead to low bioavailability, erratic absorption, and challenges in developing suitable dosage forms. This compound, as a sulfonamide derivative, belongs to a class of compounds with a broad spectrum of pharmacological activities. Understanding its solubility is paramount for any further investigation into its potential therapeutic applications.
This guide is structured to provide both theoretical context and practical, actionable protocols. We will delve into the key physicochemical properties that govern solubility, present a detailed methodology for its experimental determination, and outline the analytical procedures required for precise measurement.
Physicochemical Properties of this compound
While specific experimental data for this compound is not widely available, we can infer some of its characteristics based on its structure and data from related compounds.
| Property | Value/Information | Source/Method |
| Molecular Formula | C₈H₁₁N₃O₃S | [1] |
| Molecular Weight | 229.26 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Predicted pKa | The sulfonamide group (-SO₂NHNH₂) and the acetamide group (-NHCOCH₃) will have distinct pKa values. The sulfonamide nitrogen is generally acidic, while the acetamide nitrogen is much less so. Accurate prediction would require specialized software or experimental determination. | |
| Predicted logP | The octanol-water partition coefficient (logP) is a measure of lipophilicity. Prediction would require computational tools. Given the presence of polar functional groups, a moderate logP value is expected. |
Theoretical Framework for Solubility
The solubility of a solid in a liquid is the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution in equilibrium with the excess solid. For ionizable compounds like this compound, solubility is also highly dependent on the pH of the medium.
The Henderson-Hasselbalch equation can be used to estimate the degree of ionization at a given pH, which in turn affects solubility. For an acidic drug, the total solubility (S_T) is a function of the intrinsic solubility of the unionized species (S₀) and the pKa of the compound:
S_T = S₀ (1 + 10^(pH - pKa))
This relationship underscores the importance of determining both the intrinsic solubility and the pKa of this compound.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining thermodynamic solubility is the shake-flask method.[2][3] This method ensures that a true equilibrium is reached between the dissolved and undissolved solute.
Rationale Behind the Shake-Flask Method
The core principle of this method is to allow a surplus of the solid compound to equilibrate with the solvent over a sufficient period. This ensures that the solvent is fully saturated with the solute. By measuring the concentration of the solute in the supernatant, we obtain the thermodynamic solubility. The extended incubation time and controlled temperature are crucial for achieving a true equilibrium state. A modified approach involves a heating and cooling cycle to accelerate dissolution and ensure the stable polymorphic form precipitates.[4]
Detailed Experimental Protocol
Objective: To determine the thermodynamic solubility of this compound in various solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol) at a controlled temperature (e.g., 25°C or 37°C).
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., deionized water, PBS, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
HPLC system with UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation:
-
Add an excess amount of solid this compound to a glass vial. An amount that is visually in excess after equilibration is sufficient (e.g., 2-5 mg per mL of solvent).
-
Add a known volume of the desired solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).
-
Allow the mixture to equilibrate for at least 24 to 48 hours.[5] This extended time is critical to ensure equilibrium is reached.
-
-
Sample Separation:
-
After equilibration, let the vials stand undisturbed for a short period to allow larger particles to settle.
-
Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
-
Quantification:
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy (detailed in Section 5).
-
Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or mol/L based on the measured concentration from the calibration curve.
-
The experiment should be performed in triplicate to ensure reproducibility.
-
Self-Validating System Checks
-
Visual Confirmation: After the equilibration period, there should still be visible excess solid in the vial.
-
Time-Point Sampling: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The concentration should be consistent across the later time points.
-
Filter Compatibility: Ensure the filter material does not bind the analyte. A quick test by filtering a standard solution and measuring the concentration before and after can validate this.
Analytical Quantification Methods
Accurate quantification of the dissolved this compound is critical for reliable solubility data. HPLC with UV detection is the preferred method due to its specificity and sensitivity.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For sulfonamides, reversed-phase HPLC is commonly used.
Typical HPLC Method Parameters for Sulfonamides: [1]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-20 µL
-
Detection: UV absorbance at a wavelength of maximum absorbance for this compound (likely around 254-270 nm, which should be determined experimentally).[1][6]
-
Quantification: A calibration curve is constructed by injecting known concentrations of the compound and plotting peak area versus concentration.
UV-Vis Spectrophotometry
Principle: This method relies on the absorbance of UV-Vis light by the analyte at a specific wavelength, as described by the Beer-Lambert Law. It is a simpler and faster method than HPLC but may be less specific if other components in the solution absorb at the same wavelength.
Procedure:
-
Determine λ_max: Scan a dilute solution of this compound in the chosen solvent to find the wavelength of maximum absorbance (λ_max).
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each at the λ_max. Plot absorbance versus concentration to generate a standard curve.
-
Measure Sample Absorbance: Measure the absorbance of the filtered supernatant from the solubility experiment.
-
Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the unknown sample.
Visualization of Workflows and Relationships
Experimental Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Interplay of Physicochemical Properties in Solubility
Caption: Factors Influencing Aqueous Solubility.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of the solubility of this compound. By adhering to the detailed protocols for the shake-flask method and employing robust analytical techniques like HPLC, researchers can generate high-quality, reliable solubility data. This data is indispensable for guiding further preclinical development, including formulation design and the interpretation of pharmacological and toxicological studies.
Future work should focus on the experimental determination of the pKa and logP of this compound to build a comprehensive physicochemical profile. Additionally, investigating its solubility in biorelevant media (e.g., simulated gastric and intestinal fluids) would provide valuable insights into its potential in vivo behavior.
References
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- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io.
- Kona, R., & Papadoyannis, I. (2013). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
- Popławska, M., & Błaszkiewicz, P. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(15), 4992.
- Salgado, A., & Santos, J. L. (2017). A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry. Journal of Pharmaceutical and Biomedical Analysis, 140, 203-209.
- Hussain, K. A., & Karthikeyan, C. (2012). QSPR Study of Some Physicochemical Properties of Sulfonamides Using Topological and Quantum Chemical Indices. International Journal of Drug Design and Discovery, 3(2), 738-745.
- Kowalski, P., & Bączek, T. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 503.
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31).
- Tade, R. S., & Gupta, V. K. (2018). Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. International Journal Of Pharma Research and Health Sciences, 6(2), 2416-2421.
- Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems.
- Avdeef, A. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 8(1), E1-E7.
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An In-depth Technical Guide on the Speculative Mechanism of Action of N-[4-(hydrazinosulfonyl)phenyl]acetamide
Abstract
N-[4-(hydrazinosulfonyl)phenyl]acetamide is a synthetic organic compound featuring both a sulfonamide and a hydrazine functional group.[1] While direct pharmacological studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs are present in numerous well-characterized bioactive agents. This guide synthesizes existing knowledge on sulfonamides and hydrazine-containing compounds to speculate on the plausible mechanisms of action for this compound. We propose three primary speculative pathways: inhibition of carbonic anhydrases, metabolic activation and subsequent covalent modification of target proteins, and interference with folate synthesis. For each hypothesis, we provide a detailed scientific rationale, propose robust experimental protocols for validation, and present visual workflows to guide researchers in their investigations. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this and structurally related compounds.
Introduction: Deconstructing this compound
The therapeutic potential of a chemical entity is intrinsically linked to its mechanism of action. Understanding how a molecule interacts with biological systems at a molecular level is paramount for rational drug design, efficacy optimization, and safety assessment. This compound possesses a compelling chemical architecture, integrating two key pharmacophores:
-
The Sulfonamide Moiety (-SO₂NH₂): This functional group is the cornerstone of a major class of drugs, including diuretics, antidiabetic agents, and, most notably, carbonic anhydrase inhibitors.[2][3]
-
The Hydrazine Moiety (-NHNH₂): Hydrazine and its derivatives are recognized for their diverse biological activities, ranging from antitubercular and antidepressant effects to roles in cancer therapy.[4][5] Their reactivity allows for a range of interactions with biological macromolecules.
The presence of these two moieties in a single molecule suggests several exciting, albeit speculative, mechanistic possibilities. This guide will explore these hypotheses in-depth, providing a structured framework for their experimental validation.
Speculative Mechanism I: Carbonic Anhydrase Inhibition
2.1. Scientific Rationale
The sulfonamide group is a classic and potent inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are ubiquitously expressed and play crucial roles in various physiological processes, including pH regulation, fluid secretion, and electrolyte balance.[6][7] Many sulfonamide drugs exert their therapeutic effects by inhibiting specific CA isozymes.[8] For instance, acetazolamide is used to treat glaucoma by reducing aqueous humor production in the eye, a process dependent on CA activity.[6][8][9]
Given the structural similarity of the sulfonamide group in this compound to known CA inhibitors, it is highly plausible that this compound could bind to the zinc ion in the active site of CA enzymes, thereby inhibiting their function.
2.2. Proposed Signaling Pathway
Caption: Speculative inhibition of carbonic anhydrase (CA) isozymes by this compound.
2.3. Experimental Validation Protocol
Objective: To determine if this compound inhibits carbonic anhydrase activity.
Methodology: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This assay is a well-established method for measuring CA activity, relying on the hydrolysis of p-nitrophenyl acetate (p-NPA) by CA, which produces the chromogenic product p-nitrophenol.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer (pH 7.4).
-
Dissolve bovine erythrocyte CA II (commercially available) in the Tris-HCl buffer to a final concentration of 1 mg/mL.
-
Prepare a 10 mM stock solution of p-NPA in acetone.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a dilution series to test a range of concentrations (e.g., 1 µM to 1 mM).
-
Use Acetazolamide as a positive control and prepare a similar dilution series.
-
-
Assay Procedure:
-
In a 96-well microplate, add 140 µL of Tris-HCl buffer to each well.
-
Add 20 µL of the CA II solution to each well.
-
Add 20 µL of the test compound dilution (or DMSO for the negative control, and Acetazolamide for the positive control) to the respective wells.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the p-NPA solution to each well.
-
Immediately measure the absorbance at 400 nm using a microplate reader. Continue to take readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of p-nitrophenol formation (ΔAbs/min) for each concentration of the test compound and controls.
-
Plot the percentage of CA inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
| Compound | Speculative Target | Expected IC₅₀ Range |
| This compound | Carbonic Anhydrase II | 10 µM - 500 µM |
| Acetazolamide (Positive Control) | Carbonic Anhydrase II | 10 nM - 100 nM |
| DMSO (Vehicle Control) | Carbonic Anhydrase II | No inhibition |
Speculative Mechanism II: Metabolic Activation and Covalent Modification
3.1. Scientific Rationale
Hydrazine derivatives are known to undergo metabolic activation in vivo, leading to the formation of reactive intermediates.[4] This biotransformation can be responsible for both the therapeutic effects and the toxicity of these compounds.[4] The metabolic activation of hydrazines can lead to the formation of reactive species that can covalently bind to cellular macromolecules, including proteins, thereby altering their function.[4]
The hydrazine moiety in this compound could be a substrate for various metabolic enzymes, such as N-acetyltransferases or cytochrome P450s. The resulting metabolites could be sufficiently reactive to form covalent adducts with nucleophilic residues (e.g., cysteine, lysine, histidine) on target proteins, leading to their inactivation or altered function.
3.2. Proposed Experimental Workflow
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An In-depth Technical Guide on the Core Biological Targets of N-[4-(hydrazinosulfonyl)phenyl]acetamide
Foreword: From Molecule to Mechanism
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is one of meticulous investigation and validation. The compound N-[4-(hydrazinosulfonyl)phenyl]acetamide, a molecule featuring a sulfonamide and an acetamide group, represents a scaffold with significant therapeutic potential. Its structural motifs are prevalent in a variety of established drugs, hinting at a rich and diverse pharmacology. This technical guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the potential biological targets of this compound. Our focus will be on the scientific rationale behind the identification of these targets, the experimental methodologies required for their validation, and the mechanistic insights that can be gleaned from such studies. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.
Structural Features and Pharmacophoric Analysis of this compound
The therapeutic potential of this compound is intrinsically linked to its chemical architecture. The molecule can be deconstructed into three key pharmacophoric features:
-
The Sulfonamide Moiety (-SO₂NHNH₂): This is a cornerstone of many successful drugs. The sulfonamide group is a well-established zinc-binding group, making it a prime candidate for interacting with metalloenzymes. Its ability to mimic the transition state of substrate binding is a key aspect of its inhibitory action.
-
The Phenylacetamide Core: The central aromatic ring and the acetamide group provide a rigid scaffold that can be functionalized to modulate pharmacokinetic and pharmacodynamic properties. The acetamide group itself can participate in hydrogen bonding interactions within a target's binding site.
-
The Hydrazino Group (-NHNH₂): This functional group is reactive and can form hydrazones with aldehydes and ketones. This reactivity can be exploited for covalent targeting of specific proteins, potentially leading to irreversible inhibition.[1][2]
This combination of a classic metalloenzyme-targeting group and a reactive "warhead" suggests that this compound and its derivatives could have a range of biological targets, from enzymes involved in critical metabolic pathways to those implicated in signal transduction.
Primary Putative Biological Target: Carbonic Anhydrases (CAs)
The most prominent and well-documented targets for sulfonamide-containing compounds are the carbonic anhydrases (CAs).[3][4] These are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are involved in a multitude of physiological processes, including pH regulation, ion transport, and fluid balance.[4] Their dysregulation is implicated in several diseases, such as glaucoma, epilepsy, and certain types of cancer.[4][5]
Mechanism of Inhibition
The inhibitory action of sulfonamides against CAs is a classic example of structure-based drug design. The un-ionized sulfonamide group (-SO₂NH₂) coordinates directly to the Zn²⁺ ion in the active site of the enzyme, displacing a zinc-bound water molecule or hydroxide ion that is essential for catalysis. This interaction is stabilized by a network of hydrogen bonds with active site residues, leading to potent inhibition of the enzyme.
Caption: Inhibition of Carbonic Anhydrase by a Sulfonamide.
Experimental Validation of Carbonic Anhydrase Inhibition
To rigorously validate that this compound is an inhibitor of one or more CA isozymes, a multi-tiered experimental approach is required.
Experimental Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
This biochemical assay directly measures the enzymatic activity of a specific CA isozyme in the presence and absence of the inhibitor.
-
Principle: The assay measures the esterase activity of CA using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces p-nitrophenol, which can be monitored spectrophotometrically at 400 nm.
-
Materials:
-
Purified human CA isozyme (e.g., hCA I, II, VII, or XIII)[3]
-
This compound
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (pH 7.4)
-
96-well microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add increasing concentrations of the compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., acetazolamide).
-
Add the purified CA isozyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, p-NPA.
-
Immediately measure the absorbance at 400 nm at regular intervals for 10-15 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
-
Data Analysis:
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
| Parameter | Description | Expected Outcome |
| IC₅₀ | Inhibitor concentration for 50% enzyme inhibition | A low micromolar to nanomolar IC₅₀ value would indicate potent inhibition. |
| Selectivity | Comparison of IC₅₀ values across different CA isozymes | The compound may show selectivity for certain isozymes, which is important for therapeutic applications. |
Experimental Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
-
Principle: A solution of the ligand (this compound) is titrated into a solution of the protein (CA). The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Procedure:
-
Dialyze the purified CA protein into the desired buffer.
-
Prepare a concentrated solution of this compound in the same buffer.
-
Load the protein into the sample cell of the ITC instrument and the ligand into the injection syringe.
-
Perform a series of small injections of the ligand into the protein solution, measuring the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat pulses and plot them against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model to extract the thermodynamic parameters.
-
| Parameter | Description | Expected Outcome |
| Kd (Binding Affinity) | Dissociation constant | A low Kd value (nM to µM range) confirms a strong binding interaction. |
| n (Stoichiometry) | Molar ratio of ligand to protein at saturation | A value close to 1 would indicate a 1:1 binding stoichiometry. |
| ΔH and ΔS | Enthalpy and entropy of binding | Provides insight into the forces driving the interaction (e.g., hydrogen bonding, hydrophobic effects). |
Secondary Putative Biological Target: Dihydrofolate Reductase (DHFR)
Several studies on structurally related sulfonamide derivatives have identified dihydrofolate reductase (DHFR) as a potential target, particularly in the context of anticancer and antimicrobial activities.[6] DHFR is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for chemotherapy.
Rationale for Targeting DHFR
The rationale for this compound targeting DHFR lies in the ability of the sulfonamide and acetamide moieties to mimic the binding of the natural substrate, dihydrofolate. The aromatic ring can engage in π-π stacking interactions with aromatic residues in the active site, while the sulfonamide and acetamide groups can form hydrogen bonds with key amino acids.
Experimental Validation of DHFR Inhibition
Similar to CA, a combination of biochemical and cellular assays is necessary to validate DHFR as a target.
Experimental Protocol 3: In Vitro DHFR Inhibition Assay
-
Principle: This assay monitors the oxidation of NADPH to NADP⁺, which is coupled to the reduction of dihydrofolate by DHFR. The decrease in absorbance at 340 nm due to NADPH oxidation is measured spectrophotometrically.
-
Procedure:
-
Set up reactions containing purified DHFR, dihydrofolate, and NADPH in a suitable buffer.
-
Add varying concentrations of this compound.
-
Monitor the decrease in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption and determine the IC₅₀ value for the inhibitor.
-
Experimental Protocol 4: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular environment.
-
Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified by Western blotting or mass spectrometry.
-
Procedure:
-
Treat cultured cells (e.g., a cancer cell line) with this compound or a vehicle control.
-
Lyse the cells and heat the lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble DHFR in each sample by Western blotting using a DHFR-specific antibody.
-
-
Data Analysis:
-
Plot the amount of soluble DHFR as a function of temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Caption: A generalized workflow for drug target validation.
Other Potential Biological Targets and Activities
The broad bioactivity profile of sulfonamide and acetamide-containing compounds suggests that this compound may have other biological targets.
-
Antimicrobial Targets: The reported antibacterial and antifungal activities of related compounds suggest that they may inhibit essential enzymes in microorganisms that are not present in humans, or for which there are significant structural differences.[6][7] Potential targets could include enzymes involved in folate synthesis (dihydropteroate synthase), cell wall biosynthesis, or other metabolic pathways.
-
Butyrylcholinesterase (BChE): Some acetamide derivatives have been shown to inhibit BChE, an enzyme involved in the hydrolysis of acetylcholine.[8] Inhibition of BChE is a therapeutic strategy for Alzheimer's disease.[8]
-
Urease: Acetamide-sulfonamide scaffolds have been investigated as urease inhibitors.[9] Urease is a key enzyme for several pathogenic bacteria, including Helicobacter pylori.
Conclusion and Future Directions
This compound is a molecule with a rich chemical scaffold that suggests a plurality of potential biological targets. The strongest evidence points towards the inhibition of carbonic anhydrases, a well-established target for sulfonamides. Dihydrofolate reductase also emerges as a plausible target, particularly in the context of the compound's potential anticancer and antimicrobial activities.
The path forward for a thorough understanding of the biological activity of this compound lies in a systematic and rigorous experimental approach. The protocols outlined in this guide, from initial biochemical screens to in-cell target engagement assays, provide a roadmap for the validation of these putative targets. Further investigation into its activity against a broader panel of enzymes and cellular pathways, coupled with structure-activity relationship (SAR) studies, will be crucial in elucidating its full therapeutic potential and paving the way for the development of novel, targeted therapies.
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- Vulcanchem. N-(4-((2-(4-Methoxybenzylidene)hydrazino)sulfonyl)phenyl)acetamide.
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An In-depth Technical Guide to N-[4-(hydrazinosulfonyl)phenyl]acetamide: A Cornerstone Intermediate in Medicinal Chemistry
Abstract
N-[4-(hydrazinosulfonyl)phenyl]acetamide, a key organic intermediate, holds a significant position in the landscape of medicinal chemistry and drug development. While not a therapeutic agent itself, its strategic importance lies in its role as a versatile precursor for the synthesis of a diverse array of bioactive molecules, particularly those incorporating the sulfonamide and hydrazone moieties. This guide provides a comprehensive technical overview of this compound, tracing its historical roots in the groundbreaking discovery of sulfonamide drugs, detailing its chemical synthesis and characterization, and exploring its application in the development of modern pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the utility of this pivotal compound.
Introduction: The Unsung Hero of a Pharmaceutical Revolution
The story of this compound is intrinsically linked to one of the most significant breakthroughs in medical history: the dawn of the antibiotic age. Its structural backbone, the sulfanilamide framework, was at the heart of the first class of synthetic antimicrobial agents – the sulfonamides. To fully appreciate the significance of this compound, we must first journey back to the early 20th century and the pioneering work that laid the foundation for its synthesis and application.
Historical Perspective: From Dyes to Drugs
The journey to understanding the importance of this compound begins with the discovery of sulfonamide drugs. Initially, sulfonamides were investigated for their properties as dyes.[1] However, the landscape of medicine was irrevocably changed in the 1930s through the groundbreaking research of German bacteriologist and pathologist Gerhard Domagk.[2][3]
Working at Bayer, Domagk discovered that a red azo dye named Prontosil exhibited remarkable antibacterial activity against streptococcal infections in mice. This discovery was so profound that it earned him the 1939 Nobel Prize in Physiology or Medicine.[2][3] Subsequent research by scientists at the Pasteur Institute in France revealed that Prontosil was a prodrug, meaning it was metabolized in the body to its active form: sulfanilamide. This revelation was a pivotal moment, as sulfanilamide, a much simpler molecule, was unpatentable, leading to its widespread and life-saving use during World War II to treat bacterial infections in soldiers.[1]
The acetamido group in this compound serves as a protecting group for the aniline nitrogen of the core sulfanilamide structure. This strategic chemical modification is a common practice in multi-step organic syntheses to prevent unwanted side reactions. The introduction of the hydrazinosulfonyl group then transforms this protected sulfanilamide into a versatile building block for a new class of compounds.
Chemical Profile and Synthesis
This compound, also known as 4-acetamidobenzenesulfonyl hydrazide, is a white to off-white crystalline solid. Its chemical structure combines the key features of an acetanilide and a benzenesulfonohydrazide.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 17853-41-9 |
| Molecular Formula | C8H11N3O3S |
| Molecular Weight | 229.26 g/mol |
Synthesis Pathway:
The synthesis of this compound is a well-established two-step process that begins with the readily available starting material, acetanilide.
Experimental Protocol:
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl chloride
-
In a fume hood, carefully add acetanilide to an excess of chlorosulfonic acid at a controlled, low temperature (typically 0-5 °C) with constant stirring. The reaction is highly exothermic and releases hydrogen chloride gas.
-
After the initial reaction subsides, the mixture is allowed to warm to room temperature and then heated gently to ensure complete reaction.
-
The reaction mixture is then carefully poured onto crushed ice to precipitate the crude 4-acetamidobenzenesulfonyl chloride.
-
The solid product is collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of this compound
-
The prepared 4-acetamidobenzenesulfonyl chloride is dissolved in a suitable organic solvent, such as tetrahydrofuran or dioxane.
-
An aqueous solution of hydrazine hydrate is then added dropwise to the stirred solution, maintaining a low temperature.
-
After the addition is complete, the reaction mixture is stirred for a period to ensure complete conversion.
-
The product, this compound, is typically isolated by precipitation upon addition of water, followed by filtration, washing, and drying.
The Role as a Versatile Intermediate: The Hydrazone Connection
The true value of this compound lies in the reactivity of its terminal hydrazine group. This functional group readily undergoes condensation reactions with aldehydes and ketones to form hydrazones.[4] Hydrazones are a class of organic compounds characterized by the >C=N-NH- functional group and are of significant interest in medicinal chemistry due to their diverse biological activities.[4]
This synthetic versatility allows for the creation of large libraries of novel compounds by varying the aldehyde or ketone reactant. The resulting sulfonamide-based hydrazones have been explored for a wide range of therapeutic applications, including:
-
Antimicrobial Agents: Building upon the legacy of sulfanilamide, many hydrazone derivatives have been synthesized and tested for their antibacterial and antifungal properties.
-
Anticancer Agents: The hydrazone moiety is a common pharmacophore in the design of anticancer drugs, and its incorporation into a sulfonamide scaffold has yielded compounds with promising cytotoxic activities.
-
Anti-inflammatory and Analgesic Agents: The sulfonamide group is present in several non-steroidal anti-inflammatory drugs (NSAIDs), and the addition of a hydrazone functionality can modulate this activity.
-
Anticonvulsant and Antiviral Compounds: The diverse biological activities of hydrazones extend to potential treatments for neurological disorders and viral infections.[4]
The rationale behind this molecular hybridization is to combine the pharmacophoric features of both the sulfonamide and the hydrazone in a single molecule, potentially leading to synergistic effects or novel mechanisms of action.
Conclusion: A Legacy of Innovation
This compound stands as a testament to the enduring legacy of the sulfonamide discovery. While its own name may not be widely recognized outside of synthetic chemistry circles, its contribution to the field of medicine is undeniable. As a key intermediate, it has empowered chemists to explore a vast chemical space, leading to the development of novel compounds with a broad spectrum of biological activities. The history and application of this compound underscore a fundamental principle in drug discovery: the foundational importance of versatile and strategically designed chemical building blocks. Its continued use in research and development ensures that the spirit of innovation sparked by Gerhard Domagk's pioneering work continues to thrive, paving the way for the medicines of tomorrow.
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N-[4-(hydrazinosulfonyl)phenyl]acetamide: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: A Molecule of Dichotomous Functionality
N-[4-(hydrazinosulfonyl)phenyl]acetamide belongs to the broader class of aromatic sulfonamides, which are known for their diverse pharmacological activities, including antimicrobial properties.[1] However, the incorporation of a hydrazinosulfonyl group introduces a significant toxicological concern. Hydrazine and its derivatives are recognized for their acute toxicity, corrosive nature, and potential carcinogenicity.[2][3][4] This guide will dissect the chemical nature of this compound to provide a robust framework for its safe handling and use in a research and development setting.
Predicted Hazard Profile and Toxicological Assessment
Due to the absence of specific toxicological data for this compound, a conservative approach to hazard assessment is warranted. The overall risk profile is a composite of the hazards associated with its core structures.
The Aromatic Sulfonamide Core
The acetamidobenzenesulfonyl portion of the molecule is related to the sulfonamide class of drugs. While many of these compounds are safely used as therapeutics, some have been associated with adverse effects, including potential liver and kidney damage with excessive intake.[5] For the closely related compound, N4-Acetylsulfanilamide, GHS hazard classifications include warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[6]
The Hydrazinosulfonyl Moiety: A Significant Hazard
The hydrazinosulfonyl group is the primary driver of the predicted hazardous nature of this compound. Hydrazine is acutely toxic through ingestion, inhalation, and dermal contact.[4] It is also corrosive, capable of causing severe damage to the skin and eyes.[3][4] Furthermore, hydrazine is a suspected carcinogen and a reproductive toxin.[3][4]
Key Predicted Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be high due to the hydrazine moiety.
-
Skin Corrosion/Irritation: Expected to be corrosive or a severe irritant.
-
Serious Eye Damage/Irritation: Expected to cause serious eye damage.
-
Carcinogenicity: Should be treated as a potential carcinogen.
-
Reproductive Toxicity: Should be considered a potential reproductive toxin.
-
Reactivity: Hydrazine derivatives can be unstable and reactive, particularly with oxidizing agents.[2][7]
Prudent Handling and Engineering Controls
Given the predicted hazard profile, stringent safety protocols must be implemented when handling this compound.
The Principle of Containment: The Chemical Fume Hood
All manipulations of this compound, including weighing, dissolution, and reaction setup, must be conducted within a certified chemical fume hood.[3][4] This primary engineering control is essential to prevent the inhalation of any dust or vapors.
Workflow for Safe Handling
The following diagram outlines the mandatory workflow for handling this compound.
Caption: Mandatory workflow for handling this compound.
Personal Protective Equipment (PPE): The Last Line of Defense
The use of appropriate PPE is non-negotiable. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | To prevent skin contact with the potentially corrosive and toxic compound.[3][4] |
| Eyes/Face | Splash-proof safety goggles and a full-face shield | To protect against splashes that can cause severe eye damage.[3][8] |
| Body | A lab coat (flame-resistant recommended) | To protect the skin and clothing from contamination.[4] |
| Respiratory | Not required if handled exclusively in a fume hood. For spills or emergencies, a NIOSH-approved respirator with appropriate cartridges is necessary. | To prevent inhalation of hazardous dust or vapors.[3] |
Experimental Protocols: A Framework for Safety
The following are generalized, safety-centric protocols for common laboratory manipulations of this compound.
Protocol for Weighing and Preparing Solutions
-
Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is on and functioning correctly.
-
Tare and Weigh: Place a clean, labeled, and sealable container on an analytical balance inside the fume hood. Tare the balance. Carefully add the desired amount of this compound to the container, avoiding the generation of dust. Seal the container immediately.
-
Dissolution: In the fume hood, add the desired solvent to the sealed container. Gently swirl to dissolve. If heating is required, use a controlled heating mantle and monitor the process carefully.
-
Transfer: Use a clean pipette or syringe to transfer the solution as needed for your experiment.
Emergency Procedures
The following diagram illustrates the appropriate response to common laboratory emergencies involving this compound.
Caption: Emergency response flowchart for spills and personnel exposure.
In the event of a large spill, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department.[4] Do not attempt to clean up a large spill of this material yourself. For any personnel exposure, seek immediate medical attention after initial first aid measures.[3][4]
Storage and Waste Disposal
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. It should be stored away from oxidizing agents and acids.[7]
-
Waste Disposal: All waste containing this compound, including contaminated PPE and glassware, must be disposed of as hazardous waste according to institutional and local regulations.
Conclusion
While this compound presents significant potential hazards, these risks can be effectively managed through a combination of robust engineering controls, diligent use of personal protective equipment, and strict adherence to safe handling protocols. A thorough understanding of the hazards associated with the hydrazinosulfonyl moiety is paramount for any researcher working with this or structurally related compounds. By adopting a conservative and safety-conscious approach, the scientific community can continue to explore the potential of novel chemical entities like this compound while ensuring the well-being of its researchers.
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- Hydrazine Safety & Handling Questions - Sciencemadness.org
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- Safety and Handling of Hydrazine - DTIC
- Performance Chemicals Hydrazine - Arxada
- Mesitylene-2-sulfonyl hydrazide - SAFETY D
- Potential toxic effects of sulfonamides antibiotics: Molecular modeling, multiple-spectroscopy techniques and density functional theory calcul
- Potential toxic effects of sulfonamides antibiotics: Molecular modeling, multiple-spectroscopy techniques and density functional theory calculations - ResearchG
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- Sulfonamide Per- and Polyfluoroalkyl Substances Can Impact Microorganisms Used in Aromatic Hydrocarbon and Trichloroethene Bioremedi
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- N-(4-Hydroxyphenyl)
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An In-depth Technical Guide to the Physicochemical Properties of N-[4-(hydrazinosulfonyl)phenyl]acetamide
Abstract
This technical guide provides a comprehensive analysis of the physical and chemical characteristics of N-[4-(hydrazinosulfonyl)phenyl]acetamide (CAS No: 3989-50-2), a key sulfonamide derivative with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its molecular structure, synthesis, and core physicochemical properties. Given the nature of this compound as a specialized research chemical, this guide synthesizes available data with established chemical principles to provide a robust framework for its application and further investigation.
Introduction and Molecular Overview
This compound, also known as 4-acetamidobenzenesulfonylhydrazide, belongs to the class of aromatic sulfonamide hydrazides. This class of compounds is of significant interest due to the versatile reactivity of the sulfonyl hydrazide moiety, which serves as a crucial building block in the synthesis of various heterocyclic systems and as a key pharmacophore in numerous biologically active molecules.[1] The molecular structure combines an acetamide group, a phenyl ring, and a hydrazinosulfonyl group, conferring a unique combination of properties that are valuable in synthetic and medicinal chemistry.
The acetamide group provides a site for hydrogen bonding and influences the electronic properties of the aromatic ring. The central phenyl ring acts as a rigid scaffold, while the hydrazinosulfonyl group is the primary reactive center, enabling a wide range of chemical transformations. Understanding the interplay of these functional groups is paramount for predicting the compound's behavior and designing its applications.
Core Physicochemical Characteristics
Precise experimental data for this compound is not extensively available in public literature. Therefore, the following section presents a combination of identified data and predicted properties based on its chemical structure and comparison with analogous compounds.
Structural and General Properties
A summary of the fundamental properties of this compound is provided in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-acetamidobenzenesulfonylhydrazide | [3] |
| CAS Number | 3989-50-2 | [2][4] |
| Molecular Formula | C₈H₁₁N₃O₃S | [2] |
| Molecular Weight | 229.25 g/mol | [2] |
| Appearance | White to off-white solid (Predicted) | - |
| Hazard Codes | Xi (Irritant) | [5] |
Predicted Solubility and Partition Coefficient
The solubility of this compound is predicted to be low in non-polar organic solvents and water, with increased solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The presence of both hydrogen bond donors (-NH, -NH₂, -SO₂NHNH₂) and acceptors (C=O, SO₂) suggests some degree of solubility in polar protic solvents like ethanol, particularly with heating.
The octanol-water partition coefficient (logP) is a critical parameter for predicting the pharmacokinetic properties of a drug candidate. While an experimental value is unavailable, a calculated logP can be estimated using computational models. Based on its structure, which contains both hydrophilic (hydrazinosulfonyl, acetamide) and lipophilic (phenyl ring) moieties, a relatively balanced logP value is anticipated.
Synthesis and Mechanistic Insights
The primary and most logical synthetic route to this compound involves the reaction of a suitable precursor, 4-acetamidobenzenesulfonyl chloride, with hydrazine. This is a standard and well-established method for the preparation of sulfonyl hydrazides.[1]
Synthesis Workflow
The synthesis can be conceptualized as a two-step process starting from the readily available acetanilide.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure based on established methods for the synthesis of sulfonyl hydrazides.
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
-
Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer and a gas trap.
-
Reagent Addition: Carefully add chlorosulfonic acid (5 equivalents) to the flask and cool the flask in an ice-water bath.
-
Substrate Addition: Slowly and portion-wise, add dry acetanilide (1 equivalent) to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C. The slow addition is crucial to control the highly exothermic reaction and the evolution of HCl gas.[6][7]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C for 1-2 hours to ensure the completion of the reaction.[6]
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid. The crude 4-acetamidobenzenesulfonyl chloride can be dried and used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: In a fume hood, suspend the crude 4-acetamidobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Nucleophilic Addition: Add hydrazine hydrate (2-3 equivalents) dropwise to the suspension at room temperature. An excess of hydrazine is used to ensure complete conversion of the sulfonyl chloride and to act as a base to neutralize the HCl byproduct.[1]
-
Reaction Progression: After the addition, heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: After cooling, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The resulting solid is then triturated with water, collected by filtration, and washed with water to remove excess hydrazine and hydrazine hydrochloride. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum (in DMSO-d₆) is expected to show the following characteristic signals:
-
A singlet for the methyl protons of the acetamide group (~2.1 ppm).
-
A complex multiplet or two doublets in the aromatic region (~7.5-7.8 ppm) corresponding to the para-substituted phenyl ring.
-
Broad singlets corresponding to the N-H protons of the acetamide and hydrazinosulfonyl groups. The chemical shifts of these protons can be variable and depend on concentration and temperature.
¹³C NMR Spectroscopy
The carbon NMR spectrum is expected to display signals for:
-
The methyl carbon of the acetamide group (~24 ppm).
-
Four distinct signals in the aromatic region for the para-substituted phenyl ring.
-
A signal for the carbonyl carbon of the acetamide group (~169 ppm).
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the various functional groups:
-
N-H stretching vibrations for the amide and hydrazine groups in the range of 3200-3400 cm⁻¹.
-
A C=O stretching vibration for the amide carbonyl group around 1660-1680 cm⁻¹.
-
Asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group at approximately 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively.
Mass Spectrometry
The mass spectrum (Electron Ionization) would be expected to show a molecular ion peak (M⁺) at m/z = 229. The fragmentation pattern would likely involve the loss of small molecules such as HN=NH, SO₂, and fragments corresponding to the acetamidophenyl cation.
Chemical Reactivity and Stability
The hydrazinosulfonyl group is the most reactive site in the molecule. It can undergo a variety of reactions, including:
-
Condensation with Aldehydes and Ketones: To form the corresponding sulfonyl hydrazones, which are often crystalline derivatives useful for characterization.
-
Cyclization Reactions: Serving as a precursor for the synthesis of various sulfur and nitrogen-containing heterocyclic compounds.
-
Oxidation/Reduction: The hydrazine moiety can be oxidized or reduced under specific conditions.
The compound is expected to be stable under normal laboratory conditions. However, it should be stored in a cool, dry place away from strong oxidizing agents. As a hydrazide derivative, it may be sensitive to strong acids and bases.
Safety and Handling
As with any research chemical, this compound should be handled with appropriate care in a well-ventilated laboratory or fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: The compound is classified as an irritant (Xi).[5] It may cause skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.
-
First Aid: In case of contact, wash the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
The safety data for the related compound, 4-acetamidobenzenesulfonyl azide, indicates that it causes skin and serious eye irritation, and may cause respiratory irritation.[8][9] Similar precautions should be taken when handling this compound.
Conclusion
This compound is a versatile chemical intermediate with significant potential for applications in synthetic and medicinal chemistry. This guide has provided a detailed overview of its core physicochemical properties, a plausible and robust synthesis protocol, and predicted spectroscopic characteristics. While there is a need for more extensive experimental characterization, the information presented herein offers a solid foundation for researchers to safely handle, utilize, and explore the full potential of this valuable compound.
References
- This compound. (n.d.). Chembase.
- Sulfanilyl chloride, N-acetyl. (n.d.). Organic Syntheses.
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- The Synthesis of Sulfa Drugs. (n.d.). Theochem @ Mercer University.
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An In-depth Technical Guide to N-[4-(hydrazinosulfonyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-[4-(hydrazinosulfonyl)phenyl]acetamide, a molecule of interest in medicinal chemistry and drug development. This document delves into its chemical identity, synthesis, physicochemical properties, and known biological context, offering a foundational resource for researchers in the field.
Chemical Identity and Nomenclature
The compound with the chemical name This compound is a sulfonamide derivative characterized by the presence of a hydrazinosulfonyl group attached to a phenylacetamide moiety.
IUPAC Name: N-[4-(hydrazinesulfonyl)phenyl]acetamide[1]
Synonyms:
-
p-acetamidobenzenesulfonohydrazide[2]
CAS Number: 3989-50-2[1]
Molecular Formula: C₈H₁₁N₃O₃S[1]
Molecular Weight: 229.26 g/mol [1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding the compound's behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O₃S | [1] |
| Molecular Weight | 229.26 g/mol | [1] |
| IUPAC Name | N-[4-(hydrazinesulfonyl)phenyl]acetamide | [1] |
| CAS Number | 3989-50-2 | [1] |
| SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN | [1] |
| InChIKey | PBCWYAIMPZBEGL-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process. This methodology leverages common reactions in organic chemistry, making it accessible for laboratory-scale synthesis.
Synthesis Pathway
The general synthetic route involves two key transformations:
-
Chlorosulfonation of Acetanilide: Acetanilide is reacted with chlorosulfonic acid to yield 4-acetamidobenzenesulfonyl chloride. This electrophilic aromatic substitution introduces the sulfonyl chloride group at the para position of the acetanilide ring.
-
Hydrazinolysis of 4-Acetamidobenzenesulfonyl Chloride: The resulting 4-acetamidobenzenesulfonyl chloride is then treated with hydrazine hydrate to form this compound. The highly nucleophilic hydrazine displaces the chloride on the sulfonyl group.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Carefully add chlorosulfonic acid to the flask and cool it in an ice bath.
-
Slowly add dry acetanilide in small portions to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid 4-acetamidobenzenesulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash it with cold water.
-
Dry the product thoroughly.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve the 4-acetamidobenzenesulfonyl chloride in a suitable solvent, such as tetrahydrofuran or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add hydrazine hydrate to the stirred solution.
-
After the addition, allow the reaction to proceed at room temperature with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, the product can be isolated by precipitation with water, followed by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Applications in Drug Development and Biological Activity
While this compound itself is not a widely marketed drug, its structural motifs, namely the acetamide and sulfonamide groups, are prevalent in a variety of pharmacologically active compounds. This makes it a valuable scaffold and intermediate in drug discovery and development.
The sulfonamide group is a key pharmacophore in many antibacterial drugs (sulfa drugs), diuretics, and carbonic anhydrase inhibitors. The acetamide moiety is present in well-known analgesic and antipyretic drugs. The hydrazinosulfonyl group offers a reactive handle for the synthesis of more complex molecules and derivatives.
Derivatives of this compound have been investigated for a range of biological activities. For instance, condensation of the hydrazine group with various aldehydes and ketones can yield sulfonyl hydrazones, a class of compounds known to exhibit diverse pharmacological properties, including antimicrobial and anticancer activities.
The general mechanism of action for sulfonamide-containing compounds often involves the inhibition of specific enzymes by acting as a structural mimic of the natural substrate. The hydrazone linkage in its derivatives can form covalent bonds with biological targets, leading to irreversible inhibition.
Future Directions and Conclusion
This compound represents a versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of reactive functional groups make it an attractive starting material for the generation of compound libraries for high-throughput screening.
Future research could focus on the synthesis and biological evaluation of a wider range of derivatives to explore their potential as novel therapeutic agents. In particular, the exploration of its derivatives as enzyme inhibitors or as ligands for various receptors could yield promising drug candidates. A thorough investigation into the structure-activity relationships (SAR) of these derivatives will be crucial for optimizing their potency and selectivity.
References
- N-[4-(HYDRAZINESULFONYL)PHENYL]ACETAMIDE | CAS 3989-50-2.
- Cas no 3989-50-2 (N-4-(Hydrazinosulfonyl)phenylacetamide). Molbase. [Link]
- 4-(Acetylamino)benzenesulfonic acid hydrazide | 3989-50-2. ChemSrc. [Link]
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An In-depth Technical Guide to the Preliminary Biological Screening of N-[4-(hydrazinosulfonyl)phenyl]acetamide
Abstract
This technical guide provides a comprehensive framework for the preliminary biological evaluation of the novel chemical entity, N-[4-(hydrazinosulfonyl)phenyl]acetamide. Recognizing the compound's structural features—specifically the sulfonamide moiety—this document outlines a scientifically-driven, multi-tiered screening cascade. The guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols for physicochemical characterization, in silico ADMET prediction, and a primary in vitro biological screening panel. This panel is logically constructed based on the well-established activities of sulfonamide-class compounds and includes antimicrobial, anticancer, and enzyme inhibition assays. The overarching goal is to efficiently profile the compound's biological potential and identify promising avenues for further development.
Introduction
This compound is a synthetic compound featuring a core acetanilide structure linked to a hydrazinosulfonyl functional group. While specific biological data for this exact molecule is not extensively documented in public literature[1][2], its chemical architecture provides a strong rationale for targeted biological investigation. The sulfonamide group (-SO₂NH₂) is a renowned pharmacophore, forming the basis of a wide array of therapeutic agents, including antibacterial, anticancer, and diuretic drugs[3][4][5].
The preliminary screening of a new chemical entity (NCE) is a critical phase in drug discovery. It aims to broadly yet efficiently assess the compound's biological activity profile to determine its potential therapeutic value. This guide proposes a logical, resource-conscious workflow to systematically evaluate this compound, beginning with fundamental characterization and progressing to a targeted panel of biological assays.
Part 1: Foundational Characterization
Before committing resources to extensive biological testing, a foundational understanding of the compound's physicochemical properties and predicted pharmacokinetic profile is essential.[6] These initial steps help ensure the reliability of subsequent biological data and provide an early assessment of the compound's "drug-likeness."[7]
Physicochemical Profiling
A rational preformulation process begins with understanding the compound's fundamental physical and chemical properties.[8][9] These characteristics influence solubility, stability, and bioavailability.
Table 1: Key Physicochemical Parameters and Recommended Methods
| Parameter | Recommended Method(s) | Rationale & Significance |
| Aqueous Solubility | Kinetic or Thermodynamic Solubility Assay (e.g., Shake-flask method) | Determines the compound's ability to dissolve in aqueous media, a prerequisite for absorption and distribution.[9] |
| Chemical Stability | pH Stability Profile, Forced Degradation Studies | Assesses degradation pathways and identifies potential liabilities under various pH and stress conditions (e.g., oxidation, light).[9] |
| Lipophilicity (Log P) | HPLC-based method or Shake-flask method (octanol/water) | Influences permeability across biological membranes and potential for non-specific binding.[10] |
| Ionization Constant (pKa) | Potentiometric titration or UV-spectrophotometry | Determines the charge state of the molecule at different physiological pH values, affecting solubility and receptor interaction.[7] |
In Silico ADMET Prediction
Computational tools provide a rapid, cost-effective means to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[11][12] These predictions help to flag potential developmental hurdles early on.[13]
Recommended Workflow: Utilize freely accessible web-based platforms such as pkCSM or SwissADME to generate predictions based on the compound's chemical structure (SMILES or SDF format).[14][15]
Table 2: Critical In Silico ADMET Parameters to Evaluate
| ADMET Category | Parameter | Interpretation & Importance |
| Absorption | Caco-2 Permeability, Human Intestinal Absorption | Predicts the compound's ability to cross the intestinal barrier and be absorbed into the bloodstream. |
| Distribution | Blood-Brain Barrier (BBB) Permeability, Plasma Protein Binding | Indicates potential for CNS effects and the fraction of free drug available to exert a therapeutic effect. |
| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Predicts potential for drug-drug interactions and metabolic stability. |
| Excretion | Total Clearance | Estimates the rate at which the drug is removed from the body. |
| Toxicity | AMES Toxicity, hERG Inhibition, Hepatotoxicity | Early flags for potential mutagenicity, cardiotoxicity, and liver toxicity. |
Part 2: Primary Biological Screening Cascade
This section details the core experimental protocols for a targeted, yet diverse, preliminary biological screening. The chosen assays reflect the most common and historically significant activities of sulfonamide-containing compounds.[3]
Antimicrobial Activity Screening
The foundational therapeutic application of sulfonamides is as antimicrobial agents. Therefore, assessing the activity of this compound against a representative panel of pathogenic bacteria is a logical first step.[16] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[17][18][19]
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[18]
-
Preparation of Materials:
-
Test Compound: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Bacterial Strains: Use quality control strains such as Staphylococcus aureus (Gram-positive, e.g., ATCC 29213) and Escherichia coli (Gram-negative, e.g., ATCC 25922).
-
Media: Cation-adjusted Mueller-Hinton Broth (MHB).
-
Equipment: 96-well sterile microtiter plates, multichannel pipettes, spectrophotometer.
-
-
Inoculum Preparation:
-
Culture bacteria on appropriate agar plates overnight.
-
Prepare a direct colony suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Setup and Drug Dilution:
-
Add 50 µL of MHB to all wells of a 96-well plate.
-
Add 50 µL of the 10 mg/mL compound stock to the first well of a row and perform a 2-fold serial dilution across the plate. This will create a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).
-
Include a positive control (bacteria with no drug) and a negative control (media only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the negative control).
-
Incubate the plates at 35°C for 18-24 hours in ambient air.[20]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Anticancer Cytotoxicity Screening
Many sulfonamide derivatives have demonstrated potent anticancer properties.[3] A primary cytotoxicity screen against a panel of human cancer cell lines is a crucial step in evaluating this potential. The MTT assay is a widely used, reliable colorimetric method for assessing cell viability.[21][22][23]
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma) under standard conditions.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is ≤ 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include vehicle control (DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[24]
-
-
MTT Assay Procedure:
-
Add 10 µL of a 5 mg/mL MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[24]
-
Incubate for an additional 2-4 hours, allowing viable cells to metabolize MTT into purple formazan crystals.[23]
-
Carefully remove the medium and add 100 µL of DMSO to each well to solubilize the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[24]
-
Enzyme Inhibition Screening: Carbonic Anhydrase
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that are well-established targets for sulfonamide drugs.[25][26] An in vitro assay to screen for CA inhibition can provide valuable mechanistic insight.[27] The assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol.[25][28]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme: Human Carbonic Anhydrase II (e.g., from bovine erythrocytes). Prepare a working solution in cold assay buffer.
-
Substrate: 3 mM p-NPA in DMSO or acetonitrile.
-
Positive Control: Acetazolamide, a known CA inhibitor.[27]
-
-
Assay Procedure in a 96-Well Plate:
-
Set up wells for blank (no enzyme), maximum activity (enzyme + vehicle), positive control, and test compound.
-
To the test wells, add 158 µL of Assay Buffer.
-
Add 2 µL of the test compound dilutions (in DMSO). Add 2 µL of DMSO to the maximum activity well.
-
Add 20 µL of the CA enzyme working solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[25]
-
-
Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately measure the increase in absorbance at 405 nm in kinetic mode for 10-30 minutes.[25]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the maximum activity control.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Part 3: Data Interpretation and Workflow Visualization
Hit Criteria and Data Summary
The results from the primary screening should be summarized in a clear format to facilitate decision-making. "Hit" criteria should be pre-defined to identify compounds worthy of follow-up.
Table 3: Example Data Summary and Hit Criteria
| Assay Type | Test System | Result Metric | Example Hit Criterion |
| Antimicrobial | S. aureus, E. coli | MIC (µg/mL) | MIC ≤ 16 µg/mL |
| Anticancer | MCF-7, A549 cells | IC₅₀ (µM) | IC₅₀ ≤ 20 µM |
| Enzyme Inhibition | Carbonic Anhydrase II | IC₅₀ (µM) | IC₅₀ ≤ 10 µM |
Visualized Screening Workflow
A diagrammatic representation of the screening cascade ensures a clear and logical progression of the evaluation process.
Caption: High-level workflow for the preliminary biological screening of a novel compound.
Visualized Mechanism of Action
Understanding the potential mechanism of action is key. For sulfonamides, the classic antibacterial target is dihydropteroate synthase (DHPS) in the folate synthesis pathway.
Caption: Hypothesized mechanism of antibacterial action via competitive inhibition of DHPS.
Conclusion
This guide presents a structured and scientifically grounded approach for the initial biological evaluation of this compound. By integrating physicochemical profiling, in silico predictions, and a targeted in vitro assay cascade, researchers can efficiently gather the critical data needed to make informed decisions about the compound's therapeutic potential. A positive result or "hit" in any of the described primary screens would warrant progression to more advanced secondary assays, dose-response studies, and initial structure-activity relationship (SAR) exploration.
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- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.
- In Silico Tools and Software to Predict ADMET of New Drug Candidates. Springer.
- pkCSM. Biosig Lab.
- Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate.
- Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. PubMed Central.
- Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. Bentham Science.
- A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI.
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In Silico Modeling of N-[4-(hydrazinosulfonyl)phenyl]acetamide Interactions: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive walkthrough for the in silico modeling of interactions between the sulfonamide-containing compound, N-[4-(hydrazinosulfonyl)phenyl]acetamide, and its putative biological targets. This document is intended for researchers, scientists, and drug development professionals with an interest in applying computational methods to understand and predict molecular interactions. We will delve into the core methodologies of molecular docking and molecular dynamics simulations, emphasizing the rationale behind protocol choices and the importance of robust force field selection. This guide will serve as a practical handbook for setting up, running, and analyzing simulations to elucidate the binding modes and stability of this compound with a representative protein target.
Introduction: The Significance of In Silico Modeling in Drug Discovery
The journey of a drug from conception to clinic is a long and arduous one, with high attrition rates at every stage. In silico modeling has emerged as an indispensable tool to de-risk and accelerate this process.[1][2] By simulating the interactions between a small molecule and its biological target at an atomic level, we can gain profound insights into the determinants of binding affinity and selectivity. This knowledge can then be used to guide the design of more potent and specific drug candidates.
This compound is a sulfonamide-containing compound. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic applications, including antibacterial, and anticancer agents.[3][4][5] The ability of the sulfonamide moiety to engage in key hydrogen bonding and other non-covalent interactions makes it a privileged scaffold for inhibitor design.[4][5]
The Computational Workflow: A Bird's-Eye View
The in silico investigation of a ligand-protein interaction is a multi-stage process. Each step builds upon the previous one, progressively refining our understanding of the molecular recognition event. The overall workflow can be visualized as follows:
Caption: A generalized workflow for in silico ligand-protein interaction studies.
Foundational Steps: Preparing the System
The accuracy of any in silico model is fundamentally dependent on the quality of the starting structures. This preparatory phase is arguably the most critical part of the entire workflow.
Target Protein Preparation
-
Selection of a Representative Target: For the purpose of this guide, we will select a suitable protein target known to bind sulfonamide-containing ligands. A common target class for sulfonamides is the carbonic anhydrase family of enzymes. We will proceed with Human Carbonic Anhydrase II (PDB ID: 1AZM) as our model receptor.[6]
-
Retrieval and Cleaning of the PDB Structure:
-
The 3D coordinates of the protein are downloaded from the Protein Data Bank (PDB).[2]
-
It is crucial to carefully inspect the downloaded structure. Water molecules, co-solvents, and any co-crystallized ligands that are not relevant to the study should be removed.[3][6]
-
The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) must be assigned correctly at a physiological pH (typically 7.4).[7]
-
Ligand Preparation: this compound
The ligand, this compound, must also be prepared for simulation.
-
2D to 3D Conversion: The 2D chemical structure of the ligand needs to be converted into a 3D conformation. This can be accomplished using software like Avogadro.[8]
-
Energy Minimization: The initial 3D structure is then energy-minimized to obtain a low-energy, stable conformation. This is typically done using a suitable force field like MMFF94.[3]
-
Protonation State and Tautomers: The protonation state of the ligand at the simulation pH should be carefully considered. For this compound, the hydrazinosulfonyl group will be of particular interest.
-
Partial Charge Assignment: Accurate assignment of partial atomic charges is critical for electrostatic interaction calculations.[9]
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[6][10] This provides a static snapshot of the most likely binding mode.
The Rationale for Choosing AutoDock Vina
For this guide, we will utilize AutoDock Vina, a widely used and well-validated open-source docking program.[11][12][13] Its scoring function is designed for high-performance virtual screening and accurate binding pose prediction.
Step-by-Step Docking Protocol with AutoDock Vina
-
Preparation of Receptor and Ligand Files: Both the protein and the ligand structures need to be converted to the PDBQT file format, which includes partial charges and atom types required by Vina.[7]
-
Defining the Search Space (Grid Box): A 3D grid box is defined around the active site of the protein. This box delineates the region where Vina will search for favorable binding poses.[3][7] The center and dimensions of the grid box are crucial parameters that need to be set carefully.
-
Running the Docking Simulation: The docking calculation is initiated from the command line, specifying the prepared receptor and ligand files, and the grid box parameters.[12]
-
Analysis of Docking Results: Vina will output a set of predicted binding poses, ranked by their docking scores (in kcal/mol). The pose with the most negative score is considered the most favorable.[3] It is essential to visually inspect the top-ranked poses and analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein's active site residues.
Molecular Dynamics Simulation: Capturing the Dynamic Nature of Binding
While molecular docking provides a valuable static picture, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations allow us to observe the time-evolution of the protein-ligand complex, providing insights into its stability and the fluctuations of the interacting molecules.[14][15]
The Power of GROMACS and the CHARMM Force Field
We will use GROMACS, a high-performance and versatile MD simulation package.[8][16][17][18] For the force field, we will employ the CHARMM36m force field for the protein and the CHARMM General Force Field (CGenFF) for the ligand.[19][20][21][22][23] CGenFF is specifically designed for drug-like molecules and is compatible with the biomolecular CHARMM force fields, enabling "all-CHARMM" simulations of drug-target interactions.[19][23]
Detailed MD Simulation Workflow
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A Technical Guide to N-[4-(hydrazinosulfonyl)phenyl]acetamide: Sourcing and Application as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(hydrazinosulfonyl)phenyl]acetamide, with CAS Number 3989-50-2, is a specialized organic compound that serves as a valuable building block in synthetic chemistry.[1][2] Its bifunctional nature, featuring both a reactive sulfonyl hydrazide group and a protected aniline (acetamide), makes it a strategic starting material for the synthesis of a diverse range of more complex molecules, particularly heterocyclic compounds and bioconjugates. This guide provides an in-depth overview of its commercial availability, key chemical properties, and its primary applications as a synthetic intermediate, complete with generalized experimental protocols.
Chemical Identity and Properties
-
IUPAC Name: this compound[1]
-
Synonyms: 4-acetamidobenzenesulfonylhydrazide, 4-acetylamino-benzene-1-sulfonic acid hydrazide, 4-acetylaminobenzenesulfonylhydrazine[2]
-
CAS Number: 3989-50-2[1]
-
Molecular Formula: C₈H₁₁N₃O₃S[1]
-
Molecular Weight: 229.26 g/mol [1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 229.26 g/mol [1] |
| Topological Polar Surface Area | 110 Ų |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 4 |
Commercial Availability and Sourcing
This compound is available from a number of specialized chemical suppliers catering to the research and development market. When sourcing this compound, it is crucial to verify the purity and obtain a Certificate of Analysis (CoA) from the supplier.
Table 2: Representative Commercial Suppliers
| Supplier | Grade/Notes |
| Sigma-Aldrich | Available under the AldrichCPR™ line (custom packed reagents); buyer assumes responsibility to confirm identity and purity. |
| Santa Cruz Biotechnology | Offered for proteomics research. |
| Matrix Fine Chemicals | Listed with catalog ID MM3989502.[1] |
| Chemenu | Marketed as a research-based pharmaceutical intermediate. |
| Combi-Blocks Inc. | Available for purchase. |
Note: Availability and stock levels may vary. It is recommended to contact suppliers directly for current information.
Core Synthetic Applications: A Versatile Chemical Intermediate
The primary utility of this compound lies in its role as a precursor for more complex molecules. The sulfonyl hydrazide moiety is a versatile functional group that can undergo several important transformations.
Conversion to Sulfonyl Halides
A key application of sulfonyl hydrazides is their conversion into sulfonyl chlorides or bromides. These sulfonyl halides are highly reactive and widely used intermediates for the synthesis of sulfonamides and sulfonate esters. This transformation can be achieved under mild conditions using N-halosuccinimides (NCS for chlorides, NBS for bromides).[3]
Diagram 1: Conversion of this compound to the Corresponding Sulfonyl Chloride
Sources
Methodological & Application
Application Notes and Protocols: Synthesis of N-[4-(hydrazinosulfonyl)phenyl]acetamide
Abstract
This document provides a comprehensive guide to the synthesis of N-[4-(hydrazinosulfonyl)phenyl]acetamide, a critical building block in medicinal chemistry, notably for the development of sulfonamide-based therapeutic agents. The protocol details a robust two-step synthetic route commencing with the chlorosulfonation of acetanilide to yield 4-acetamidobenzenesulfonyl chloride, which is subsequently reacted with hydrazine hydrate. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for characterization to ensure a reproducible and safe execution of the synthesis.
Introduction and Significance
This compound, also known as 4-acetamidobenzenesulfonyl hydrazide, is a key chemical intermediate. Its structure incorporates a reactive sulfonyl hydrazide moiety, making it a versatile precursor for the synthesis of a wide array of heterocyclic compounds and derivatives with significant biological activities. Sulfonyl hydrazides are foundational in the creation of compounds studied for antitumor, anti-tuberculosis, and antiviral (including Hepatitis C virus) properties.[1] The synthetic pathway described herein is a well-established and efficient method, valued for its reliability and scalability.
The synthesis is logically divided into two primary stages:
-
Formation of the Sulfonyl Chloride: Acetanilide undergoes an electrophilic aromatic substitution with chlorosulfonic acid. The acetamido group (-NHCOCH₃) is an activating, ortho, para-directing group, which steers the chlorosulfonyl group (-SO₂Cl) predominantly to the para position due to steric hindrance at the ortho positions.[2][3]
-
Formation of the Sulfonyl Hydrazide: The intermediate, 4-acetamidobenzenesulfonyl chloride, is treated with hydrazine hydrate. This reaction proceeds via a nucleophilic substitution mechanism where the highly nucleophilic hydrazine molecule attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and formation of the desired product.[1]
Synthetic Workflow and Mechanism
The overall process can be visualized as a linear progression from a common starting material to the final product via a stable, isolable intermediate.
Caption: Overall synthetic workflow for this compound.
The reaction mechanism involves two distinct, sequential transformations of the aromatic ring and its new substituent.
Caption: Simplified reaction mechanism for the two-step synthesis.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |
| Acetanilide | 103-84-4 | C₈H₉NO | 135.17 | Harmful if swallowed[4] |
| Chlorosulfonic Acid | 7790-94-5 | ClHO₃S | 116.52 | Causes severe skin burns and eye damage |
| Hydrazine Hydrate (60%) | 7803-57-8 | H₆N₂O | 50.06 | Toxic, Carcinogen, Corrosive |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Skin/eye irritant, Suspected carcinogen |
| Sodium Carbonate | 497-19-8 | Na₂CO₃ | 105.99 | Eye irritant |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A |
| Ice | N/A | H₂O | 18.02 | N/A |
Equipment
-
Round-bottom flasks (250 mL, 500 mL)
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Reflux condenser
-
Beakers (1 L)
-
Glass stirring rod
-
Ice bath
-
Heating mantle or hot plate
-
Büchner funnel and vacuum flask
-
Filter paper
-
pH paper
-
Standard laboratory glassware (graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), lab coat.
Detailed Experimental Protocol
CRITICAL SAFETY NOTE: This entire procedure must be performed in a certified, well-ventilated chemical fume hood. Chlorosulfonic acid reacts violently with water and is extremely corrosive. Hydrazine is toxic and a suspected carcinogen. Appropriate PPE must be worn at all times.[3][5]
Part A: Synthesis of 4-Acetamidobenzenesulfonyl Chloride (Intermediate)
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath.
-
Reagent Addition: Carefully add 165 mL (290 g) of chlorosulfonic acid to the flask. Allow the acid to cool to below 15°C.[3]
-
Acetanilide Addition: While maintaining the temperature between 10-15°C, slowly and portion-wise add 67.5 g of acetanilide to the stirred chlorosulfonic acid. This process evolves a significant amount of HCl gas and is exothermic; control the addition rate to manage the temperature.[3]
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60°C for two hours to ensure the reaction goes to completion. The reaction is complete when the vigorous bubbling of HCl gas subsides.[3]
-
Quenching and Precipitation: In a fume hood, prepare a 2 L beaker containing approximately 1 kg of crushed ice and a small amount of water to create a slurry. Very slowly and carefully, pour the warm, syrupy reaction mixture into the ice slurry with vigorous manual stirring. This step is highly exothermic and will generate HCl fumes.
-
Isolation of Intermediate: The 4-acetamidobenzenesulfonyl chloride will precipitate as a white solid. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.[6]
-
Drying: Press the solid on the filter to remove as much water as possible. The crude, damp product is typically used immediately in the next step to avoid degradation by residual water.
Part B: Synthesis of this compound
-
Setup: In a 250 mL Erlenmeyer flask, add the crude, damp 4-acetamidobenzenesulfonyl chloride from Part A.
-
Reaction with Hydrazine: While stirring, carefully add an excess of hydrazine hydrate solution. A common protocol involves reacting the sulfonyl chloride with hydrazine in an organic solvent like dichloromethane in the presence of a base like sodium carbonate.[1][7] A general procedure is as follows:
-
Suspend the crude 4-acetamidobenzenesulfonyl chloride (approx. 5 mmol) in 30 mL of dichloromethane.
-
In a separate flask, mix hydrazine hydrate (5 mmol) and sodium carbonate (7 mmol) in 20 mL of dichloromethane.
-
Add the sulfonyl chloride suspension dropwise to the stirred hydrazine mixture.[7]
-
-
Reaction Completion: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, add 20 mL of distilled water. Separate the organic phase. Extract the aqueous phase with additional dichloromethane (2 x 30 mL).[7] Combine the organic extracts and wash with water.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude solid can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure this compound.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization and Expected Results
-
Appearance: A white to off-white crystalline solid.
-
Yield: Typical yields for this two-step synthesis can range from 60-80% based on the initial amount of acetanilide.
-
Melting Point: The literature melting point for N-[4-(aminosulfonyl)phenyl]acetamide (a related compound) is 235 - 239 °F / 113 - 115 °C.[4] The hydrazide derivative will have a distinct melting point that should be determined and compared to literature values if available.
-
Spectroscopic Analysis:
-
¹H NMR (DMSO-d₆): Expect signals corresponding to the acetyl methyl protons (~2.0 ppm), aromatic protons (doublets, ~7.7 ppm), and NH protons (multiple singlets, variable shifts).[7]
-
FTIR (ATR, cm⁻¹): Look for characteristic absorption bands for N-H stretching (amide and hydrazide, ~3200-3400 cm⁻¹), C=O stretching (amide, ~1670 cm⁻¹), and S=O stretching (sulfonamide, asymmetric and symmetric, ~1330 and ~1160 cm⁻¹).[7]
-
Safety and Hazard Management
Safe laboratory practice is paramount. All personnel must review the Safety Data Sheets (SDS) for every chemical before starting work.
| Chemical | Hazard Summary | First Aid Measures |
| Chlorosulfonic Acid | Reacts violently with water. Causes severe skin burns, eye damage, and respiratory irritation. | In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention. Do not use water on the source of a large spill. |
| Hydrazine Hydrate | Toxic if swallowed, inhaled, or in contact with skin. Suspected carcinogen. Causes severe skin burns and eye damage. Flammable. | IF SWALLOWED: Rinse mouth, call a POISON CENTER or doctor immediately. IF ON SKIN: Remove contaminated clothing, rinse skin with water. Seek immediate medical attention.[8] |
| Acetanilide | Harmful if swallowed.[4] | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[4] |
| Dichloromethane | Causes skin and eye irritation. Suspected of causing cancer. | In case of contact, wash skin with soap and water. For eye contact, rinse cautiously with water for several minutes.[9] |
Handling Precautions:
-
Engineering Controls: Use a chemical fume hood for all operations involving chlorosulfonic acid, hydrazine, and solvent evaporation.[5]
-
Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves.[5]
-
Spill Management: Have appropriate spill kits ready. For acid spills, neutralize with sodium bicarbonate. For hydrazine spills, use an absorbent material.
-
Waste Disposal: Dispose of all chemical waste in properly labeled containers according to institutional and local regulations.[8]
References
- Organic Syntheses Procedure, N-sulfonylamides from terminal alkynes, sulfonyl azides, and water.
- Sigma-Aldrich, Safety Data Sheet for Acetanilide.
- Safety Data Sheet for 2-Iodoacetamide (Illustrative of general lab chemical safety protocols).
- LookChem, Safety Data Sheet for Acetamide, N-[4-[(butylamino)sulfonyl]phenyl]-.
- PubChem, N-[4-(hydrazinocarbonyl)phenyl]acetamide.
- Fisher Scientific, Safety Data Sheet.
- PMC, Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies.
- Fisher Scientific, Safety Data Sheet for N1-(3-Acetyl-4-hydroxyphenyl)acetamide.
- Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide.
- PrepChem.com, Synthesis of 4-Acetamidobenzenesulfonyl chloride.
- Synthesis and Reactions of Sulphone Hydrazides, Scholarly.
- Journal of Chemical, Biological and Physical Sciences, Synthesis and crystallization of N-(4-nitrophenyl) acetamides.
- Theochem @ Mercer University, THE SYNTHESIS OF SULFA DRUGS.
- Organic Syntheses Procedure, Sulfanilyl chloride, N-acetyl-.
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- 9. fishersci.com [fishersci.com]
Application Note: Comprehensive Analytical Characterization of N-[4-(hydrazinosulfonyl)phenyl]acetamide
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the detailed characterization of N-[4-(hydrazinosulfonyl)phenyl]acetamide, a key intermediate in pharmaceutical synthesis. Recognizing the limited availability of direct literature for this specific compound, this document establishes robust analytical protocols by drawing upon fundamental principles and established methods for its constituent functional groups: an acetamide, an aromatic sulfonamide, and a hydrazine moiety. This guide is intended for researchers, quality control analysts, and drug development professionals, offering detailed, step-by-step protocols for identity, purity, and stability assessment. The methodologies are designed to be self-validating and are grounded in authoritative standards, including ICH guidelines, to ensure scientific integrity and regulatory compliance.
Introduction
This compound is a multifunctional organic compound featuring a core structure integral to the synthesis of various biologically active molecules. Its proper characterization is critical to ensure the quality, safety, and efficacy of downstream products. The molecule's structure, comprising a substituted phenyl ring with an acetamide group and a sulfonyl hydrazide group, presents a unique analytical challenge that requires a multi-technique approach for unambiguous identification and purity assessment.
This application note details a logical workflow for the comprehensive analysis of this compound, covering chromatographic, spectroscopic, and thermal analysis techniques. Each section explains the causality behind experimental choices, provides detailed protocols, and offers insights into data interpretation, empowering the scientist to achieve a thorough and reliable characterization.
Physicochemical Properties
A summary of the predicted and known properties of this compound and its core structural motifs is presented below.
| Property | Value (Predicted/Known) | Source/Rationale |
| Molecular Formula | C₈H₁₁N₃O₃S | - |
| Molecular Weight | 229.26 g/mol | - |
| Appearance | Expected to be a crystalline solid | Based on similar structures |
| Solubility | Likely soluble in polar organic solvents (DMSO, DMF, Methanol) | Based on functional groups |
Chromatographic Analysis: Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and quantifying any related substances. Given the polar nature of the molecule, a reversed-phase method is most appropriate.
Rationale for Method Development
The chosen method employs a C18 stationary phase, which is versatile for separating moderately polar to nonpolar compounds. The mobile phase consists of a buffered aqueous solution and an organic modifier (acetonitrile). The use of a buffer is critical to control the ionization state of the hydrazine and amide functionalities, ensuring consistent retention times and peak shapes. A gradient elution is recommended to ensure that both the main analyte and any potential impurities, which may have a wide range of polarities, are effectively separated and eluted within a reasonable timeframe. UV detection is suitable due to the presence of the aromatic chromophore.
Experimental Protocol: Reversed-Phase HPLC
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table Below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Data Analysis:
-
Calculate the assay of this compound using the external standard method.
-
Determine the percentage of impurities by area normalization, assuming a relative response factor of 1.0 for unknown impurities.
Potential Impurities
Potential impurities can arise from starting materials or side reactions during synthesis. Common synthetic routes for sulfonyl hydrazides involve the reaction of a sulfonyl chloride with hydrazine.[1]
-
Starting Materials: 4-Acetamidobenzenesulfonyl chloride, Hydrazine.
-
By-products: Di-sulfonated hydrazine derivatives, products of oxidation or hydrolysis.
The developed HPLC method should be validated for specificity to ensure separation from these potential impurities, as per ICH Q2(R1) guidelines.[2][3][4]
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
4.1.1. ¹H NMR Spectroscopy
-
Rationale: The ¹H NMR spectrum will confirm the presence of all proton-containing functional groups and their connectivity. The aromatic region will show a characteristic AA'BB' system for the 1,4-disubstituted benzene ring. The acetamide group will exhibit a singlet for the methyl protons and a singlet for the NH proton. The sulfonyl hydrazide protons (NH and NH₂) are exchangeable and may appear as broad singlets.
-
Predicted Chemical Shifts (in DMSO-d₆):
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| CH₃ (Acetamide) | ~2.1 | s | 3H |
| Aromatic (ortho to SO₂) | ~7.7-7.9 | d | 2H |
| Aromatic (ortho to NHAc) | ~7.6-7.8 | d | 2H |
| NH (Acetamide) | ~10.3 | s (broad) | 1H |
| NH₂ (Hydrazine) | Variable, broad | s (broad) | 2H |
| NH (Hydrazine) | Variable, broad | s (broad) | 1H |
Note: Chemical shifts are estimations based on data for acetanilide and related sulfonamides.[5][6][7]
4.1.2. ¹³C NMR Spectroscopy
-
Rationale: The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule, corresponding to the proposed structure.
-
Predicted Chemical Shifts (in DMSO-d₆):
| Carbon Assignment | Predicted δ (ppm) |
| C=O (Acetamide) | ~169 |
| CH₃ (Acetamide) | ~24 |
| Aromatic (C-NHAc) | ~142 |
| Aromatic (C-SO₂) | ~138 |
| Aromatic (CH, ortho to NHAc) | ~118 |
| Aromatic (CH, ortho to SO₂) | ~128 |
Note: Chemical shifts are estimations based on data for acetanilide and phenylsulfonamides.[5][6][8]
4.1.3. Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire standard ¹H and ¹³C spectra. Additional experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[9][10]
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H Stretch (multiple bands) | Hydrazine (-NHNH₂) and Amide (-NH) |
| ~3050 | C-H Stretch (aromatic) | Phenyl Ring |
| ~1670 | C=O Stretch (Amide I) | Acetamide |
| ~1600, ~1490 | C=C Stretch | Phenyl Ring |
| ~1550 | N-H Bend (Amide II) | Acetamide |
| ~1340 | S=O Asymmetric Stretch | Sulfonamide |
| ~1160 | S=O Symmetric Stretch | Sulfonamide |
Note: Wavenumbers are based on typical ranges for the respective functional groups.[11]
4.2.1. Experimental Protocol: FTIR
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% (w/w) of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: FTIR spectrometer.
-
Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Rationale: Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.
-
Expected Observations (Positive Ion ESI-MS):
4.3.1. Experimental Protocol: LC-MS
-
Instrumentation: Couple the HPLC system described in Section 3 to a mass spectrometer equipped with an ESI source.
-
MS Conditions:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 50-500
-
Collision Energy (for MS/MS): Varies, typically 10-40 eV to induce fragmentation.
-
-
Analysis: Inject the sample solution and acquire the full scan mass spectrum. Perform MS/MS analysis on the parent ion (m/z 230) to confirm the fragmentation pattern.
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, melting point, and decomposition profile of the material.
Rationale
-
DSC: Will determine the melting point of this compound, which is a key indicator of purity. It will also reveal any polymorphic transitions or decomposition events.
-
TGA: Will determine the thermal stability and decomposition temperature. The thermal decomposition of hydrazine derivatives can be complex and energetic.[15][16] TGA can quantify mass loss as a function of temperature, indicating the points at which different parts of the molecule are lost.
Experimental Protocol: TGA/DSC
-
Instrumentation: Simultaneous TGA/DSC analyzer.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
Conditions:
-
Temperature Range: 25 °C to 500 °C (or higher, depending on decomposition).
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
-
-
Data Analysis:
-
From the DSC curve, determine the onset temperature of the melting endotherm.
-
From the TGA curve, determine the onset temperature of decomposition (Tonset) and identify major mass loss steps.
-
Method Validation
All analytical methods developed for the characterization of this compound, especially those used for quality control (e.g., HPLC for assay and impurities), must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[2][3][4]
Validation Parameters:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: (Repeatability, Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Conclusion
The analytical protocols detailed in this application note provide a comprehensive framework for the complete characterization of this compound. By employing a combination of chromatography (HPLC), spectroscopy (NMR, FTIR, MS), and thermal analysis (TGA/DSC), researchers and quality control professionals can confidently establish the identity, purity, and stability of this important chemical intermediate. The foundational approach, based on the analysis of its constituent functional groups, ensures that the methodologies are scientifically sound and robust, even in the absence of extensive compound-specific literature. Adherence to ICH validation principles will ensure that these methods are suitable for their intended purpose in a regulated environment.
References
- NMR of acetanilide. (2020). University of Tübingen. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S.
- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. [Link]
- Solved 1. The 1H-NMR spectrum for acetanilide, taken in | Chegg.com. (2021). Chegg. [Link]
- Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 1034-1043. [Link]
- Hu, P., et al. (2018). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 29(10), 2058-2067. [Link]
- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]
- Szymańska, E., et al. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Molecules, 29(2), 346. [Link]
- Lucien, H. W. (1961). THERMAL DECOMPOSITION OF HYDRAZINE. NASA Technical Reports Server. [Link]
- 13C NMR Chemical Shifts. (n.d.).
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021). University of Wisconsin. [Link]
- Infrared Spectra of Sulfones and Related Compounds. (n.d.).
- FTIR Functional Group Database Table with Search. (n.d.). InstaNANO. [Link]
- How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM.com. [Link]
- Sulfonyl hydrazides as sulfonyl sources in organic synthesis. (2025).
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A Robust Method for the Quantitative Analysis of N-[4-(hydrazinosulfonyl)phenyl]acetamide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-[4-(hydrazinosulfonyl)phenyl]acetamide. The compound, featuring both a sulfonamide and a hydrazine moiety, is characteristic of intermediates in the synthesis of various pharmaceutical compounds. The described method utilizes a reverse-phase C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic modifier, coupled with UV detection. The protocol herein is designed to be specific, accurate, and precise, making it suitable for quality control, purity assessment, and stability studies in research and pharmaceutical development environments. All procedural choices are rationalized to provide a clear framework for adaptation and troubleshooting.
Introduction and Method Rationale
This compound is an aromatic organic compound containing key functional groups—a phenylacetamide and a hydrazinosulfonyl group—that are prevalent in medicinal chemistry. Accurate quantification of such molecules is critical for process control during synthesis and for the characterization of the final active pharmaceutical ingredients.
High-Performance Liquid Chromatography (HPLC) is the premier technique for this analysis due to its high resolution, sensitivity, and specificity.[1] The method described leverages the principles of reverse-phase chromatography, which is the most widely used separation mode in HPLC.[2]
-
Choice of Separation Mode (Reverse-Phase): The analyte possesses a non-polar phenyl ring and a polar hydrazinosulfonyl group. This amphiphilic nature makes it an ideal candidate for reverse-phase chromatography, where a non-polar stationary phase (like C18) separates compounds based on their hydrophobicity.[3] More hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times.[2]
-
Stationary Phase Selection (C18): An octadecylsilane (C18) column is selected as the stationary phase. C18 columns are versatile and provide excellent retention for a wide range of aromatic compounds and sulfonamides, making them a standard in the pharmaceutical industry.[4][5]
-
Mobile Phase Strategy: A polar mobile phase, consisting of a mixture of water and a water-miscible organic solvent like acetonitrile, is used.[2]
-
Organic Modifier: Acetonitrile is chosen for its low viscosity, low UV cutoff, and excellent elution strength for many organic molecules.
-
pH Control: The mobile phase is acidified with formic acid. This serves a dual purpose: it suppresses the ionization of free silanol groups on the silica-based stationary phase, which prevents peak tailing, and it ensures that the analyte is in a consistent, single ionic state, leading to sharp, reproducible peaks.[6]
-
-
Detection (UV Spectrophotometry): The presence of the aromatic phenyl ring in this compound provides a strong chromophore, making it readily detectable by UV spectrophotometry.[7] A preliminary wavelength scan is recommended to identify the absorbance maximum (λmax); however, 254 nm is a robust starting point for many aromatic compounds.[4]
Physicochemical Properties (Inferred)
| Property | Inferred Characteristic | Rationale |
| Molecular Formula | C₈H₁₁N₃O₃S | Based on chemical structure. |
| Polarity | Amphiphilic (possesses both polar and non-polar regions) | Contains a non-polar phenyl ring and highly polar hydrazinosulfonyl and amide groups. |
| Solubility | Likely soluble in polar organic solvents (e.g., Methanol, Acetonitrile, DMSO) and aqueous buffers. | The polar functional groups enhance solubility in polar media. |
| UV Absorbance | Strong absorbance in the UV region (approx. 240-270 nm) | Due to the π-electron system of the substituted benzene ring.[7] |
| pKa | Expected to have acidic and/or basic properties. | The sulfonamide and hydrazine moieties have ionizable protons. |
Detailed Analytical Protocol
This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the chromatographic system is performing adequately before sample analysis.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis Detector.
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals:
-
This compound Reference Standard (purity >98%).
-
Acetonitrile (HPLC Grade).
-
Formic Acid (LC-MS Grade).
-
Water (HPLC or Milli-Q grade).
-
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Degas before use.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
-
Diluent (50:50 Water:Acetonitrile): Mix equal volumes of HPLC grade water and acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent. These will be used to construct the calibration curve.
Chromatographic Conditions
The following table summarizes the optimized chromatographic parameters.
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table Below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determined λmax) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Experimental Workflow Diagram
Caption: General workflow for the HPLC analysis of this compound.
System Suitability and Method Validation
To ensure the trustworthiness of the results, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).
System Suitability Test (SST)
Before sample analysis, inject a mid-concentration standard (e.g., 25 µg/mL) five times. The system is deemed ready if the following criteria are met.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
| % RSD of Retention Time | ≤ 1.0% | Confirms system stability. |
Method Validation Protocol (Summary)
The following experiments are essential for validating the analytical method.
| Validation Parameter | Protocol |
| Specificity | Analyze a blank (diluent) and a placebo (if applicable) to ensure no interfering peaks at the analyte's retention time. |
| Linearity & Range | Construct a calibration curve using 5-7 concentration levels. The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a blank matrix at three levels (e.g., 80%, 100%, 120%). Typical acceptance criteria are 98-102% recovery. |
| Precision | Repeatability: Analyze six replicate preparations of the same sample. Calculate %RSD. Intermediate Precision: Repeat the analysis on a different day or with a different analyst. |
| LOD & LOQ | Determine the lowest concentration detectable (LOD) and quantifiable (LOQ) based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ). |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2) and assess the impact on results. |
Illustrative Validation Data
The following table presents typical performance characteristics for this method.
| Parameter | Typical Result |
| Retention Time | ~ 5.8 minutes |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 99.1% - 101.5% |
| Precision (% RSD) | < 1.5% |
| LOD | ~ 0.2 µg/mL |
| LOQ | ~ 0.7 µg/mL |
Method Development Logic
The final method parameters were derived from a logical, stepwise optimization process. Understanding this logic is key to adapting the method for similar compounds or troubleshooting issues.
Caption: Logical flow for the development of the HPLC method.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust framework for the quantitative determination of this compound. By employing a standard C18 column with a gradient elution and UV detection, this protocol is both accessible and highly effective. The inclusion of system suitability criteria and a comprehensive validation strategy ensures that the method generates trustworthy and reproducible data, making it an invaluable tool for quality control and research in the pharmaceutical sciences.
References
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Hydrazines.
- Papadopoulou, A., et al. (2017). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
- Goulas, V., et al. (2007). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of Animal and Feed Sciences, 16(4), 629-635.
- Combs, M.T., et al. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(4), 176-182.
- Kumar, M., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5731.
- Siggia, S. (1963). The Determination of Hydrazino–Hydrazide Groups. In The Analysis of Organic Compounds (Vol. 5, pp. 255-268). Pergamon.
- Iammarino, M., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 483.
- McBride, W. R., & Skolnik, S. (1951). Potentiometric Analytical Methods for Hydrazino Compounds. Sydrazine Sulfate. Analytical Chemistry, 23(6), 890-894.
- McBride, W. R., Henry, R. A., & Skolnik, S. (1951). Potentiometric Analytical Methods for Hydrazino Compounds. Sydrazine Sulfate. Analytical Chemistry, 23(6), 890-894.
- SIELC Technologies. (n.d.). HPLC Methods for analysis of Hydrazine.
- Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Ötvös, I., et al. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- PubChem. (n.d.). N-[4-(hydrazinocarbonyl)phenyl]acetamide.
- PubChem. (n.d.). 4-Acetamidobenzenesulfonanilide.
- SIELC Technologies. (n.d.). Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column.
- Cheméo. (n.d.). Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4).
- SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column.
- Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journal of Science, 6(3).
- Yenti, R., et al. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Jurnal Sains Farmasi & Klinis, 3(1), 76-85.
- Li, Y., et al. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 24(21), 3843.
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
- NIST. (n.d.). Acetamide, N-phenyl-. NIST Chemistry WebBook.
- Walash, M., et al. (2017). Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. Beni-Suef University Journal of Basic and Applied Sciences, 6(3), 297-306.
- El-Sayed, M. A., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 746-764.
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Mastering the Molecular Signature: A Detailed Guide to the NMR Spectroscopy of N-[4-(hydrazinosulfonyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. N-[4-(hydrazinosulfonyl)phenyl]acetamide, a compound of interest for its potential applications stemming from its sulfonamide and acetamide functionalities, requires rigorous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for providing unambiguous structural information. This comprehensive guide, designed for researchers and drug development professionals, offers an in-depth exploration of the NMR spectroscopy of this compound, moving beyond a simple recitation of data to explain the underlying principles and practical considerations.
The Significance of this compound: A Brief Overview
This compound belongs to the sulfonamide class of compounds, which are renowned for their diverse pharmacological activities. The presence of the acetamide group further modulates its physicochemical properties, making it a molecule with potential for various therapeutic applications. Accurate and detailed structural analysis is the first critical step in understanding its biological activity and in the development of any potential drug candidate. NMR spectroscopy provides a high-resolution map of the molecular structure, revealing the connectivity of atoms and subtle electronic effects within the molecule.
Predicted NMR Spectral Data: A Reference for Analysis
While experimental spectra are the gold standard, a thorough understanding of predicted spectral data is invaluable for initial analysis and peak assignment. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established principles of NMR spectroscopy and data from structurally analogous compounds.[1] These predictions are based on the molecular structure shown below:
Figure 1. Chemical Structure of this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a (CH₃) | ~2.1 | Singlet | - | 3H |
| H-b, H-b' (Aromatic) | ~7.7 | Doublet | ~8-9 | 2H |
| H-c, H-c' (Aromatic) | ~7.9 | Doublet | ~8-9 | 2H |
| H-d (NH) | ~10.3 | Singlet | - | 1H |
| H-e (NH₂) | Variable | Broad Singlet | - | 2H |
| H-f (NH) | Variable | Broad Singlet | - | 1H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (CH₃) | ~24 |
| C-2 (C=O) | ~169 |
| C-3 (Aromatic C-NH) | ~143 |
| C-4, C-4' (Aromatic CH) | ~119 |
| C-5, C-5' (Aromatic CH) | ~128 |
| C-6 (Aromatic C-S) | ~135 |
Experimental Protocols: From Sample Preparation to Data Acquisition
The quality of NMR data is intrinsically linked to meticulous experimental technique. This section provides a detailed, step-by-step protocol for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation: The Foundation of a Good Spectrum
Proper sample preparation is crucial to obtain high-resolution NMR spectra. The following protocol is recommended for this compound:
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point. It is also effective at solubilizing compounds with amide and sulfonamide groups, which can participate in hydrogen bonding. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Concentration: For a standard ¹H NMR spectrum, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of DMSO-d₆. For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift scale to 0 ppm. However, for DMSO-d₆, the residual solvent peak at approximately 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR can also be used for calibration.
Sources
Comprehensive Mass Spectrometric Profiling of N-[4-(hydrazinosulfonyl)phenyl]acetamide: An Application Note and Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of N-[4-(hydrazinosulfonyl)phenyl]acetamide, a sulfonamide derivative of significant interest in pharmaceutical and chemical research. We present a robust and reproducible workflow employing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodologies detailed herein cover sample preparation, instrument configuration, and data interpretation, grounded in the established principles of small molecule analysis. The core of this guide is a validated protocol using Electrospray Ionization (ESI) to characterize the analyte and its fragmentation patterns, providing a reliable method for its identification and quantification in complex matrices.
Introduction and Scientific Context
This compound belongs to the arylsulfonamide class of compounds, which are prominent pharmacophores in numerous drug candidates.[1] The structural motif, combining an acetamide group, a central phenylsulfonamide core, and a reactive hydrazine moiety, makes it a versatile building block in medicinal chemistry and a potential metabolic product. Accurate and sensitive detection of such molecules is paramount for pharmacokinetic studies, impurity profiling, and quality control in drug development.
Mass spectrometry, particularly LC-MS/MS, offers unparalleled sensitivity and selectivity for analyzing small molecules in complex mixtures.[2] Electrospray ionization (ESI) is exceptionally well-suited for polar, thermally labile compounds like this compound, enabling their transition into the gas phase as intact protonated molecules for subsequent mass analysis.[3][4] Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by isolating the precursor ion and inducing fragmentation, which generates a characteristic "fingerprint" spectrum essential for unambiguous structural confirmation.[5] This note explains the causality behind our experimental choices, from sample cleanup designed to enhance signal-to-noise ratios to the selection of collision energies that yield structurally informative fragments.
Analyte Overview
-
Compound Name: this compound
-
Molecular Formula: C₈H₁₁N₃O₃S
-
Molecular Weight (Monoisotopic): 229.05 g/mol
-
Chemical Structure:
The structure features a primary amine on the hydrazine group and a sulfonamide nitrogen, both of which are readily protonated under typical positive-mode ESI conditions.
Experimental Workflow Overview
The entire analytical process, from sample receipt to final data analysis, is designed to ensure accuracy and reproducibility. The workflow is visualized below.
Caption: High-level workflow for the LC-MS/MS analysis of this compound.
Detailed Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Rationale: Sample cleanliness is critical for robust and repeatable mass spectrometry analysis.[6] Biological matrices like plasma or crude reaction mixtures contain salts, proteins, and other components that can cause ion suppression and contaminate the instrument. SPE is an effective technique for removing these interferences and concentrating the analyte of interest.[2][6] A reverse-phase SPE chemistry is chosen based on the moderate polarity of the analyte.
Protocol:
-
Conditioning: Pass 1 mL of methanol, followed by 1 mL of deionized water, through a C18 SPE cartridge. Do not allow the cartridge to dry.
-
Loading: Dilute the sample 1:1 with 4% phosphoric acid in water. Load 500 µL of the diluted sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove highly polar impurities.
-
Elution: Elute the target analyte, this compound, with 1 mL of 90% methanol in water.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). The sample is now ready for LC-MS/MS injection.
Liquid Chromatography (LC) Method
Rationale: Chromatographic separation is essential to resolve the analyte from any remaining matrix components and potential isomers, ensuring that only the compound of interest enters the mass spectrometer at a given time. A standard C18 column provides excellent retention for this type of molecule, and a gradient elution ensures efficient separation and sharp peak shapes. Formic acid is added to the mobile phase to promote protonation of the analyte, which is crucial for positive-mode ESI.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B over 5 minutes; hold at 95% B for 2 min |
Mass Spectrometry (MS) Method
Rationale: Positive-mode ESI is selected due to the presence of basic nitrogen atoms in the hydrazine and sulfonamide functionalities, which are readily protonated. The parameters are optimized to achieve stable spray and efficient desolvation, maximizing the signal of the protonated precursor ion, [M+H]⁺.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temp. | 350°C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) |
| Scan Mode | Full Scan (MS1) & Product Ion Scan (MS/MS) |
| MS1 Scan Range | m/z 100 - 400 |
| MS/MS Precursor Ion | m/z 230.06 |
Expected Results and Data Interpretation
Precursor Ion Identification
In the full scan (MS1) mode, the primary ion observed for this compound will be its protonated molecule, [M+H]⁺.
-
Expected [M+H]⁺ (m/z): 230.06
Tandem MS (MS/MS) Fragmentation Pattern
Upon isolation and fragmentation of the precursor ion (m/z 230.06), a characteristic product ion spectrum is generated. The fragmentation of aromatic sulfonamides under ESI-MS/MS conditions is well-understood and typically involves cleavage at the S-N bond and rearrangements leading to the loss of SO₂.[1][5][7]
Predicted Fragmentation Pathways:
-
Cleavage of the S-N Bond: The most common fragmentation pathway for sulfonamides involves the cleavage of the S-N bond of the sulfonamide group.[7] This would result in the formation of a characteristic ion corresponding to the 4-acetamidobenzenesulfonyl moiety.
-
Loss of SO₂: A neutral loss of 64 Da (SO₂) is a frequently encountered reaction in the fragmentation of arylsulfonamides, often occurring after an initial rearrangement.[1]
-
Cleavage of the Hydrazine Moiety: Fragmentation can also occur within the hydrazine group.
Expected Product Ions:
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Identity / Neutral Loss |
| 230.06 | 199.04 | [M+H - NH₂NH]⁺ |
| 230.06 | 166.02 | [M+H - SO₂NHNH₂]⁺ |
| 230.06 | 156.01 | [4-aminobenzenesulfonyl]⁺ (after loss of acetyl and rearrangement) |
| 230.06 | 108.06 | [aminophenyl]⁺ fragment (after loss of SO₂ and other groups) |
| 230.06 | 92.05 | [aniline]⁺ radical cation (from rearrangement and loss of SO₂) |
Note: The ions at m/z 156, 108, and 92 are hallmark fragments for the core sulfanilamide structure.[7][8]
The fragmentation process can be visualized as follows:
Caption: Proposed MS/MS fragmentation pathways for protonated this compound.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation via SPE and analysis by LC-MS/MS are designed to be robust and reliable for researchers in pharmaceutical development and related fields. By understanding the predictable ionization and fragmentation behavior of this sulfonamide derivative, scientists can confidently identify and characterize this molecule in various experimental contexts.
References
- Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Source: PubMed URL:[Link]
- Title: The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydr
- Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Source: PubMed URL:[Link]
- Title: Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. Source: Oxford Academic URL:[Link]
- Title: Prepping Small Molecules for Mass Spec. Source: Biocompare.com URL:[Link]
- Title: Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applic
- Title: Sample preparation in mass spectrometry. Source: Wikipedia URL:[Link]
- Title: Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. Source: ACS Publications - American Chemical Society URL:[Link]
- Title: Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry.
- Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Source: The Blog - Tecan URL:[Link]
- Title: Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Source: Scilit URL:[Link]
- Title: Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions.
- Title: Mass Spectrometry Sample Preparation Guide.
Sources
- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. organomation.com [organomation.com]
- 3. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols: N-[4-(hydrazinosulfonyl)phenyl]acetamide in Advanced Proteomics
For: Researchers, scientists, and drug development professionals.
Introduction: A Novel Tool for Mapping the Proteome
In the intricate landscape of proteomics, understanding the dynamic network of protein-protein interactions (PPIs) is paramount to unraveling cellular functions, disease mechanisms, and identifying novel therapeutic targets.[1][2] Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for identifying PPIs with residue-level resolution directly within complex biological systems.[2][3][4] This guide introduces N-[4-(hydrazinosulfonyl)phenyl]acetamide, a hypothetical yet chemically plausible novel sulfonamide-based reagent, designed for the covalent capture of protein interaction networks.
The unique hydrazinosulfonyl functional group offers a distinct reactivity profile, potentially enabling the formation of stable covalent linkages with specific amino acid residues under physiological conditions. This document provides a comprehensive overview of the proposed mechanism of action, detailed protocols for its application in proteomics workflows, and expert insights into experimental design and data interpretation.
Physicochemical Properties and Handling
A summary of the key hypothetical properties of this compound is presented in Table 1. This information is crucial for accurate stock solution preparation and experimental planning.
| Property | Value | Notes |
| Molecular Formula | C₈H₁₁N₃O₃S | |
| Molecular Weight | 245.26 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in aqueous buffers | It is recommended to prepare a high-concentration stock solution in an organic solvent. |
| Reactive Group | Hydrazinosulfonyl | Targets specific amino acid residues for covalent modification. |
| Storage | Store at -20°C, desiccated and protected from light | Minimize freeze-thaw cycles of stock solutions. |
Proposed Mechanism of Action
The reactivity of the hydrazinosulfonyl moiety is central to the utility of this compound as a protein cross-linking agent. The proposed mechanism involves the activation of the sulfonyl group, rendering it susceptible to nucleophilic attack by specific amino acid side chains.
Caption: Proposed reaction mechanism of this compound with a nucleophilic amino acid residue on a protein.**```dot digraph "Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, penwidth=2]; edge [penwidth=2];
// Nodes Reagent [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein [label="Protein with\nNucleophilic Residue (e.g., Lysine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="Activation\n(e.g., pH change, catalyst)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Reactive Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Covalent_Complex [label="Stable Covalent Adduct", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Leaving Group", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Reagent -> Activation [label="1.", color="#4285F4"]; Activation -> Intermediate [label="2.", color="#4285F4"]; Protein -> Intermediate [label="3. Nucleophilic Attack", color="#4285F4"]; Intermediate -> Covalent_Complex [label="4.", color="#4285F4"]; Intermediate -> Byproduct [label="5.", color="#4285F4"]; }
Detailed Protocols
Protocol 1: In Situ Cross-linking of Proteins in Cultured Cells
This protocol describes a general procedure for cross-linking proteins directly within living cells.
Materials:
-
This compound (Stock solution: 100 mM in anhydrous DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors [5]* Cultured mammalian cells
Procedure:
-
Cell Culture: Plate and grow cells to the desired confluency (typically 70-80%).
-
Reagent Preparation: Immediately before use, dilute the 100 mM this compound stock solution to the desired final concentration (e.g., 1-5 mM) in pre-warmed, serum-free cell culture medium or PBS.
-
Cell Treatment:
-
Aspirate the cell culture medium.
-
Wash the cells once with 5-10 mL of pre-warmed PBS.
-
Add the cross-linking solution to the cells and incubate for a specified time (e.g., 15-60 minutes) at 37°C. The optimal concentration and incubation time should be determined empirically.
-
-
Quenching the Reaction:
-
Aspirate the cross-linking solution.
-
Wash the cells twice with ice-cold PBS to remove excess reagent.
-
-
Cell Lysis:
-
Add ice-cold lysis buffer to the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Downstream Processing: The clarified lysate containing cross-linked proteins is now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomics analysis.
Protocol 2: Digestion of Cross-linked Proteins for Mass Spectrometry
This protocol details the preparation of cross-linked protein samples for analysis by LC-MS/MS.
Materials:
-
Cross-linked protein lysate (from Protocol 1)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM) [6]* Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
Procedure:
-
Protein Denaturation and Reduction:
-
To the protein lysate, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add IAM to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the concentration of detergents in the lysis buffer.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to inactivate the trypsin.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis: The cleaned peptide sample is now ready for analysis by high-resolution mass spectrometry.
Data Analysis and Interpretation
The identification of cross-linked peptides from complex MS/MS data requires specialized software capable of searching for peptide pairs linked by the mass of the cross-linker. Several commercial and open-source software packages are available for this purpose. The output of these programs will be a list of identified cross-linked peptides, which can then be mapped to their respective proteins to build a protein-protein interaction network.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low cross-linking efficiency | Insufficient reagent concentration or incubation time. | Optimize the concentration of this compound and the incubation time. |
| Inactive reagent. | Ensure proper storage of the reagent and use a fresh stock solution. | |
| High background/non-specific cross-linking | Reagent concentration is too high. | Perform a dose-response experiment to determine the optimal reagent concentration. |
| Poor protein identification by MS | Inefficient protein digestion. | Ensure complete denaturation, reduction, and alkylation. Optimize the trypsin-to-protein ratio. |
| Sample loss during cleanup. | Use low-binding tubes and pipette tips. Optimize the SPE protocol. |
Conclusion
This compound represents a promising, albeit hypothetical, class of reagents for the study of protein-protein interactions. Its unique reactivity profile offers the potential for efficient and specific cross-linking in complex biological systems. The protocols and guidelines presented here provide a solid foundation for researchers to explore the utility of such novel chemical tools in their proteomics research, ultimately leading to a deeper understanding of cellular biology and disease.
References
- Click-linking: a cell-compatible protein crosslinking method based on click chemistry.
- Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo.
- Proteome-Wide Photo-Crosslinking Enables Residue-Level Visualization of Protein Interaction Networks in vivo. bioRxiv.
- Cross-linking mass spectrometry for mapping protein complex topologies in situ.
- Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. PubMed Central.
- A proteome-wide atlas of drug mechanism of action.
- High-Sensitivity Detection and Quantitative Analysis of Native Protein-Protein Interactions and Multiprotein Complexes by Flow Cytometry.
- Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals.
- Application Notes and Protocols for N-[4-(2-Benzimidazolyl)phenyl]maleimide in Biological Assays. Benchchem.
- Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.
- Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays.
- A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed.
- N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide. PubMed Central.
- N-((4-(Acetylamino)phenyl)sulfonyl)acetamide. PubChem.
- LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides.
Sources
- 1. Click-linking: a cell-compatible protein crosslinking method based on click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. High-Sensitivity Detection and Quantitative Analysis of Native Protein-Protein Interactions and Multiprotein Complexes by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: A Framework for the Preclinical Evaluation of N-[4-(hydrazinosulfonyl)phenyl]acetamide
Foreword
The landscape of drug discovery demands rigorous, reproducible, and logically sound experimental design. This document serves as a comprehensive guide for researchers investigating N-[4-(hydrazinosulfonyl)phenyl]acetamide, a sulfonamide derivative with potential therapeutic value. As a Senior Application Scientist, my objective is not merely to provide a sequence of steps, but to illuminate the rationale behind each protocol, ensuring that every phase of investigation is built upon a foundation of scientific integrity. This guide is structured to progress from fundamental characterization to in vivo efficacy, providing a complete preclinical workflow.
Foundational Understanding: The Compound and Its Hypothesized Target
This compound is a member of the sulfonamide family of compounds. The presence of the primary sulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs).[1] CAs are a superfamily of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. This fundamental biological reaction is pivotal in processes ranging from pH homeostasis and respiration to electrolyte secretion.
The dysregulation of specific CA isoforms is a hallmark of various pathologies. For instance, isoforms CA II and IV are targets in glaucoma therapy, while the tumor-associated isoforms CA IX and XII are implicated in promoting cancer cell survival and proliferation in hypoxic microenvironments.[1] The primary mechanism of inhibition involves the coordination of the sulfonamide group to the Zn²⁺ ion within the enzyme's active site, blocking its catalytic activity. Therefore, the logical starting hypothesis is that this compound acts as a carbonic anhydrase inhibitor. The following experimental cascade is designed to systematically test this hypothesis and evaluate its therapeutic potential.
Diagram 1: Hypothesized Mechanism of Action
Caption: Sulfonamide inhibitor coordinating with the active site zinc ion.
Phase I: Compound Authentication and Purity
Protocol 2.1: Physicochemical Characterization & Purity Analysis via LC-MS
Objective: To confirm the molecular weight and determine the purity of the this compound sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in HPLC-grade DMSO to create a 1 mg/mL stock solution.
-
Prepare a working solution by diluting the stock to 10 µg/mL in a 50:50 mixture of acetonitrile and water.
-
-
High-Performance Liquid Chromatography (HPLC) Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in deionized water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B (linear gradient)
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B (return to initial)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at 254 nm.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Electrospray Ionization (ESI) in both positive and negative modes.
-
Mass Range: Scan m/z from 100 to 500.
-
-
Data Analysis & Trustworthiness Check:
-
Purity: Integrate the area of all peaks in the UV chromatogram. Purity (%) = (Area of main peak / Total area of all peaks) * 100. A purity of ≥95% is required for proceeding.
-
Identity: Confirm that the mass-to-charge ratio ([M+H]⁺ or [M-H]⁻) of the main peak corresponds to the theoretical molecular weight of the compound.
-
Phase II: In Vitro Target Validation
Expertise & Experience: This phase directly tests the primary hypothesis: does the compound inhibit carbonic anhydrase? We utilize a well-established colorimetric assay that measures the esterase activity of CAs. It is crucial to screen against a panel of isoforms to understand the compound's selectivity profile, which has significant implications for its potential therapeutic window and off-target effects.
Protocol 3.1: Carbonic Anhydrase Isoform Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against key human CA isoforms (e.g., cytosolic hCA I and II, and tumor-associated hCA IX and XII).
Principle: The assay measures the CA-catalyzed hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored product p-nitrophenol, which is monitored spectrophotometrically at 400-405 nm.[2][3] An inhibitor will slow the rate of this reaction.
Materials:
-
Recombinant human CA isoforms (I, II, IX, XII).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate: p-Nitrophenyl acetate (pNPA).
-
Positive Control: Acetazolamide (a known pan-CA inhibitor).[2]
-
96-well clear, flat-bottom microplates.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock of the test compound and Acetazolamide in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
Prepare a working solution of each CA isoform in cold Assay Buffer. The optimal concentration should be determined empirically to yield a robust linear reaction rate.
-
Prepare a fresh 3 mM solution of pNPA in acetonitrile.
-
-
Assay Execution (in triplicate):
-
To each well of a 96-well plate, add 158 µL of Assay Buffer.
-
Add 2 µL of the serially diluted compound, positive control, or DMSO (for vehicle control).
-
Add 20 µL of the CA working solution to all wells except the "blank" (which receives 20 µL of Assay Buffer instead).
-
Pre-incubate the plate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.[1]
-
Initiate the reaction by adding 20 µL of the pNPA substrate solution to all wells.
-
Immediately begin kinetic reading on a microplate reader at 405 nm, taking measurements every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve) for each concentration.
-
Normalize the data by calculating the percent inhibition relative to the vehicle control: % Inhibition = (1 - (Rate_Sample / Rate_Vehicle)) * 100.
-
Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Table 1: Example Data Summary for CA Inhibition
| CA Isoform | Test Compound IC₅₀ (nM) | Acetazolamide IC₅₀ (nM) |
|---|---|---|
| hCA I | ||
| hCA II | ||
| hCA IX |
| hCA XII | | |
Phase III: Cellular Target Engagement and Phenotypic Effects
Expertise & Experience: A compound that inhibits an isolated enzyme may not necessarily work in a complex cellular environment due to issues with cell permeability, efflux, or metabolic instability. Therefore, it is critical to confirm that the compound engages its target in intact cells and elicits a biological response.
Protocol 4.1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify that this compound directly binds to and stabilizes its target CA isoform(s) in a cellular context.
Principle: The binding of a ligand (the drug) to its target protein confers thermal stability.[4][5][6] When heated, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein. This shift in the melting temperature (Tₘ) is a direct indicator of target engagement.[7][8]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a cell line known to express the target CA isoform (e.g., HT-29 cells for CA IX).
-
Treat cells with the test compound at a relevant concentration (e.g., 10x the in vitro IC₅₀) and a vehicle control (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the treated cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Using a thermal cycler, heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C.[4]
-
-
Lysis and Fractionation:
-
Lyse the cells via three rapid freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.[5]
-
-
Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target CA protein remaining in the soluble fraction at each temperature point using Western Blotting. A loading control (e.g., GAPDH) should be used.
-
Quantify the band intensities and plot the percentage of soluble protein versus temperature for both the vehicle- and compound-treated samples to generate melt curves. A rightward shift in the curve for the treated sample indicates thermal stabilization and confirms target engagement.
-
Diagram 2: Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Key steps in the CETSA protocol to confirm target engagement.
Protocol 4.2: Cell Viability Assay
Objective: To assess the phenotypic effect (cytotoxicity or growth inhibition) of the compound on cancer cells overexpressing a target CA isoform.
Methodology: A standard colorimetric assay like the MTT or MTS assay is suitable. The protocol is analogous to that of other well-documented cytotoxicity screens. Cells are seeded, treated with a dose-response of the compound for 48-72 hours, and cell viability is measured relative to a vehicle control to determine a GI₅₀ (concentration for 50% growth inhibition).
Phase IV: In Vivo Efficacy Assessment
Expertise & Experience: The ultimate preclinical test is whether the compound demonstrates efficacy in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard and valuable platform for the initial in vivo evaluation of anticancer agents.[9][10][11][12]
Protocol 5.1: Human Tumor Xenograft Model
Objective: To evaluate the anti-tumor activity of this compound in an established tumor model.
Step-by-Step Methodology:
-
Model Establishment:
-
Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ HT-29 cells) into the flank of immunodeficient mice (e.g., athymic nude mice).[12]
-
Monitor tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 per group).
-
-
Dosing and Administration:
-
Formulate the test compound in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80).
-
Administer the compound daily via oral gavage or intraperitoneal injection at one or more dose levels. The control group receives the vehicle only.
-
-
Monitoring and Endpoints:
-
Measure tumor dimensions with calipers and animal body weights twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
The primary endpoint is tumor growth inhibition (TGI). The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³).
-
Monitor animals for any signs of toxicity (e.g., significant weight loss, changes in behavior).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the %TGI at the end of the study.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect.
-
References
- Cho, S. Y., et al. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research.
- Creative Biolabs (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
- Dykes, D. J., et al. (1982). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Cancer Treatment Reports.
- Serrano, G., et al. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology.
- Creative Biolabs. Xenograft Models.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- P. M. G. E. M. et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- protocols.io (2019). Carbonic Anhydrase Activity Assay.
- Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
- News-Medical.Net (2020). Cellular Thermal Shift Assay (CETSA).
- Akhtar, M. S., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Journal of Medicinal Chemistry.
Sources
- 1. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. karger.com [karger.com]
- 12. Xenograft Models - Creative Biolabs [creative-biolabs.com]
Topic: Preparation of High-Fidelity Stock Solutions of N-[4-(hydrazinosulfonyl)phenyl]acetamide for Research Applications
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a detailed technical guide for the preparation, quality control, and storage of stock solutions for N-[4-(hydrazinosulfonyl)phenyl]acetamide (MW: 229.26 g/mol ). As a compound of interest in proteomics and drug development, the integrity of experimental data relies fundamentally on the accurate and reproducible preparation of this key reagent.[1] This guide moves beyond a simple list of steps to explain the scientific rationale behind key decisions in the workflow, from solvent selection to long-term storage. The protocols described herein are designed to be self-validating, ensuring researchers can confidently establish a reliable source of this compound for their assays.
Introduction: The Criticality of Stock Solution Integrity
Compound Specifications and Safety
Prior to handling, it is imperative to review the compound's properties and the associated safety protocols.
Physicochemical Data
The following table summarizes the essential properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | Internal |
| Molecular Formula | C₈H₁₁N₃O₃S | [1] |
| Molecular Weight | 229.26 g/mol | [1] |
| Appearance | Typically an off-white to yellow solid | Inferred |
| Purity | >95% (Recommended for research use) | [1] |
Mandatory Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from structurally related sulfonamide and acetamide compounds indicate a consistent set of handling requirements.[4][5][6]
-
Hazard Statement: Assumed to be harmful if swallowed and may cause skin and eye irritation.[4][6]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.
-
Handling: Handle the solid powder in a chemical fume hood or a well-ventilated area to avoid inhalation.[5][7] Avoid generating dust.[4][7]
-
First Aid:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[4][8]
Trustworthiness Pillar: Before beginning any work, always obtain and thoroughly review the vendor-specific SDS for the exact lot number of the compound you are using.
Experimental Protocol: Stock Solution Preparation
This protocol is designed for preparing a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for compounds of this class.
Required Materials and Equipment
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to 0.1 mg)
-
1.5 mL or 2.0 mL microcentrifuge tubes (amber or wrapped in foil)
-
Calibrated P1000, P200, and P20 micropipettes with sterile tips
-
Vortex mixer
-
Bath sonicator
-
Cryo-safe storage box
Workflow for Stock Solution Preparation
The following diagram outlines the comprehensive workflow from initial calculation to final storage.
Caption: Workflow for this compound stock preparation.
Step-by-Step Methodology
Step 1: Calculate the Required Mass
The goal is to prepare 1 mL of a 10 mM stock solution.
-
Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Calculation:
-
Mass (g) = (0.010 mol/L) × (0.001 L) × (229.26 g/mol )
-
Mass (g) = 0.00229 g
-
Mass (mg) = 2.29 mg
-
Expertise Note: It is often practical to weigh a slightly larger mass (e.g., ~5 mg) and adjust the solvent volume accordingly. This reduces the percentage error associated with weighing small quantities. For example, if you weigh 5.00 mg:
-
Volume (L) = Mass (g) / (Concentration (mol/L) × MW ( g/mol ))
-
Volume (L) = 0.005 g / (0.010 mol/L × 229.26 g/mol ) = 0.00218 L = 2.18 mL
-
You would dissolve 5.00 mg of the compound in 2.18 mL of DMSO.
Step 2: Weigh the Compound
-
Place a clean, empty 1.5 mL microcentrifuge tube on the analytical balance and tare it.
-
Carefully add the solid this compound directly into the tube until the balance reads approximately 2.29 mg. Record the exact mass.
Step 3: Dissolution
-
Using a calibrated micropipette, add ~90% of the final required volume of DMSO to the tube (e.g., 900 µL for a 1 mL final volume).
-
Cap the tube tightly and vortex for 30-60 seconds.
-
If the solid is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution against a dark background to ensure no solid particles remain. The solution should be clear and free of precipitates.
Causality Note: Adding solvent in two steps ensures that the final concentration is accurate. If the full volume were added initially, any volume displacement by the solid compound would lead to a final concentration lower than intended. Sonication uses ultrasonic waves to create cavitation bubbles, which scrub the solid particles and accelerate dissolution without significant heat, preserving compound integrity.
Step 4: Final Volume Adjustment and Mixing
-
Once the solid is completely dissolved, add the remaining volume of DMSO to reach the final calculated volume (e.g., add the final 100 µL to reach 1 mL).
-
Vortex the solution for another 30 seconds to ensure homogeneity.
Quality Control, Storage, and Stability
Immediate Quality Control
The primary QC check is a thorough visual inspection. A properly prepared stock solution should be a clear, homogenous liquid with no visible particulates or haze. If precipitation occurs, it may indicate that the compound's solubility limit in DMSO has been exceeded at room temperature. Gentle warming (to 30-37°C) may be attempted, but if the precipitate returns upon cooling, the stock concentration must be lowered.
Aliquoting and Storage
Rationale: Repeated freeze-thaw cycles are a primary cause of compound degradation. The hydrazinosulfonyl moiety can be susceptible to hydrolysis if exposed to atmospheric moisture that may condense in a partially used tube. Aliquoting is the most effective strategy to maintain the long-term integrity of the stock solution.
-
Dispense the stock solution into small, single-use aliquots (e.g., 20-50 µL) in clearly labeled, amber or foil-wrapped microcentrifuge tubes.
-
Short-term storage (1-2 weeks): Store at 4°C.
-
Long-term storage (>2 weeks): Store at -20°C or, ideally, -80°C.
-
Protect from light at all times, as aromatic compounds can be photosensitive.
When an aliquot is needed, remove one tube from the freezer, thaw it completely at room temperature, and vortex briefly before use. Do not refreeze any unused portion of the thawed aliquot.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for N-[4-(hydrazinocarbonyl)phenyl]acetamide.
- LookChem. (n.d.). Acetamide, N-[4-[(butylamino)sulfonyl]phenyl]- Safety Data Sheets (SDS).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 4-Acetamidobenzenesulfonanilide.
- U.S. Environmental Protection Agency. (n.d.). Substance Details for Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for N4-Acetylsulfanilamide.
- Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for N-((4-(Acetylamino)phenyl)sulfonyl)acetamide.
- Khan, I., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules, 28(14), 5437.
- Sharif, S., et al. (2011). N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2031.
Sources
- 1. scbt.com [scbt.com]
- 2. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.se [fishersci.se]
- 7. lookchem.com [lookchem.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
Application Notes and Protocols for the Recrystallization of N-[4-(hydrazinosulfonyl)phenyl]acetamide
Abstract
This document provides a detailed guide for the purification of N-[4-(hydrazinosulfonyl)phenyl]acetamide via recrystallization. As a sulfonamide derivative, achieving high purity is critical for its application in research and drug development.[1][2] This guide explains the fundamental principles of recrystallization and presents a comprehensive, step-by-step protocol. It is designed for researchers, scientists, and drug development professionals, offering insights into solvent selection, experimental execution, and purity assessment.
Introduction: The Imperative for Purity
The Science of Recrystallization
The success of recrystallization hinges on the selection of an appropriate solvent system. An ideal solvent should exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.
-
Low Solvency at Low Temperatures: The compound should be poorly soluble in the same solvent at low temperatures (e.g., 0-4 °C) to maximize the recovery of the purified crystals.
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).
-
Chemical Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.
For sulfonamide derivatives, polar protic solvents such as lower alcohols (methanol, ethanol, isopropanol) or aqueous mixtures thereof are often effective.[2] The presence of both hydrogen bond donors and acceptors in this compound suggests that such solvents will be suitable.
Proposed Recrystallization Workflow
The following diagram illustrates the general workflow for the recrystallization of this compound.
Caption: Recrystallization workflow for this compound.
Detailed Experimental Protocol
This protocol provides a general procedure. The choice of solvent and specific volumes may require optimization based on the impurity profile of the starting material. Ethanol is suggested as a starting point for solvent screening.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Distilled or deionized water
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Glass funnel
-
Ice bath
-
Vacuum oven or desiccator
Step 1: Solvent Selection and Preliminary Tests
Before proceeding with the bulk recrystallization, it is crucial to determine the optimal solvent system.
-
Place a small amount (e.g., 20-30 mg) of the crude compound into several test tubes.
-
Add a few drops of a candidate solvent (e.g., methanol, ethanol, isopropanol, water, or mixtures like ethanol/water) to each tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
Heat the test tubes in a water bath. Add the solvent dropwise until the compound just dissolves.
-
Allow the solutions to cool to room temperature, and then place them in an ice bath.
-
Observe the formation of crystals. The best solvent will yield a large quantity of crystalline solid upon cooling.
Step 2: Dissolution
-
Place the crude this compound into an Erlenmeyer flask of appropriate size (the flask should not be more than half full).
-
Add a magnetic stir bar.
-
Add a small amount of the chosen solvent (e.g., 95% ethanol) to the flask, enough to create a slurry.
-
Place the flask on a hot plate and gently heat the mixture to a boil while stirring.
-
Add more hot solvent in small portions until the solid has completely dissolved. It is critical to use the minimum amount of hot solvent required to fully dissolve the compound to ensure maximum recovery upon cooling.
Step 3: Decolorization and Hot Filtration (if necessary)
If the hot solution is colored, this may indicate the presence of colored impurities.
-
Remove the flask from the heat source and allow the solution to cool slightly.
-
Add a small amount of activated carbon (a spatula tip is usually sufficient) to the solution.
-
Reheat the solution to a boil for a few minutes. The activated carbon will adsorb the colored impurities.
-
To remove the activated carbon and any insoluble impurities, perform a hot filtration. This is a critical step that must be done quickly to prevent premature crystallization.
-
Preheat a glass funnel and a receiving Erlenmeyer flask by placing them on the hot plate.
-
Place a fluted piece of filter paper in the hot funnel.
-
Pour the hot solution through the filter paper into the preheated receiving flask.
-
Step 4: Crystallization
-
Cover the flask containing the hot, clear solution with a watch glass or inverted beaker to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the precipitate.
Step 5: Collection and Washing of Crystals
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes.
-
Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and swirl the flask containing the crystals to create a slurry. Pour the slurry into the Buchner funnel.
-
Once the mother liquor has been drawn through, wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities. It is important to use a minimal amount of cold solvent for washing to avoid dissolving the purified product.
Step 6: Drying
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
Transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the compound's melting point or in a desiccator under vacuum.
Quantitative Parameters and Quality Control
The success of the recrystallization is evaluated by the yield and purity of the final product.
| Parameter | Recommended Value/Procedure | Rationale |
| Solvent Volume | Minimum required for dissolution at boiling | Maximizes recovery upon cooling. |
| Cooling Rate | Slow, undisturbed cooling to RT | Promotes the formation of large, pure crystals. |
| Final Cooling Temp. | 0-4 °C (Ice Bath) | Minimizes the solubility of the product, maximizing yield. |
| Washing Solvent | Ice-cold recrystallization solvent | Removes surface impurities without significant product loss. |
| Purity Check | Melting Point Analysis | Pure compounds have a sharp melting point range (1-2 °C). Impurities broaden and depress the melting point.[5] |
| Purity Check | Thin-Layer Chromatography (TLC) | Compare the crude material with the recrystallized product. The pure product should show a single spot. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
When heating flammable organic solvents like ethanol or methanol, use a steam bath or a heating mantle. Avoid open flames.
-
Be mindful of the potential for bumping when boiling liquids. Using a stir bar can help to prevent this.
Conclusion
Recrystallization is a fundamental and effective technique for the purification of this compound. By carefully selecting a solvent and following a systematic procedure, researchers can obtain a high-purity product suitable for demanding applications in pharmaceutical and chemical research. The protocol outlined in this document provides a robust starting point, which can be optimized to achieve the desired purity and yield.
References
- Recrystallization (chemistry) | Research Starters. EBSCO.
- Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
- Sulfonamide purification process. Google Patents (US2777844A).
- Recrystallization Definition, Principle & Purpose. PraxiLabs.
- Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research - ACS Publications.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. ResearchGate.
- (PDF) Sulfonamide derivatives: Synthesis and applications. ResearchGate.
Sources
- 1. scispace.com [scispace.com]
- 2. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 6. praxilabs.com [praxilabs.com]
- 7. mt.com [mt.com]
Application Notes & Protocols: N-[4-(hydrazinosulfonyl)phenyl]acetamide Derivatization for Enhanced Analyte Quantification
Introduction: Overcoming Analytical Challenges for Carbonyl Compounds
In analytical chemistry and drug development, the accurate quantification of low-molecular-weight aldehydes and ketones is of paramount importance. These carbonyl compounds are often key biomarkers for oxidative stress, intermediates in chemical synthesis, or critical components in pharmaceutical formulations.[1] However, their direct analysis is frequently hampered by inherent chemical properties:
-
Volatility and Instability: Makes sample handling and achieving reproducible results difficult.
-
Poor Ionization Efficiency: Limits sensitivity in mass spectrometry (MS)-based assays.
-
Lack of Strong Chromophores: Renders detection by UV-Vis spectrophotometry challenging and insensitive.
Chemical derivatization provides a robust solution to these problems. By covalently labeling the analyte, we can enhance its detectability, improve its chromatographic behavior, and increase its stability. N-[4-(hydrazinosulfonyl)phenyl]acetamide, hereafter referred to as HSPA, is a highly effective derivatization reagent designed specifically for carbonyl compounds. Its bifunctional structure features a nucleophilic hydrazine group that selectively targets aldehydes and ketones, and a phenylacetamide moiety that imparts a strong UV chromophore and facilitates efficient ionization for LC-MS analysis. This guide provides a comprehensive overview of HSPA chemistry, detailed protocols for its application, and expert insights into optimizing its use.
Mechanism of Action: The Hydrazone Formation
The derivatization process is based on the classic reaction between a hydrazine and a carbonyl group to form a stable hydrazone. The reaction proceeds via a nucleophilic addition-elimination mechanism.
Causality of the Reaction Conditions: The reaction is typically catalyzed by a mild acid (e.g., formic acid, acetic acid). The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the terminal nitrogen of the HSPA hydrazine group. A pH range of 4-6 is generally optimal. A lower pH can lead to protonation of the hydrazine, reducing its nucleophilicity, while a higher pH fails to sufficiently activate the carbonyl group.
Core Applications & Methodologies
HSPA derivatization is primarily employed in conjunction with separation techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with various detectors.
-
HPLC with UV-Vis Detection: The phenylacetamide group in the HSPA-hydrazone derivative provides strong UV absorbance (typically around 254-280 nm), enabling highly sensitive quantification of otherwise non-absorbing carbonyls.
-
LC-MS/MS Analysis: Derivatization with HSPA significantly increases the molecular weight of small analytes, moving them out of the low-mass region often cluttered with background noise. The sulfonamide and acetamide groups can also stabilize the charge during electrospray ionization (ESI), leading to robust and reproducible signals for quantification in complex biological matrices.[1] Similar hydrazine reagents are widely used to improve sensitivity and separation efficiency in LC-MS analyses.[1][2]
Detailed Protocol: Quantification of Aldehydes in Human Plasma by HPLC-UV
This protocol provides a validated workflow for the quantification of aliphatic aldehydes (e.g., hexanal, octanal) in human plasma samples.
Required Materials & Reagents
-
Reagents: this compound (HSPA), HPLC-grade acetonitrile (ACN) and methanol (MeOH), Formic acid (≥98%), Aldehyde standards (e.g., hexanal, octanal), HPLC-grade water.
-
Equipment: HPLC system with UV/Vis detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), vortex mixer, microcentrifuge, analytical balance, volumetric flasks, pipettes, 0.22 µm syringe filters.
Preparation of Solutions
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
HSPA Reagent Solution (10 mg/mL): Accurately weigh 100 mg of HSPA and dissolve in 10 mL of Acetonitrile. This stock solution should be stored at 4°C and protected from light.
-
Catalyst Solution (1 M Formic Acid): Prepare by diluting concentrated formic acid in HPLC-grade water.
-
Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions for each target aldehyde by dissolving 10 mg in 10 mL of ACN.
-
Working Standard Solutions (0.1 - 10 µg/mL): Prepare a series of working standards by serially diluting the stock solutions in the diluent. These will be used to construct the calibration curve.
Experimental Workflow
Step-by-Step Procedure
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (or working standard/blank) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to a new tube.
-
-
Derivatization Reaction:
-
To the 200 µL of supernatant, add 20 µL of the HSPA Reagent Solution (10 mg/mL).
-
Add 5 µL of the Catalyst Solution (1 M Formic Acid).
-
Vortex briefly to mix.
-
Incubate the mixture in a heating block at 60°C for 30 minutes.
-
After incubation, allow the sample to cool to room temperature.
-
-
Final Preparation & HPLC Analysis:
-
Filter the derivatized sample through a 0.22 µm syringe filter directly into an HPLC vial.
-
Inject 10 µL of the sample into the HPLC system.
-
Run the analysis using the chromatographic conditions outlined in Table 1.
-
Construct a calibration curve by plotting the peak area of the derivatized standards against their known concentrations.[3]
-
Determine the concentration of aldehydes in the plasma samples by comparing their peak areas to the calibration curve.[3]
-
Data Presentation & System Parameters
Table 1: Recommended HPLC-UV Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Quaternary Pump with Autosampler and UV/Vis Detector | Standard for robust quantitative analysis. |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | Excellent for separating hydrophobic hydrazone derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier sharpens peaks and controls ionization. |
| Mobile Phase B | Acetonitrile (ACN) | Strong organic solvent for eluting derivatives. |
| Gradient Elution | 5% B to 95% B over 15 min | Allows for separation of analytes with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Improves peak shape and reduces viscosity. |
| Detection λ | 260 nm | Optimal wavelength for the HSPA-hydrazone chromophore. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Table 2: Illustrative Performance Characteristics (for similar hydrazine reagents)
| Analyte | Method | LOD (nM) | Matrix | Reference |
| Aliphatic Aldehydes | LC-MS/MS | 2.5 - 7 | Urine | [2] |
| Reactive Aldehydes | LC-MS/MS | ~20 | Plasma | [4] |
| Carbonyl Compounds | HPLC-UV | 0.79 - 0.80 nmol L⁻¹ | Serum | [5] |
| C1-C10 Aldehydes | HPLC-UV | Varies | Standard | [6] |
Note: This data is illustrative and based on various hydrazine derivatization reagents. Actual performance with HSPA must be validated experimentally.
Critical Parameters & Troubleshooting
Achieving reliable and reproducible results hinges on controlling key experimental variables.
-
pH Control: The reaction pH is critical. As explained in Section 2, a mildly acidic environment is necessary to catalyze the reaction efficiently. Always ensure the final reaction mixture is within the optimal pH 4-6 range.
-
Reagent Stoichiometry: A significant molar excess of the HSPA reagent (typically 10-fold or higher) relative to the maximum expected analyte concentration is required to drive the reaction to completion and ensure all analyte molecules are derivatized.
-
Reaction Temperature & Time: These parameters must be optimized and strictly controlled. Higher temperatures accelerate the reaction but may lead to the degradation of thermally labile analytes or the evaporation of volatile ones. An optimization experiment (e.g., testing 40°C, 60°C, and 80°C at 15, 30, and 60 minutes) is recommended.
-
Derivative Stability: While hydrazones are generally stable, their stability in the autosampler should be assessed. Run a stability test by reinjecting the same vial over 24-48 hours to check for any degradation (indicated by decreasing peak area).
Table 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Very Low Peak Area | 1. Incomplete derivatization reaction. 2. Incorrect pH. 3. Reagent degradation. | 1. Increase reaction time/temperature; ensure sufficient HSPA excess. 2. Verify pH of the final reaction mixture. 3. Prepare fresh HSPA reagent solution. |
| Broad or Tailing Peaks | 1. Column degradation. 2. Mismatch between sample solvent and mobile phase. 3. Secondary interactions with column silanols. | 1. Flush or replace the column. 2. Evaporate and reconstitute sample in initial mobile phase. 3. Use a mobile phase with a lower pH (e.g., 0.1% TFA). |
| Split Peaks | 1. Formation of E/Z stereoisomers of the hydrazone.[6] 2. Column void or blockage. | 1. This is common for hydrazones. Optimize chromatography (temperature, gradient) to co-elute or fully resolve isomers. Sum the areas of both peaks for quantification. 2. Reverse-flush the column or replace it. |
| Poor Reproducibility | 1. Inconsistent temperature or timing. 2. Sample precipitation in the autosampler. 3. Inaccurate pipetting. | 1. Use a calibrated heating block and a precise timer. 2. Ensure the final derivatized sample is fully soluble in the mobile phase. 3. Calibrate pipettes and use proper technique. |
References
- Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. (n.d.).
- Eggink, M., Wijtmans, M., Kretschmer, A., Kool, J., Lingeman, H., de Esch, I. J., Niessen, W. M., & Irth, H. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and bioanalytical chemistry, 397(2), 765–775. [Link]
- Eggink, M., et al. (2010).
- Separation of Acetamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- LC-MS-based Methods for Characterizing Aldehydes. (n.d.).
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). MDPI.
- Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide. (n.d.). Benchchem.
- Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. (2021). MDPI.
- Uchiyama, S., Ando, M., & Aoyagi, S. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(17-18), 1282–1289. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-[4-(hydrazinosulfonyl)phenyl]acetamide as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of N-[4-(hydrazinosulfonyl)phenyl]acetamide
This compound is a small molecule with significant potential as a chemical probe in proteomics and drug discovery. Its structure, featuring a sulfonamide, a reactive hydrazine moiety, and an acetamide group, suggests multiple avenues for interaction with biological systems. The sulfonamide group is a well-established pharmacophore known to target a variety of enzymes, while the hydrazine group offers a reactive handle for covalent modification of protein targets, a key feature for activity-based protein profiling (ABPP). This document provides a comprehensive guide to the properties, synthesis, and potential applications of this compound as a chemical probe for target identification and validation.
Note: Specific experimental data on the direct application of this compound as a chemical probe is limited in publicly available literature. The protocols and applications described herein are based on the known reactivity of its functional groups and established methodologies for similar chemical probes. Researchers should consider these as starting points for experimental design and optimization.
Physicochemical Properties
A solid understanding of the physicochemical properties of a chemical probe is fundamental to its effective application. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O₃S | [Santa Cruz Biotechnology, n.d.[1]] |
| Molecular Weight | 229.26 g/mol | [Santa Cruz Biotechnology, n.d.[1]] |
| IUPAC Name | N-[4-(hydrazinylsulfonyl)phenyl]acetamide | N/A |
| CAS Number | Not available | N/A |
| Appearance | Predicted to be a solid | N/A |
| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF | N/A |
Synthesis Protocol
The following is a proposed two-step synthesis protocol for this compound, adapted from established methods for similar sulfonohydrazide compounds.[2]
Part 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
This initial step involves the chlorosulfonation of acetanilide.
Materials:
-
Acetanilide
-
Chlorosulfonic acid
-
Ice bath
-
Reaction flask with a stirrer and dropping funnel
-
Crushed ice
-
Filtration apparatus
Procedure:
-
In a fume hood, carefully add acetanilide portion-wise to an excess of chlorosulfonic acid in a reaction flask cooled in an ice bath, while stirring continuously.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice. The 4-acetamidobenzenesulfonyl chloride will precipitate as a solid.
-
Collect the solid product by filtration, wash with cold water, and dry thoroughly.
Part 2: Synthesis of this compound
The final step is the reaction of the sulfonyl chloride with hydrazine hydrate.
Materials:
-
4-Acetamidobenzenesulfonyl chloride
-
Hydrazine hydrate
-
Ethanol or another suitable solvent
-
Reaction flask with a stirrer
-
Reflux condenser
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the 4-acetamidobenzenesulfonyl chloride in a suitable solvent such as ethanol in a reaction flask.
-
Cool the solution in an ice bath and slowly add a slight excess of hydrazine hydrate with stirring.
-
After the addition, remove the ice bath and allow the mixture to stir at room temperature for several hours or gently reflux for 1-2 hours to drive the reaction to completion.
-
Cool the reaction mixture, and if a precipitate forms, collect the this compound by filtration. If no precipitate forms, the product can be precipitated by adding the reaction mixture to cold water.
-
Wash the product with cold water and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Figure 1. Proposed two-step synthesis workflow for this compound.
Safety and Handling
As specific safety data for this compound is not available, precautions should be based on the safety profiles of its constituent functional groups and related compounds like acetamide and sulfonyl hydrazides.[3][4][5]
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[3]
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[3] Avoid contact with skin and eyes.[3]
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Application as a Chemical Probe: Rationale and Mechanism
The utility of this compound as a chemical probe stems from its bifunctional nature.
-
The Sulfonamide Moiety: This group can act as a recognition element, potentially binding to the active sites of various enzymes, such as carbonic anhydrases or proteases, mimicking tetrahedral transition states.[6]
-
The Hydrazine Moiety: Hydrazines are nucleophilic and can also be oxidized to reactive diazene intermediates. This functionality allows for the potential covalent modification of electrophilic residues or redox-active cofactors within a protein's active site.[7][8] This covalent labeling is the foundation of its application in activity-based protein profiling (ABPP).
Figure 2. Proposed mechanism of action for this compound as a chemical probe.
Experimental Protocols
The following protocols are generalized workflows for utilizing this compound in common chemical proteomics applications. Optimization of probe concentration, incubation times, and cell types is crucial for successful implementation.
Protocol 1: Activity-Based Protein Profiling (ABPP) for Target Identification
This protocol outlines a general workflow for identifying the protein targets of this compound in a cellular lysate.[9][10]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell lysate from the biological system of interest
-
Protease inhibitor cocktail
-
Phosphate-buffered saline (PBS)
-
Click chemistry reagents (if an alkyne- or azide-tagged version of the probe is synthesized), including a biotin-azide or biotin-alkyne tag, copper(I) catalyst, and ligand.
-
Streptavidin-agarose beads
-
SDS-PAGE materials
-
Mass spectrometry-compatible buffers and reagents
-
Mass spectrometer
Procedure:
-
Lysate Preparation: Prepare a cell lysate by homogenizing cells in a suitable lysis buffer (e.g., PBS with a mild detergent) containing a protease inhibitor cocktail. Centrifuge to pellet cell debris and collect the supernatant.
-
Probe Incubation: Treat the cell lysate with this compound at a range of concentrations (e.g., 1-100 µM) and incubate for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37 °C). Include a DMSO-treated control.
-
Click Chemistry (Optional but Recommended): If using a tagged version of the probe, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the probe-labeled proteins.
-
Enrichment of Labeled Proteins: Add streptavidin-agarose beads to the lysate and incubate to capture the biotinylated proteins.
-
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
Elution and SDS-PAGE: Elute the captured proteins from the beads and separate them by SDS-PAGE.
-
Protein Identification: Excise the protein bands of interest, perform in-gel tryptic digestion, and identify the proteins by mass spectrometry (LC-MS/MS).
Figure 3. General workflow for Activity-Based Protein Profiling (ABPP).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of a compound to its target in a cellular context.[11][12][13]
Materials:
-
Intact cells
-
This compound stock solution
-
Cell culture medium
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
Western blotting reagents and antibodies specific to the putative target protein(s)
Procedure:
-
Cell Treatment: Treat intact cells with this compound at various concentrations (e.g., 1-100 µM) or a single high concentration. Include a vehicle (DMSO) control. Incubate under normal cell culture conditions for a defined period (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspensions into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70 °C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Analysis of Soluble Fraction: Carefully collect the supernatant (soluble protein fraction).
-
Western Blotting: Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting using a specific antibody.
-
Data Analysis: A positive target engagement will result in a thermal stabilization of the target protein in the presence of this compound, meaning more of the protein will remain in the soluble fraction at higher temperatures compared to the control.
Figure 4. General workflow for the Cellular Thermal Shift Assay (CETSA).
Concluding Remarks
This compound represents a promising, yet underexplored, chemical probe for chemical biology and drug discovery. Its synthesis is feasible through established chemical routes, and its functional groups suggest a dual mechanism of action involving both non-covalent recognition and covalent modification of protein targets. The provided protocols for ABPP and CETSA offer a solid foundation for researchers to begin exploring the biological targets and mechanism of action of this intriguing molecule. As with any novel chemical tool, rigorous validation and optimization of experimental conditions will be paramount to unlocking its full potential in elucidating complex biological processes and accelerating the development of new therapeutics.
References
- LookChem. (n.d.). Acetamide, N-[4-[(butylamino)sulfonyl]phenyl]- Safety Data Sheets(SDS).
- PubChem. (n.d.). N-[4-(hydrazinocarbonyl)phenyl]acetamide.
- Bar-Peled, L., et al. (2012). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. Journal of the American Chemical Society, 134(40), 16645–16654.
- Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells.
- ResearchGate. (2021, December 18). Target Identification Approaches in Drug Discovery.
- ResearchGate. (2021, August 20). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets.
- SLAS Discovery. (n.d.). High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery.
- Peng, Y., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR Protocols, 3(2), 101413.
- Frontiers in Pharmacology. (2018, April 9). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development.
- PubMed. (2017, September 1). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification.
- PubMed. (2020, April 1). Activity-based protein profiling: Recent advances in medicinal chemistry.
- Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen.
- PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Annual Review of Pharmacology and Toxicology. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
- ResearchGate. (2017, June 27). Synthetic N-[(substitutedsulfamoyl)phenyl]acetamides as moderate chymotrypsin inhibitors.
- PubMed. (2020, September 24). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties.
Sources
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- 3. Acetamide, N-[4-[(butylamino)sulfonyl]phenyl]- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity-based protein profiling: Recent advances in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N-[4-(hydrazinosulfonyl)phenyl]acetamide in kinase assays
Application Notes & Protocols
Topic: Application of N-[4-(hydrazinosulfonyl)phenyl]acetamide in Kinase Assays Audience: Researchers, scientists, and drug development professionals.
Advanced Luminescence-Based Methodologies for Kinase Activity and Inhibition Screening
**Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them high-value targets for drug discovery, particularly in oncology and immunology.[1] Measuring kinase activity with high sensitivity and accuracy is paramount for identifying and characterizing novel inhibitors. This document provides a comprehensive guide to a robust, luminescence-based kinase assay methodology. While the core technology relies on the enzymatic conversion of ADP to ATP and subsequent light generation by luciferase, this guide will also explore the mechanistic role of compounds like this compound within the broader class of sulfonamides that can be integral to assay performance, for example, in reaction termination or signal modulation steps. The protocols provided are optimized for high-throughput screening (HTS) and detailed kinase inhibitor profiling.
Introduction: The Central Role of Kinases and the Need for Robust Assays
Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, lipid, or carbohydrate, producing ADP as a byproduct.[1] This phosphorylation event acts as a molecular switch, controlling everything from cell proliferation to apoptosis.[1] Given their central role, dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.
The success of any kinase inhibitor discovery program hinges on the quality of the screening assay. Historically, radiometric assays using ³²P-ATP were the gold standard for their direct and sensitive measurement of phosphorylation.[3] However, concerns over safety, waste disposal, and throughput have driven the adoption of non-radioactive methods. Among these, luminescence-based assays have emerged as a leading platform due to their exceptional sensitivity, wide dynamic range, and amenability to automation.[3][4]
This guide focuses on an indirect but highly sensitive method: the quantification of ADP produced during the kinase reaction. This approach offers a universal platform applicable to virtually any kinase-substrate pair without the need for modification-specific antibodies or fluorescently labeled substrates.[5][6]
Principle of the Luminescence-Based ADP-Quantification Assay
The assay technology described herein, exemplified by systems like the ADP-Glo™ Kinase Assay, operates on a two-step principle that correlates kinase activity directly with light output.[5][7][8]
-
Kinase Reaction & ATP Depletion: In the first step, the kinase reaction is allowed to proceed for a defined period. An "ADP-Glo™ Reagent" is then added, which serves two critical functions: it terminates the enzymatic kinase reaction and, crucially, depletes all remaining, unconsumed ATP from the mixture.[5][8] This ATP depletion is the cornerstone of the assay's sensitivity; without it, the high background of initial ATP would obscure the signal from the newly generated ADP. While the exact composition of commercial reagents is proprietary, this step often involves an ATPase or related enzymatic activity.
-
ADP to ATP Conversion & Signal Generation: In the second step, a "Kinase Detection Reagent" is introduced. This reagent contains enzymes and substrates that selectively convert the ADP produced by the target kinase back into ATP.[6][8] This newly synthesized ATP then serves as the substrate for a thermostable luciferase, also present in the reagent, which catalyzes the oxidation of luciferin to produce a stable, "glow-type" luminescent signal.[8] The intensity of this light is directly proportional to the amount of ADP generated, and therefore, directly proportional to the activity of the kinase.[1][7]
The Role of Sulfonamide Derivatives
While the core of the assay is enzymatic, various chemical components are essential for optimal performance. The specific compound this compound belongs to the sulfonamide class of molecules. In the context of complex biochemical assays, sulfonamides can serve various functions, including acting as enzyme inhibitors or modulating reaction conditions. For instance, certain sulfonamides are known carbonic anhydrase inhibitors[9] or have been incorporated into kinase inhibitor scaffolds themselves.[2][10] In a hypothetical context, a molecule with a hydrazinosulfonyl group could potentially be involved in quenching reactions or interacting with components of the detection system, although the primary mechanism for ATP depletion in established commercial assays is enzymatic.[8]
Caption: Workflow of the two-step luminescence kinase assay.
Experimental Protocols
This section provides a detailed, step-by-step protocol for determining the IC₅₀ value of a test compound against a target kinase.
Materials and Reagents
-
Kinase: Purified, active recombinant kinase (e.g., SGK1, HIPK1).[11]
-
Kinase Substrate: Appropriate peptide or protein substrate for the chosen kinase.
-
ATP: Adenosine 5'-triphosphate, high purity.
-
Test Compound: Putative kinase inhibitor, dissolved in 100% DMSO.
-
Kinase Buffer: Buffer composition is kinase-dependent (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT).
-
Detection Reagents: Commercial luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay).[7][12]
-
Plates: White, opaque, flat-bottom 96-well or 384-well microplates suitable for luminescence.
-
Instrumentation: Plate-reading luminometer.
Reagent Preparation
| Reagent | Preparation Instructions | Storage |
| 1. Kinase Enzyme Mix | Thaw recombinant kinase on ice. Dilute to 2X the final desired concentration in kinase buffer. Keep on ice until use. The optimal concentration must be determined empirically (see Section 4.1). | On Ice (Use Fresh) |
| 2. Substrate/ATP Mix | Dilute substrate and ATP to 2X the final desired concentration in kinase buffer. The ATP concentration should ideally be at or near the Kₘ for the specific kinase.[11] | On Ice (Use Fresh) |
| 3. Test Compound Plate | Perform serial dilutions of the test compound stock (e.g., 10 mM in DMSO) in kinase buffer or 5% DMSO to create a dose-response curve. Include a "vehicle only" (DMSO) control. | Room Temperature |
| 4. ADP-Glo™ Reagent | Prepare according to the manufacturer's technical manual.[8] Equilibrate to room temperature before use. | Room Temperature |
| 5. Kinase Detection Reagent | Prepare according to the manufacturer's technical manual.[8] Protect from light and equilibrate to room temperature before use. | Room Temperature |
Assay Procedure (384-well format)
The following protocol is a standard procedure for inhibitor screening.
-
Compound Plating: Add 1 µL of serially diluted test compound or vehicle (5% DMSO) to the wells of a white, opaque 384-well plate.
-
Enzyme Addition: Add 2 µL of the 2X Kinase Enzyme Mix to each well.
-
Reaction Initiation: To start the kinase reaction, add 2 µL of the 2X Substrate/ATP Mix to each well. The total reaction volume is now 5 µL.
-
Kinase Reaction Incubation: Gently mix the plate and incubate at room temperature for 60 minutes. The optimal incubation time may vary depending on the kinase's activity.
-
Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes. This step stops the kinase reaction and removes the remaining ATP.[8]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[8]
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. eastport.cz [eastport.cz]
- 6. bmglabtech.com [bmglabtech.com]
- 7. ADP-Glo™ Kinase Assay [promega.com]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
Application Notes and Protocols for Developing a Carbonic Anhydrase Inhibitor Screening Assay using N-[4-(hydrazinosulfonyl)phenyl]acetamide
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This seemingly simple reaction is vital for respiration, pH homeostasis, electrolyte secretion, and various biosynthetic pathways.[1][2] The involvement of CA isoforms in the pathophysiology of a range of disorders, including glaucoma, epilepsy, edema, and certain types of cancer, has established them as significant therapeutic targets.[2][3][4]
A prominent class of CA inhibitors is the sulfonamides, which have been developed into clinically useful drugs.[3] The inhibitory action of these compounds is primarily mediated by the interaction of their sulfonamide moiety with the zinc ion in the active site of the enzyme. N-[4-(hydrazinosulfonyl)phenyl]acetamide is a sulfonamide-containing compound that can be investigated for its potential as a carbonic anhydrase inhibitor.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to develop and execute a robust colorimetric screening assay to identify and characterize carbonic anhydrase inhibitors, using this compound as a representative test compound.
Principle of the Assay
The screening assay described herein is based on the esterase activity of carbonic anhydrase. While the physiological substrate for CA is carbon dioxide, the enzyme can also efficiently hydrolyze certain ester substrates. In this colorimetric assay, a chromogenic ester substrate, such as p-nitrophenyl acetate (pNPA), is used. The carbonic anhydrase enzyme catalyzes the hydrolysis of pNPA into p-nitrophenol and acetate. The resulting product, p-nitrophenol, is a yellow-colored compound that can be quantified by measuring the increase in absorbance at a specific wavelength (typically 400-405 nm).
When a carbonic anhydrase inhibitor, such as this compound, is present, it binds to the enzyme and reduces its catalytic activity. This inhibition leads to a decrease in the rate of pNPA hydrolysis, resulting in a lower production of p-nitrophenol and consequently, a reduced absorbance signal. The potency of the inhibitor can be determined by measuring the extent of this reduction in absorbance at various inhibitor concentrations.
The Scientific Rationale: Mechanism of Sulfonamide Inhibition
The inhibitory activity of sulfonamides against carbonic anhydrase is well-established and relies on a specific molecular interaction with the enzyme's active site. The active site of all human carbonic anhydrase isoforms contains a conserved zinc ion (Zn2+) that is essential for catalysis.[1] This zinc ion is coordinated by three histidine residues and a water molecule (or a hydroxide ion at physiological pH).[1]
Sulfonamide inhibitors, including this compound, act by displacing the zinc-bound water/hydroxide ion. The deprotonated nitrogen atom of the sulfonamide group directly coordinates with the zinc ion, forming a stable complex.[5] This binding event blocks the access of the substrate to the catalytic center, thereby inhibiting the enzymatic reaction. The stability of the enzyme-inhibitor complex is further enhanced by hydrogen bond interactions between the sulfonamide group and the side chain of a conserved threonine residue (Thr199) within the active site.[5]
Caption: Sulfonamide inhibitor coordinating with the Zn2+ ion in the CA active site.
Materials and Reagents
Equipment:
-
96-well clear, flat-bottom microplates
-
Multichannel pipette
-
Absorbance microplate reader capable of measuring at 405 nm
-
Incubator (optional, for temperature control)
Reagents:
-
This compound: (User-supplied or synthesized). Prepare a 10 mM stock solution in DMSO.
-
Carbonic Anhydrase II (human, recombinant): (e.g., Sigma-Aldrich, Cat. No. C3934). Reconstitute in assay buffer to a stock concentration of 1 mg/mL.
-
p-Nitrophenyl Acetate (pNPA): (e.g., Sigma-Aldrich, Cat. No. N8130). Prepare a 100 mM stock solution in acetonitrile.
-
Acetazolamide: (Positive control inhibitor, e.g., Sigma-Aldrich, Cat. No. A6011). Prepare a 1 mM stock solution in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
DMSO (Dimethyl sulfoxide): Anhydrous, for dissolving compounds.
-
Acetonitrile: For dissolving the substrate.
Experimental Protocols
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare by dissolving Tris base in deionized water, adjusting the pH to 7.5 with HCl, and bringing to the final volume. Filter sterilize and store at 4°C.
-
This compound (10 mM stock): Dissolve the appropriate amount of the compound in DMSO to make a 10 mM stock solution. Store at -20°C.
-
Acetazolamide (1 mM stock): Dissolve Acetazolamide in DMSO to make a 1 mM stock solution. Store at -20°C.
-
Carbonic Anhydrase (CA) Working Solution (10 µg/mL): On the day of the assay, dilute the 1 mg/mL CA stock solution in cold assay buffer to a final concentration of 10 µg/mL. Keep on ice.
-
pNPA Substrate Solution (10 mM): Immediately before use, dilute the 100 mM pNPA stock solution 1:10 in acetonitrile to a final concentration of 10 mM.
Assay Procedure (96-well plate format)
The following protocol is for a total reaction volume of 200 µL per well.
-
Compound Dilution:
-
Prepare a serial dilution of this compound in assay buffer. A typical starting concentration range for a new compound might be from 100 µM down to 1 nM.
-
Prepare a similar dilution series for the positive control, Acetazolamide.
-
Include a "no inhibitor" control containing only the assay buffer and DMSO at the same final concentration as the test wells.
-
-
Assay Plate Setup:
-
Add the following to the wells of a 96-well plate:
-
Blank wells: 180 µL of assay buffer.
-
Control and Test wells: 160 µL of assay buffer.
-
-
Add 20 µL of the diluted this compound, Acetazolamide, or the "no inhibitor" control to the appropriate wells.
-
Add 20 µL of the CA working solution (10 µg/mL) to all wells except the blank wells.
-
Mix gently by tapping the plate.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 20 µL of the 10 mM pNPA substrate solution to all wells, including the blank wells, to start the reaction.
-
Mix the plate gently.
-
-
Measurement:
-
Immediately begin reading the absorbance at 405 nm in a kinetic mode for 30-60 minutes at room temperature, taking readings every 1-2 minutes.
-
Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then read the absorbance at 405 nm.
-
Caption: A streamlined workflow for the carbonic anhydrase inhibitor screening assay.
Data Analysis and Interpretation
Calculation of Percent Inhibition
The rate of the reaction (V) is determined from the slope of the linear portion of the kinetic curve (ΔAbsorbance/Δtime).
The percent inhibition for each concentration of the inhibitor is calculated using the following formula:
% Inhibition = [ (Vcontrol - Vinhibitor) / Vcontrol ] * 100
Where:
-
Vcontrol is the rate of the reaction in the absence of the inhibitor.
-
Vinhibitor is the rate of the reaction in the presence of the inhibitor.
Determination of the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor at which it reduces the enzyme activity by 50%.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).
-
The IC50 value is determined from the curve fit.
Data Presentation
The results can be summarized in a table for easy comparison.
| Compound | Target | IC50 (nM) [Hypothetical Data] |
| This compound | Human CA II | 45.2 |
| Acetazolamide (Control) | Human CA II | 12.8 |
Assay Validation and Troubleshooting
For high-throughput screening, the robustness of the assay can be assessed by calculating the Z'-factor:
Z' = 1 - [ (3σpos + 3σneg) / |μpos - μneg| ]
Where:
-
σ is the standard deviation.
-
μ is the mean.
-
pos refers to the positive control (e.g., Acetazolamide).
-
neg refers to the negative control (no inhibitor).
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.
| Potential Issue | Possible Cause | Suggested Solution |
| High Background Signal | Spontaneous hydrolysis of the substrate. | Prepare the substrate solution fresh. Check the pH of the assay buffer. |
| Low Signal-to-Noise Ratio | Insufficient enzyme activity or substrate concentration. | Increase the enzyme or substrate concentration. Optimize the incubation time. |
| Inconsistent Results | Pipetting errors or improper mixing. | Ensure accurate pipetting and thorough mixing. Use a multichannel pipette for consistency. |
| Compound Precipitation | Low solubility of the test compound. | Check the solubility of the compound in the assay buffer. Adjust the final DMSO concentration (typically ≤ 1%). |
Conclusion
The colorimetric assay described in these application notes provides a reliable and straightforward method for screening and characterizing inhibitors of carbonic anhydrase, such as this compound. By understanding the principle of the assay and the mechanism of sulfonamide inhibition, researchers can effectively utilize this protocol to identify novel CA inhibitors for therapeutic development and to further investigate the structure-activity relationships of this important class of compounds.
References
- Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]
- Capasso, C., & Supuran, C. T. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. [Link]
- Brichet, J., et al. (2018). Bioorganometallic derivatives of 4-hydrazino-benzenesulphonamide as carbonic anhydrase inhibitors: synthesis, characterisation and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Giel-Pietraszuk, M., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Nocentini, A., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. [Link]
- Ghorab, M. M., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters. [Link]
- Supuran, C. T., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences. [Link]
Sources
- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-[4-(hydrazinosulfonyl)phenyl]acetamide
Welcome to the technical support center for the synthesis of N-[4-(hydrazinosulfonyl)phenyl]acetamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important sulfonamide intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format to help you quickly identify and resolve experimental hurdles.
Question 1: My yield of this compound is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in this synthesis are most commonly attributed to two main factors: incomplete reaction of the starting material, 4-acetamidobenzenesulfonyl chloride, and the formation of a significant byproduct, N,N'-bis(4-acetamidophenylsulfonyl)hydrazine (the "dimer").
Causality and Mitigation Strategies:
-
Suboptimal Reaction Stoichiometry: The reaction between 4-acetamidobenzenesulfonyl chloride and hydrazine is a nucleophilic substitution. If an insufficient amount of hydrazine is used, a portion of the sulfonyl chloride will remain unreacted. More critically, the initially formed product, this compound, can act as a nucleophile itself and react with another molecule of the sulfonyl chloride, leading to the formation of the undesired dimer.[1] To circumvent this, a significant excess of hydrazine hydrate is recommended. A molar ratio of at least 2 to 3 equivalents of hydrazine hydrate to 1 equivalent of 4-acetamidobenzenesulfonyl chloride is a good starting point.[1]
-
Reaction Temperature and Addition Rate: The reaction is typically exothermic. If the temperature is not adequately controlled, side reactions can occur. It is crucial to maintain a low temperature, generally between 10-20°C, especially during the addition of the sulfonyl chloride to the hydrazine solution.[1] A slow, dropwise addition of the sulfonyl chloride solution to the vigorously stirred hydrazine solution ensures that the sulfonyl chloride is immediately consumed by the excess hydrazine, minimizing its opportunity to react with the product.
-
Purity of Starting Materials: The purity of the 4-acetamidobenzenesulfonyl chloride is paramount. The presence of impurities from its synthesis, such as residual chlorosulfonic acid, can lead to undesired side reactions and a lower yield of the target compound.[2][3] Ensure your starting material is of high purity, or consider recrystallizing it before use.
Question 2: I've identified a significant amount of a high-melting point, insoluble white solid in my crude product. How can I confirm if it's the dimer and how do I prevent its formation?
Answer:
The high-melting, insoluble white solid is very likely the N,N'-bis(4-acetamidophenylsulfonyl)hydrazine dimer.
Confirmation and Prevention:
-
Characterization: You can confirm the identity of this byproduct using standard analytical techniques. The dimer will have a molecular weight roughly double that of the desired product, which can be verified by mass spectrometry. 1H NMR spectroscopy will also show a characteristic spectrum, likely with a downfield shift of the remaining N-H protons compared to the product's hydrazinyl protons.
-
Prevention is Key: As detailed in the previous question, the most effective way to prevent dimer formation is to maintain a high localized concentration of hydrazine relative to the sulfonyl chloride throughout the reaction. This is achieved by:
-
Using a significant excess of hydrazine hydrate.
-
Slowly adding the 4-acetamidobenzenesulfonyl chloride solution to the hydrazine solution (and not the other way around).
-
Ensuring efficient stirring to quickly disperse the added sulfonyl chloride.
-
Maintaining a low reaction temperature to control the reaction rate.
-
Question 3: My final product is difficult to purify. What are the best methods for isolating pure this compound?
Answer:
Purification can indeed be challenging due to the presence of the dimer and any unreacted starting materials. A multi-step approach is often necessary.
Purification Protocol:
-
Initial Work-up: After the reaction is complete, the mixture is typically poured into a large volume of cold water to precipitate the crude product.[1] The solid is then collected by vacuum filtration and washed thoroughly with water to remove excess hydrazine and any water-soluble salts.
-
Recrystallization: Recrystallization is a powerful technique for purifying the product. A common and effective method involves dissolving the crude product in a minimal amount of a hot solvent, such as methanol or ethanol, followed by the slow addition of water until the solution becomes turbid.[1] Upon cooling, the desired this compound should crystallize out, leaving the more soluble impurities in the mother liquor. The less soluble dimer may also be partially removed by hot filtration if it does not fully dissolve.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can effectively separate the product from the dimer and other impurities.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reaction between 4-acetamidobenzenesulfonyl chloride and hydrazine?
A1: The reaction proceeds via a nucleophilic acyl substitution mechanism at the sulfur atom. The nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group, resulting in the formation of the sulfonyl hydrazide.
Q2: Are there any safety precautions I should be aware of when working with hydrazine hydrate?
A2: Yes, hydrazine hydrate is a hazardous substance and should be handled with extreme care in a well-ventilated fume hood. It is corrosive, toxic, and a suspected carcinogen. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and direct contact with skin.
Q3: How can I synthesize the starting material, 4-acetamidobenzenesulfonyl chloride?
A3: 4-Acetamidobenzenesulfonyl chloride is typically prepared by the chlorosulfonation of acetanilide.[2][3][4] This reaction involves treating acetanilide with an excess of chlorosulfonic acid. The reaction is highly exothermic and releases large volumes of hydrogen chloride gas, so it must be performed with caution in a fume hood with appropriate gas trapping.[3]
Q4: Can I use a different base instead of relying on the excess hydrazine to neutralize the HCl formed during the reaction?
A4: While some sulfonamide syntheses employ bases like sodium carbonate or triethylamine, in the case of sulfonyl hydrazide formation, using a large excess of hydrazine hydrate serves the dual purpose of being the nucleophile and neutralizing the liberated HCl.[4][5] Adding another base could potentially complicate the reaction mixture and the subsequent work-up.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
This protocol is adapted from established procedures for the chlorosulfonation of acetanilide.[2][3]
Materials:
-
Acetanilide
-
Chlorosulfonic acid
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a beaker with a sodium hydroxide solution), place chlorosulfonic acid (3.0 molar equivalents).
-
Cool the flask in an ice-water bath.
-
Slowly add acetanilide (1.0 molar equivalent) in portions to the stirred chlorosulfonic acid, maintaining the temperature below 15°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70°C for 1-2 hours, or until the evolution of HCl gas ceases.
-
Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Collect the precipitated white solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.
-
Dry the solid product under vacuum to obtain 4-acetamidobenzenesulfonyl chloride.
| Parameter | Value |
| Molar Ratio (Acetanilide:Chlorosulfonic Acid) | 1 : 3 |
| Reaction Temperature | 0-15°C (addition), 60-70°C (heating) |
| Reaction Time | 2-3 hours |
| Expected Yield | 75-85% |
Protocol 2: Synthesis of this compound
This protocol is a synthesized procedure based on general methods for sulfonyl hydrazide formation.[1]
Materials:
-
4-Acetamidobenzenesulfonyl chloride
-
Hydrazine hydrate (85% or higher)
-
Tetrahydrofuran (THF) or other suitable solvent
-
Water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add hydrazine hydrate (2.5 molar equivalents) and water.
-
Cool the flask in an ice bath to 10-15°C.
-
In a separate beaker, dissolve 4-acetamidobenzenesulfonyl chloride (1.0 molar equivalent) in a suitable solvent like THF.
-
Slowly add the solution of 4-acetamidobenzenesulfonyl chloride dropwise to the cooled and stirred hydrazine solution, ensuring the temperature remains between 10°C and 20°C.
-
After the addition is complete, continue stirring the reaction mixture at this temperature for an additional 15-30 minutes.
-
Transfer the reaction mixture to a separatory funnel. If two layers form, separate and discard the lower aqueous layer.
-
Pour the organic layer into a large volume of cold water with vigorous stirring to precipitate the product.
-
Collect the white precipitate by vacuum filtration, wash it thoroughly with cold water, and air-dry or dry under vacuum.
-
For further purification, recrystallize the crude product from a hot methanol/water or ethanol/water mixture.[1]
| Parameter | Value |
| Molar Ratio (Sulfonyl Chloride:Hydrazine Hydrate) | 1 : 2.5 |
| Reaction Temperature | 10-20°C |
| Reaction Time | 30-60 minutes |
| Expected Yield | 80-95% (crude) |
Visualizing the Reaction Pathway
The following diagram illustrates the desired reaction pathway for the synthesis of this compound and the competing side reaction that leads to the formation of the dimer.
Caption: Reaction scheme for the synthesis of this compound.
References
- De Luca, L., & Giacomelli, G. (2008).
- PrepChem. (n.d.). Synthesis of 4-Acetamidobenzenesulfonyl chloride.
- Cho, S. H., Hwang, S. J., & Chang, S. (n.d.). The reaction mixture was then vigorously stirred while open to air for 4 h at room temperature. Organic Syntheses Procedure.
- Hoffstadt, W. F. (1974). U.S. Patent No. 3,839,325. U.S.
- Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. (n.d.).
- Friedman, L., Litle, R. L., & Reichle, W. R. (1960). p-Toluenesulfonylhydrazide. Organic Syntheses, 40, 93.
- Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).
- Smiles, S., & Bere, C. M. (n.d.). p-ACETAMINOBENZENESULFINIC ACID. Organic Syntheses Procedure.
- Preparation method of p-acetamidobenzenesulfonyl chloride. (n.d.). Google Patents.
- Purification of p (nu-acetyl amino) benzene sulfonyl chloride. (n.d.). Google Patents.
- Clarke, H. T., & Hartman, W. W. (n.d.). Sulfanilyl chloride, N-acetyl-. Organic Syntheses Procedure.
- Al-Farahidi Expert Systems Journal. (2021). Synthesis of some new sulfonamide derivatives from acetanilide and amino acids and confirmation of their structures by spectroscopic techniques.
- Journal of Applied Pharmaceutical Science. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.
- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflamm
- Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. (2022). PMC.
- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2016). PMC.
Sources
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- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. "Synthesis of some new sulfonamide derivatives from acetanilide and ami" by Ayman Ahmad Ramadan [fesj.uoalfarahidi.edu.iq]
- 5. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-[4-(hydrazinosulfonyl)phenyl]acetamide Purification
Welcome to the technical support guide for N-[4-(hydrazinosulfonyl)phenyl]acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the purification of this important synthetic intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying chemical principles to empower your experimental success.
I. Understanding the Molecule: Key Purification Considerations
This compound possesses three key functional groups that dictate its purification strategy: the aromatic ring, the acetamide group, and the hydrazinosulfonyl (sulfonyl hydrazide) moiety. The polarity imparted by the sulfonamide and acetamide groups, combined with the reactivity of the hydrazine, presents a unique set of challenges. This guide will address these systematically.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the expected primary impurities?
A1: The most prevalent laboratory synthesis involves the reaction of 4-acetamidobenzenesulfonyl chloride with hydrazine hydrate in a suitable solvent, often in the presence of a mild base to neutralize the HCl byproduct.
The primary impurities stem from the starting materials and potential side reactions:
-
Unreacted 4-Acetamidobenzenesulfonyl Chloride: A common impurity if the reaction does not go to completion.
-
N,N'-bis(4-acetamidophenylsulfonyl)hydrazine: This is a significant byproduct formed when two molecules of the sulfonyl chloride react with one molecule of hydrazine.[1]
-
4-Acetamidobenzenesulfonic Acid: Arises from the hydrolysis of the starting sulfonyl chloride, especially if moisture is not controlled.[2]
The following diagram illustrates the synthetic pathway and the formation of the key byproduct.
Caption: Synthetic pathway and byproduct formation.
III. Troubleshooting Guide: Recrystallization
Recrystallization is the preferred method for purifying this compound due to its generally crystalline nature.[3] However, challenges can arise.
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase. This is common when the solution is supersaturated at a temperature above the melting point of the solute, or when significant impurities are present which depress the melting point.[4]
Causality & Solution Workflow:
-
Problem: The cooling rate is too rapid, or the solvent is too nonpolar.
-
Solution: Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease saturation slightly. Allow the flask to cool to room temperature slowly by insulating it (e.g., with a cloth or in a warm water bath that cools down). Do not place it directly in an ice bath from a high temperature.[4]
-
-
Problem: The chosen solvent is not ideal. The polarity of this compound, with both polar (sulfonamide, acetamide) and nonpolar (benzene ring) regions, makes single-solvent systems challenging.[5]
-
Solution: Employ a mixed-solvent system. Alcohols mixed with water are highly effective for sulfonamides.[4] A good starting point is dissolving the crude product in a minimal amount of hot ethanol or isopropanol, followed by the dropwise addition of hot water until the solution becomes faintly turbid. Re-heat to clarify and then allow to cool slowly.
-
Q3: I have very low yield after recrystallization. What are the likely causes?
A3: Low recovery is one of the most frequent issues in recrystallization.
| Potential Cause | Explanation | Recommended Action |
| Excess Solvent | Using too much solvent will keep a significant portion of your product dissolved even at low temperatures. | Use the minimum amount of hot solvent required to dissolve the crude product. Add the solvent in small, hot portions.[4] |
| Premature Crystallization | If performing hot filtration to remove insoluble impurities, the product may crystallize on the filter paper or funnel. | Use pre-heated glassware (funnel, receiving flask) for the hot filtration step. Keep the solution near its boiling point during filtration. |
| Incomplete Precipitation | The solution may not have been cooled sufficiently to maximize crystal formation. | After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes before filtration to maximize precipitation.[4] |
Q4: My final product is still colored, even after recrystallization. How can I remove colored impurities?
A4: Persistent color often indicates the presence of highly conjugated impurities or degradation products.
-
Protocol: Activated Charcoal Treatment
-
Dissolve the crude, colored product in the minimum amount of appropriate hot recrystallization solvent.
-
Remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute mass). Adding charcoal to a boiling solution can cause violent bumping.
-
Swirl the mixture and gently reheat to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal.
-
Allow the clear, colorless filtrate to cool and crystallize as usual.[4]
-
IV. Troubleshooting Guide: Column Chromatography
If recrystallization fails to provide material of sufficient purity, silica gel column chromatography is a viable alternative.
Q5: I am struggling to get good separation between my product and the N,N'-bis(4-acetamidophenylsulfonyl)hydrazine impurity on a silica column. What solvent system should I use?
A5: The key is to find a solvent system that can effectively differentiate between the polarity of the single hydrazine group in your product and the two sulfonamide linkages in the byproduct. The byproduct is generally less polar than the desired product.
-
Recommended Solvent Systems: A gradient elution is often most effective.
-
Starting Point: Begin with a relatively nonpolar mobile phase such as 100% Dichloromethane (DCM) or a mixture of Hexane/Ethyl Acetate (e.g., 1:1).
-
Gradient: Gradually increase the polarity by adding methanol. A gradient of 0-5% methanol in DCM is a common and effective system for separating polar amide and sulfonamide compounds.
-
Example Protocol:
-
Load the crude material onto the column (dry loading is often preferred for polar compounds).
-
Begin eluting with 100% DCM.
-
Gradually increase the methanol content, for example, in 0.5% or 1% increments.
-
Monitor the fractions by Thin Layer Chromatography (TLC).
-
-
Q6: How can I effectively visualize my compound and its impurities on a TLC plate?
A6: Due to the phenyl ring, the compound and related impurities should be visible under UV light (254 nm).[6] However, for better sensitivity or if UV quenching is weak, a chemical stain is recommended.
| Visualization Method | Procedure | Expected Result | Notes |
| UV Light (254 nm) | Irradiate the dried TLC plate with a short-wave UV lamp. | Aromatic compounds will appear as dark spots against a fluorescent green background. | Non-destructive and should be the first method used.[6] |
| Potassium Permanganate (KMnO₄) Stain | Dip the plate in a basic KMnO₄ solution and gently heat. | The hydrazine moiety is readily oxidized. The product should appear as a yellow/brown spot on a purple background.[7] | This is a destructive stain. Circle the spots after development. |
| Iodine Chamber | Place the dried plate in a chamber containing a few crystals of iodine. | Compounds will appear as brown spots as they adsorb the iodine vapor. | This method is generally non-destructive as the iodine will eventually sublime off the plate.[8] |
V. Stability and Handling
Q7: Is there a risk of the acetamide group hydrolyzing during purification?
A7: The acetamide group is generally stable under the mild conditions used for purification. Acid- or base-catalyzed hydrolysis of amides typically requires more stringent conditions, such as refluxing in strong acid or base.[9] Standard recrystallization or chromatography using neutral solvents like ethanol, ethyl acetate, or dichloromethane will not cause significant hydrolysis.
Q8: How stable is the sulfonyl hydrazide group to oxidation?
A8: While sulfonyl hydrazides are generally stable, bench-top compounds, the hydrazine moiety can be susceptible to oxidation, especially under harsh conditions or in the presence of strong oxidizing agents.[3][10]
-
Preventative Measures:
-
Avoid unnecessary exposure to strong heat during purification.
-
Store the purified compound in a cool, dark place.
-
When concentrating solutions, use a rotary evaporator at moderate temperatures (e.g., < 40-50 °C) to minimize thermal stress.
-
The following diagram outlines a general troubleshooting workflow for the purification of this compound.
Caption: General purification troubleshooting workflow.
VI. References
-
Friedman, H. L., & Kosower, E. M. (Eds.). (1955). p-Toluenesulfonylhydrazide. Organic Syntheses, Coll. Vol. 5, p. 1055. John Wiley & Sons. Retrieved from [Link]
-
Pauncz, J. K. (1981). Thin-layer chromatography of sulfonamides and some other chemotherapeutic compounds. Journal of High Resolution Chromatography, 4(6), 287-291.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2016). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Oriental Journal of Chemistry, 32(4). Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. CLG-SUL.05. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 4.4: Experiment 3 Notes. Retrieved from [Link]
-
Organic Lab Techniques. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). N-Acetylsulfanilyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Smiles, S., & Stewart, J. (1941). Sulfanilyl chloride, N-acetyl-. Organic Syntheses, Coll. Vol. 1, p. 8. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 13(38), 26585-26605. Retrieved from [Link]
-
DrugFuture. (n.d.). N-Acetylsulfanilyl Chloride. Retrieved from [Link]
-
Leon, F., et al. (2020). Sulfonyl hydrazides as a general redox-neutral platform for radical cross-coupling. Nature Chemistry, 12(5), 456-464.
-
University of Toronto. (n.d.). Stains for Developing TLC Plates. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules, 28(14), 5419.
-
De Oliveira, C. H. T. P., et al. (2021). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. PeerJ, 9, e11782.
-
ResearchGate. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
-
Leon, F., et al. (2020). Sulfonyl hydrazides as a general redox-neutral platform for radical cross-coupling. Nature Chemistry, 12(5), 456-464.
-
ResearchGate. (2018). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates.
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
-
Rangappa, S., et al. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 355-359.
-
ACS Publications. (2022). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society, 144(1), 226-233.
-
National Center for Biotechnology Information. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PLoS ONE, 15(6), e0234382.
-
WordPress. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Retrieved from [Link]
-
ACS Publications. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis, 12(10), 6046-6052.
-
ResearchGate. (2020). A) Derivatization of complex sulfonamides through the parent sulfonyl....
-
ResearchGate. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
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- 10. Sulfonyl hydrazides as a general redox-neutral platform for radical cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-[4-(hydrazinosulfonyl)phenyl]acetamide
Welcome to the technical support guide for N-[4-(hydrazinosulfonyl)phenyl]acetamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Given the limited direct literature on this specific molecule, this guide synthesizes information from structurally related compounds, focusing on the key functional groups: the N-phenylacetamide and the aryl hydrazinosulfonyl moieties. Our goal is to equip you with the foundational knowledge and practical tools to anticipate and troubleshoot stability challenges in your experiments.
Understanding the Chemical Stability of this compound
The stability of this compound in solution is primarily governed by the lability of its three key chemical linkages under various environmental conditions. Understanding these potential degradation points is the first step in designing robust experimental protocols.
The primary sites susceptible to degradation are:
-
The Amide Linkage: The acetamide group is prone to hydrolysis, particularly under strong acidic or basic conditions, which would yield 4-(hydrazinosulfonyl)aniline and acetic acid.
-
The Sulfonamide (S-N) Bond: The bond between the sulfur atom and the hydrazine nitrogen can be susceptible to cleavage. Aryl sulfonamides are known to undergo photodegradation involving S-N cleavage.[1]
-
The Hydrazine Moiety: Hydrazines and their derivatives, like hydrazones, are known to be susceptible to acid-catalyzed hydrolysis and oxidation.[2]
The interplay of factors such as pH, temperature, light, and the presence of oxidizing agents will determine the primary degradation pathway and the rate of decomposition.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered when working with this compound in solution.
Q1: My stock solution of this compound shows signs of degradation over a short period. What are the likely causes?
A: Rapid degradation is often multifactorial. Consider the following:
-
pH of the Solution: The stability of molecules with amide and hydrazine functionalities can be highly pH-dependent. Both acidic and alkaline conditions can catalyze hydrolysis.[3][4] It is recommended to prepare solutions in a neutral, buffered system (e.g., phosphate buffer, pH 7.0-7.4) for initial experiments.
-
Temperature: Elevated temperatures will accelerate hydrolytic degradation.[4] Store stock solutions at low temperatures (e.g., 2-8°C or frozen at -20°C) and allow them to equilibrate to room temperature only before use.
-
Exposure to Light: Aryl sulfonamides are known to be photolabile.[1] Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Steps:
-
Verify Solvent and pH: Ensure your solvent is free of acidic or basic contaminants. If using a buffer, confirm its pH.
-
Conduct a Forced Degradation Study: Systematically expose your compound to acidic, basic, oxidative, and photolytic stress to identify the primary degradation triggers (see Section 4 for protocol).
-
Use High-Purity Solvents: Impurities in solvents can sometimes catalyze degradation.
Q2: What are the expected degradation products of this compound?
A: Based on the chemistry of its functional groups, the following are the most probable degradation products:
-
Amide Hydrolysis: 4-(hydrazinosulfonyl)aniline and acetic acid.
-
Sulfonamide (S-N) Cleavage: 4-acetamidobenzenesulfonic acid and hydrazine.
-
Oxidation of Hydrazine: Further oxidation products may form, which can be complex.
The diagram below illustrates these potential degradation pathways.
Caption: Predicted degradation pathways of this compound.
Q3: I am developing an HPLC method to monitor the stability of my compound. What are the key considerations?
A: A robust stability-indicating HPLC method should be able to separate the parent compound from all potential degradation products.
-
Column Choice: A reversed-phase C18 or C8 column is a good starting point for separating aromatic compounds.[5][6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent like acetonitrile or methanol is typically effective for resolving compounds with varying polarities.[5][7]
-
Detection: UV detection is suitable for this compound due to the presence of the aromatic ring. A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity and identifying degradation products by their UV spectra. A common detection wavelength for similar structures is around 265 nm.[6]
Quantitative Data Summary: Factors Influencing Stability
While specific quantitative data for this compound is not available, the following table summarizes the expected qualitative impact of various factors based on related compounds.
| Factor | Condition | Expected Impact on Stability | Primary Degradation Pathway | Recommendation |
| pH | < 4 | Low | Amide and Hydrazine Hydrolysis | Use buffered solutions (pH 6-8) |
| 4 - 8 | Moderate to High | Baseline Hydrolysis | Ideal working range | |
| > 8 | Low | Amide Hydrolysis | Avoid strongly basic conditions | |
| Temperature | 4°C | High | Minimal Degradation | Recommended storage for solutions |
| 25°C (RT) | Moderate | Slow Hydrolysis | For short-term use only | |
| > 40°C | Low | Accelerated Hydrolysis | Avoid elevated temperatures | |
| Light | UV/Sunlight | Low | S-N Bond Cleavage | Protect solutions from light |
| Oxidants | H₂O₂ | Low | Oxidation of Hydrazine | Avoid oxidative conditions |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.
Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.0)
-
Class A volumetric flasks and pipettes
-
HPLC system with a PDA detector
-
pH meter
-
Photostability chamber
Workflow Diagram:
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to obtain a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of HPLC-grade water. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or clear vial) to light in a photostability chamber. A control sample should be wrapped in foil and kept under the same conditions.
-
Sampling and Analysis: Withdraw aliquots from each stress condition at specified time points (e.g., 0, 2, 4, 8, 24 hours). If necessary, neutralize the acidic and basic samples before injection. Analyze all samples by a validated HPLC-PDA method.
-
Data Evaluation: Calculate the percentage of degradation. Examine the chromatograms for new peaks and use the PDA data to assess peak purity of the parent compound.
Recommended Stability-Indicating HPLC Method
This method provides a starting point for developing a validated analytical procedure.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: PDA at 265 nm
References
- SIELC Technologies.
- Stoilko, N., et al. (2019).
- HELIX Chromatography. HPLC Methods for analysis of Sulfamethazine. [Link]
- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
- LabRulez LCMS. Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. [Link]
- ResearchGate.
- ResearchGate. (2024).
- Reid, M., et al. Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. [Link]
- Hill, R. R., et al. (1999). Photodegradation of aryl sulfonamides: N-tosylglycine.
- Sadowski, D., et al. (2024).
- MDPI. (2022). Succinyl and Adipoyl Dihydrazones: A Solid-State, Solution and Antibacterial Study. [Link]
- Springer. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
- RSC Publishing. The influence of pH and temperature on the stability of flutamide.
- ResearchGate. (2024).
- PubMed. (2024).
Sources
- 1. Photodegradation of aryl sulfonamides: N-tosylglycine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. lcms.labrulez.com [lcms.labrulez.com]
Troubleshooting N-[4-(hydrazinosulfonyl)phenyl]acetamide experimental results
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for N-[4-(hydrazinosulfonyl)phenyl]acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when working with this versatile sulfonyl hydrazide reagent. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to diagnose issues, optimize your reactions, and ensure the integrity of your results.
Introduction to this compound
This compound is a key intermediate and reagent in organic synthesis. Its utility stems from the reactive hydrazinosulfonyl group, which can participate in a variety of transformations. It is commonly used as a precursor for generating sulfonyl radicals, as a derivatizing agent for carbonyl compounds (aldehydes and ketones) to form stable hydrazones, and in the synthesis of various heterocyclic compounds.
However, like many sulfonyl hydrazides, its synthesis and subsequent reactions can be prone to specific side reactions and impurities that require careful control of experimental conditions. This guide provides a structured approach to troubleshooting these challenges.
Physicochemical Properties
A clear understanding of a reagent's physical properties is foundational to its successful application.
| Property | Value |
| Molecular Formula | C₈H₁₁N₃O₃S |
| Molecular Weight | 229.26 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Solubility | Generally soluble in polar organic solvents like DMSO, DMF, and alcohols. |
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the synthesis and use of this compound.
Q1: My synthesis of this compound resulted in a low yield and a product with a higher-than-expected melting point. What is the likely cause? A: The most common issue is the formation of the N,N'-bis(4-acetamidophenylsulfonyl)hydrazine impurity, often referred to as a "dimer".[1] This byproduct forms when a second molecule of the starting material, 4-acetamidobenzenesulfonyl chloride, reacts with the desired product. This side reaction is favored if the sulfonyl chloride is added too quickly or if there is an insufficient excess of hydrazine hydrate.[1][2]
Q2: I am using this compound to form a hydrazone with a ketone, but the reaction is slow or incomplete. How can I improve it? A: Hydrazone formation is often acid-catalyzed.[3] The reaction rate can be significantly increased by adding a catalytic amount of acid, such as a few drops of acetic acid. The optimal pH for this reaction is typically between 4 and 6.[3] Be cautious, as strongly acidic conditions can promote hydrolysis of the product.[3]
Q3: My purified this compound is turning yellow/brown during storage. What is causing this degradation? A: Sulfonyl hydrazides can be susceptible to oxidation, particularly when exposed to air and light.[3] Degradation can also be catalyzed by residual acid or base from the synthesis. For long-term stability, it is crucial to store the purified, dry compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and in a cool, dark place.[3]
Q4: What are the primary safety concerns when working with hydrazine derivatives? A: Hydrazine and its derivatives are often toxic and can be corrosive. All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses.[3]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common experimental problems.
Issue 1: Low Yield or No Reaction During Synthesis
Symptoms:
-
Little to no solid precipitates from the reaction mixture.
-
TLC or LC-MS analysis shows primarily unreacted 4-acetamidobenzenesulfonyl chloride.
-
Final isolated yield is significantly lower than expected.
Causality and Diagnostic Workflow:
Caption: Troubleshooting workflow for low synthesis yield.
Detailed Solutions:
-
Hydrazine Quality: Hydrazine hydrate is hygroscopic and can degrade over time. Using a new bottle or verifying the concentration of an older one is a critical first step.
-
Stoichiometry and Addition: The key to suppressing dimer formation is to ensure the 4-acetamidobenzenesulfonyl chloride always encounters a large excess of hydrazine.[2] This is achieved by adding the sulfonyl chloride solution slowly and dropwise to a vigorously stirred, cooled solution of excess hydrazine hydrate.
-
Temperature Control: The reaction between sulfonyl chlorides and amines is exothermic. Maintaining a low temperature (e.g., in an ice bath) prevents uncontrolled temperature spikes that can accelerate side reactions and lead to degradation.
Issue 2: Product is Impure After Isolation
Symptoms:
-
Crude product has a broad melting point range.
-
NMR spectrum shows unexpected peaks, often symmetrical, in addition to the desired product signals.
-
LC-MS analysis reveals a significant peak with a mass corresponding to the N,N'-disulfonylhydrazide dimer.[1]
Causality and Mitigation Strategy:
The primary impurity is almost always the dimer. Its formation is a classic competitive reaction.
Caption: Competing reactions in the synthesis pathway.
Detailed Solutions:
-
Reaction Control: As detailed in Issue 1, slow, controlled addition of the sulfonyl chloride to a large excess of hydrazine is the most effective preventative measure.[2]
-
Purification: If the dimer has already formed, it can often be removed by recrystallization. The desired product and the dimer often have different solubilities in common solvent systems (e.g., ethanol/water mixtures).
-
Aqueous Wash: Sometimes, unreacted starting materials or salts can be removed by thoroughly washing the crude product with water during filtration.[4]
Issue 3: Failure in Subsequent Reactions (e.g., Hydrazone Formation)
Symptoms:
-
The reagent fails to react with an aldehyde or ketone.
-
TLC shows the starting materials are unchanged even after prolonged reaction times and heating.
-
Multiple unexpected spots appear on the TLC plate.
Causality and Diagnostic Workflow:
Caption: Decision tree for troubleshooting hydrazone formation.
Detailed Solutions:
-
Reagent Integrity: The first step in troubleshooting any failed reaction is to confirm the identity and purity of the starting materials.[5]
-
pH Optimization: The mechanism of hydrazone formation involves nucleophilic attack by the hydrazine on the protonated carbonyl. This process is pH-dependent. A neutral or basic medium results in insufficient carbonyl protonation, while a highly acidic medium protonates the hydrazine, destroying its nucleophilicity. A weakly acidic environment (pH 4-6) provides the optimal balance.[3]
-
Substrate Reactivity: Aldehydes are generally more reactive than ketones. Sterically hindered ketones may require more forcing conditions, such as higher temperatures or longer reaction times, to form the corresponding hydrazone.
Key Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: Synthesis of this compound
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine monohydrate (e.g., 5 equivalents) in a suitable solvent like ethanol or THF. Cool the flask to 0-5 °C in an ice-water bath.
-
Reagent Addition: Dissolve 4-acetamidobenzenesulfonyl chloride (1 equivalent) in a minimal amount of the same solvent and add it to the dropping funnel.
-
Reaction: Add the sulfonyl chloride solution dropwise to the cooled, vigorously stirred hydrazine solution over 30-60 minutes. Ensure the internal temperature does not rise above 10 °C.
-
Stirring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Isolation: Pour the reaction mixture into a larger volume of ice-cold water to precipitate the product.
-
Filtration: Collect the white solid by vacuum filtration, washing thoroughly with cold water to remove excess hydrazine and salts.
-
Drying: Dry the crude product under vacuum. The product can then be purified by recrystallization.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: A common solvent system for this class of compounds is an ethanol/water mixture.
-
Dissolution: Dissolve the crude, dry solid in a minimum amount of hot ethanol.
-
Crystallization: Slowly add hot water to the solution until it becomes faintly turbid. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the solid.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly under vacuum.
Protocol 3: General Procedure for Hydrazone Formation
-
Dissolution: Dissolve this compound (1.05 equivalents) in a suitable solvent (e.g., ethanol, methanol).
-
Carbonyl Addition: Add the aldehyde or ketone (1.0 equivalent) to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress by TLC or LC-MS until the carbonyl starting material is consumed.
-
Workup: The product hydrazone often precipitates from the reaction mixture upon completion or cooling. It can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
References
- mitigating the formation of impurities in sulfonyl hydrazide reactions. Benchchem.
- Technical Support Center: Regioselective Functionalization of Sulfonyl Hydrazides. Benchchem.
- How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- Separation of Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- on Newcrom R1 HPLC column. SIELC Technologies.
- n-[4-(dimethylamino)phenyl]acetamide purity and quality standards. Benchchem.
- Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. PMC.
- Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science.
- Phenylacetamide. Organic Syntheses Procedure.
- REACTION OF CARBONYL COMPOUNDS WITH PHENYLHYDRAZINE AND BRADY'S REAGENT. LESSON 4. YouTube.
- Preventing common side reactions during the synthesis and handling of hydrazones. Benchchem.
Sources
Technical Support Center: Optimizing N-[4-(hydrazinosulfonyl)phenyl]acetamide Synthesis
Welcome to the technical support center for the synthesis and optimization of N-[4-(hydrazinosulfonyl)phenyl]acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth, field-tested insights and practical troubleshooting advice to help you navigate the common challenges associated with this important synthetic intermediate. Our goal is to equip you with the knowledge to not only execute the synthesis but also to understand the underlying chemical principles that govern reaction outcomes, ensuring reproducibility, high yield, and purity.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the synthesis of this compound.
Q1: What is the most common synthetic route to this compound?
The most direct and widely used method is the reaction of 4-acetamidobenzenesulfonyl chloride with hydrazine hydrate. This is a nucleophilic substitution reaction at the sulfonyl group, where hydrazine displaces the chloride. The reaction is typically carried out in a suitable solvent at controlled temperatures.
Q2: What are the critical parameters to control in this reaction?
The most critical parameters are:
-
Stoichiometry: A molar excess of hydrazine hydrate is crucial.
-
Rate of Addition: The 4-acetamidobenzenesulfonyl chloride should be added to the hydrazine solution slowly and in a controlled manner.
-
Temperature: The reaction is exothermic; maintaining a low temperature (typically 0-15°C) during the addition is essential to prevent side reactions.
-
Solvent: A solvent that can dissolve the starting sulfonyl chloride and is compatible with hydrazine is needed. Tetrahydrofuran (THF) or other ethers are common choices.
Q3: What is the primary impurity I should be concerned about?
The most frequently encountered impurity is the N,N'-bis(4-acetamidophenylsulfonyl)hydrazine, often referred to as the "dimer".[1] This side product is formed when a second molecule of the sulfonyl chloride reacts with the newly formed desired product.
Q4: How can I confirm the identity and purity of my final product?
Standard analytical techniques are employed:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify impurities.
-
Melting Point: A sharp melting point is indicative of high purity.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to diagnosing and resolving common problems encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Symptoms:
-
After workup and isolation, the mass of the obtained product is significantly lower than the theoretical yield.
-
TLC or HPLC analysis of the crude reaction mixture shows a large amount of unreacted starting material or multiple side products.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or poor mixing. | Stir the reaction for a longer period or allow it to slowly warm to room temperature after the addition is complete. Ensure vigorous stirring to maintain a homogeneous mixture. |
| Hydrolysis of Sulfonyl Chloride | 4-acetamidobenzenesulfonyl chloride is moisture-sensitive and can hydrolyze back to the sulfonic acid, which is unreactive towards hydrazine. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Excessive Dimer Formation | As mentioned in the FAQs, the formation of the N,N'-bis(sulfonyl)hydrazine is a competitive reaction that consumes the starting material. | Ensure a sufficient excess of hydrazine hydrate (at least 2-3 equivalents). Add the sulfonyl chloride solution dropwise to the hydrazine solution, never the other way around. Maintain a low reaction temperature.[2] |
| Product Loss During Workup | The product may have some solubility in the aqueous phase during extraction or may be lost during recrystallization if an inappropriate solvent is used. | Carefully select the extraction and recrystallization solvents. Minimize the volume of solvent used for recrystallization and cool the solution thoroughly before filtration. |
Issue 2: Presence of N,N'-bis(4-acetamidophenylsulfonyl)hydrazine ("Dimer") Impurity
Symptoms:
-
A second spot is observed on the TLC plate.
-
HPLC analysis shows a significant peak corresponding to the dimer.
-
¹H NMR may show complex aromatic signals or broadened peaks.
-
The melting point of the product is broad or higher than expected.
Root Cause Analysis and Mitigation:
The formation of this "dimer" is a classic problem in sulfonyl hydrazide synthesis.[1] It occurs when the concentration of the sulfonyl chloride is high relative to hydrazine, allowing for a second substitution on the newly formed sulfonyl hydrazide.
Caption: Dimer formation pathway.
Mitigation Strategies:
| Strategy | Detailed Protocol Step |
| Control Stoichiometry | Use at least a 2-fold molar excess of hydrazine hydrate relative to the 4-acetamidobenzenesulfonyl chloride.[2] |
| Slow Addition | Prepare a solution of 4-acetamidobenzenesulfonyl chloride in an anhydrous solvent (e.g., THF). Add this solution dropwise to the chilled, vigorously stirred solution of hydrazine hydrate over a period of 30-60 minutes. |
| Maintain Low Temperature | Keep the reaction vessel in an ice-water or ice-salt bath to maintain the internal temperature between 0°C and 15°C during the addition.[3] |
Issue 3: Difficulty in Product Purification and Isolation
Symptoms:
-
The product oils out during recrystallization.
-
The isolated product is off-white or colored.
-
The product remains contaminated with starting materials or the dimer impurity even after recrystallization.
Solutions:
-
Recrystallization Solvent Selection: If the product is difficult to recrystallize from a single solvent, a binary solvent system (e.g., ethanol-water or methanol-water) can be effective.[4] Dissolve the crude product in the minimum amount of the hot solvent in which it is more soluble, and then slowly add the "anti-solvent" (the one in which it is less soluble) until turbidity is observed. Cool the mixture slowly to induce crystallization.
-
Decolorization: If the product is colored, activated charcoal can be added to the hot solution during recrystallization to remove colored impurities. Be sure to filter the hot solution to remove the charcoal before cooling.
-
Washing: Ensure the filtered product is washed thoroughly with cold water to remove any residual hydrazine hydrochloride and other water-soluble impurities.
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on established methods for similar transformations.[3][5][6]
Materials:
-
4-Acetamidobenzenesulfonyl chloride
-
Hydrazine hydrate (85% or higher)
-
Tetrahydrofuran (THF), anhydrous
-
Distilled water
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add hydrazine hydrate (2.2 equivalents) and an equal volume of water.
-
Cool the flask in an ice bath to 10-15°C with stirring.
-
Dissolve 4-acetamidobenzenesulfonyl chloride (1.0 equivalent) in anhydrous THF.
-
Add the sulfonyl chloride solution to the dropping funnel and add it dropwise to the stirred hydrazine solution over 30-45 minutes, ensuring the internal temperature does not exceed 20°C.
-
After the addition is complete, continue stirring the reaction mixture for an additional 15-30 minutes as it slowly warms to room temperature.
-
Transfer the reaction mixture to a separatory funnel. The mixture may separate into layers. The lower aqueous layer can be discarded.
-
Slowly add the upper THF layer to a beaker containing vigorously stirred ice-cold water (approximately two times the volume of the THF layer).
-
The product, this compound, should precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold distilled water.
-
Air-dry the product. For higher purity, the crude product can be recrystallized from a methanol-water mixture.[3]
Caption: General workflow for the synthesis of this compound.
Analytical Characterization (Expected Results)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
~10.3 ppm (singlet, 1H): Acetamide N-H proton.
-
~7.7 ppm (doublet, 2H): Aromatic protons ortho to the sulfonyl group.
-
~7.6 ppm (doublet, 2H): Aromatic protons meta to the sulfonyl group.
-
Hydrazine Protons (NHNH₂): These peaks can be broad and their chemical shift can vary depending on solvent and concentration. They are also exchangeable with D₂O.
-
~2.1 ppm (singlet, 3H): Acetyl methyl protons.
-
-
HPLC Analysis:
-
A reverse-phase C18 column is typically suitable.
-
A mobile phase consisting of a gradient of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid) is a good starting point.
-
The product should appear as a major peak, and the N,N'-bis(sulfonyl)hydrazine impurity, being less polar, would likely have a longer retention time.
-
References
- Process of preparing organic sulfonyl hydrazides. US2830086A.
- mitigating the formation of impurities in sulfonyl hydrazide reactions. Benchchem.
- Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Taylor & Francis Online.
- N-[4-(Propylsulfamoyl)phenyl]acetamide.
- N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide.
- How can I reduce the formation of this structure?
- Synthesis of 4-sulfonamidophenyl hydrazines.
- Process for 4-sulfonamidophenyl hydrazines.
- Facile Synthesis of Sulfonyl Chlorides/Bromides
- N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide.
- N-((4-(ACETYLAMINO)PHENYL)SULFONYL)ACETAMIDE.
- N-((4-(Acetylamino)phenyl)sulfonyl)acetamide. PubChem.
- Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives.
- This compound. Santa Cruz Biotechnology.
- Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.
- N,N'-Bis(p-toluenesulfonyl)hydrazine. Sigma-Aldrich.
- Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals.
- p-Toluenesulfonylhydrazide. Organic Syntheses.
- Method for preparing 4-sulfonate phenylhydrazine.
- THE SYNTHESIS OF SULFA DRUGS. Theochem @ Mercer University.
- N-[4-(aminosulfonyl)phenyl]acetamide AldrichCPR. Sigma-Aldrich.
- Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles.
- Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.
- Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide.
- N,N'-bis(sulfonyl)hydrazines having antineoplastic activity.
- 4-Acetamidobenzenesulfonyl azide. PubChem.
- 1,2-Bis(p-tolylsulfonyl)hydrazine, N,Nμ-Ditosylhydrazine, 4-Methylbenzenesulfonic acid 2-[(4-methylphenyl)sulfonyl]hydrazide. ChemicalBook.
- N,N'-Bis(p-toluenesulfonyl)hydrazine. BLDpharm.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. jcbsc.org [jcbsc.org]
- 5. N-[4-(Propylsulfamoyl)phenyl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide - PMC [pmc.ncbi.nlm.nih.gov]
N-[4-(hydrazinosulfonyl)phenyl]acetamide solubility issues in buffers
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for N-[4-(hydrazinosulfonyl)phenyl]acetamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered with this compound, particularly concerning its solubility in experimental buffer systems. We provide in-depth FAQs, validated protocols, and troubleshooting workflows to ensure the success of your experiments.
Introduction: Understanding the Challenge
This compound (MW: 229.26 g/mol , Formula: C₈H₁₁N₃O₃S) is a specialized chemical reagent.[1] Like many sulfonyl hydrazides, it serves as a valuable precursor in organic synthesis, often used to generate sulfonyl radicals for cross-coupling reactions.[2][3] However, its molecular structure—comprising a relatively nonpolar phenyl ring and polar functional groups—presents a significant challenge for dissolution in purely aqueous media. This guide will help you navigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, TRIS)?
Answer: The solubility of this compound is governed by the interplay of its structural components.
-
Hydrophobic Phenyl Core: The central benzene ring is nonpolar and resists interaction with polar water molecules, significantly limiting aqueous solubility.
-
Polar Functional Groups: The acetamide (-NHCOCH₃) and hydrazinosulfonyl (-SO₂NHNH₂) groups are polar and capable of hydrogen bonding. While these groups enhance solubility compared to a simple benzene ring, their influence is often insufficient to overcome the hydrophobicity of the core structure.
-
Crystalline Structure: Sulfonyl hydrazides are typically stable, crystalline solids.[2] The energy required to break down this stable crystal lattice and solvate the individual molecules in water can be substantial, often leading to poor solubility.
A closely related analog, N-[4-(aminosulfonyl)phenyl]acetamide, demonstrates very low solubility in an acidic phosphate buffer (pH 4.37), measured at approximately 1.28 mg/mL.[4] This suggests that this compound likely exhibits similarly limited solubility in aqueous systems.
Q2: How does pH impact the solubility of this compound?
Answer: The pH of the buffer can influence the ionization state of the hydrazinosulfonyl and acetamide groups, thereby affecting solubility.
-
Acidic Conditions (Low pH): The terminal amino group of the hydrazine moiety (-NHNH₂) can become protonated to form -NHNH₃⁺. This positive charge can increase the molecule's interaction with water, potentially leading to a slight increase in solubility.
-
Basic Conditions (High pH): The hydrogen atoms on the amide and hydrazine groups are weakly acidic. At very high pH, they can be deprotonated. This formation of an anionic species could increase solubility. However, the stability of sulfonyl hydrazides can be compromised under harsh basic or thermal conditions.[3]
It is crucial to empirically determine the optimal pH for your specific application, balancing solubility with compound stability.
Q3: What is the recommended solvent for preparing a stock solution?
Answer: Due to the limited aqueous solubility, it is standard practice to first prepare a high-concentration stock solution in a polar, aprotic organic solvent. The recommended solvents are:
-
Dimethyl Sulfoxide (DMSO): This is the preferred choice for most applications. Its high polarity effectively solvates the molecule, allowing for the preparation of concentrated stock solutions (e.g., 10-50 mM).
-
Dimethylformamide (DMF): Another suitable option with similar properties to DMSO.
Causality: Using an organic solvent like DMSO first ensures the compound's crystal lattice is fully disrupted and the molecules are individually solvated. This pre-dissolved state is critical for preventing immediate precipitation when the stock solution is subsequently diluted into a larger volume of aqueous buffer.
Q4: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
Answer: This is a common issue known as "crashing out." It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit, and the percentage of the organic cosolvent (DMSO) is too low to keep it dissolved.
Refer to the troubleshooting workflow below for a step-by-step guide. Key strategies include:
-
Decrease the Final Concentration: The simplest solution is often to lower the target concentration in your final working solution.
-
Increase the Cosolvent Percentage: If your experimental system can tolerate it, increasing the final percentage of DMSO (e.g., from 0.5% to 1% or 2%) can help maintain solubility. Always run a vehicle control with the same final DMSO concentration to account for any effects of the solvent itself.
-
Modify Buffer Composition: Adding surfactants or other solubilizing agents may be an option, but this is highly application-dependent and requires careful validation.
-
Gentle Warming and Sonication: Briefly warming the solution (e.g., to 37°C) or using a sonicator bath can help redissolve small amounts of precipitate and overcome kinetic barriers to dissolution. However, be cautious, as prolonged heating can degrade the compound.[5]
Experimental Protocols & Data
Physicochemical Data Summary
| Property | Value | Source/Method | Notes |
| Molecular Formula | C₈H₁₁N₃O₃S | [1] | For this compound |
| Molecular Weight | 229.26 g/mol | [1] | For this compound |
| Physical Form | Expected to be a crystalline solid | [2] | General property of sulfonyl hydrazides |
| Aqueous Solubility | Poor (Predicted) | Inferred from structure | --- |
| Solubility (Analog) | ~1.28 mg/mL in KH₂PO₄ buffer (pH 4.37) | [4] | Data for N-[4-(aminosulfonyl)phenyl]acetamide |
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the standard procedure for creating a concentrated stock solution in an organic solvent.
-
Weigh Compound: Accurately weigh the desired amount of this compound in a suitable microcentrifuge tube or glass vial.
-
Add Solvent: Add the calculated volume of high-purity DMSO to achieve the target concentration (e.g., for a 20 mM stock, add 2.18 mg of compound per 0.5 mL of DMSO).
-
Promote Dissolution: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, briefly sonicate the vial in a water bath for 5-10 minutes. Ensure the solution is completely clear with no visible particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
This protocol details the correct method for diluting the organic stock solution into your experimental buffer.
-
Prepare Buffer: Dispense the required volume of your final aqueous buffer into a sterile tube. For example, to make a 100 µM solution in 10 mL, start with 9.995 mL of buffer.
-
Warm Buffer (Optional): If you have previously experienced precipitation, warming the buffer to room temperature or 37°C can be beneficial.
-
Dilute Stock: While vortexing or stirring the buffer, add the required volume of the DMSO stock solution (e.g., 5 µL of a 20 mM stock for a final 100 µM concentration in 10 mL). Crucially, add the stock solution directly into the buffer, not the other way around. This ensures rapid dispersal and minimizes localized high concentrations that can cause precipitation.
-
Final Mix: Continue to vortex for another 30 seconds to ensure homogeneity.
-
Inspect: Visually inspect the final solution for any signs of cloudiness or precipitate. If the solution is not clear, proceed to the troubleshooting workflow.
Visual Workflows & Diagrams
The following diagrams illustrate key concepts and workflows for handling this compound.
Sources
Technical Support Center: Managing N-[4-(hydrazinosulfonyl)phenyl]acetamide Solubility and Preventing Precipitation
Welcome to the dedicated technical support guide for N-[4-(hydrazinosulfonyl)phenyl]acetamide. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility and precipitation of this compound. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the successful handling and application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of this compound?
A1: The solubility of this compound is primarily governed by its molecular structure, which includes an acidic sulfonamide proton and a basic hydrazino group. Key factors include:
-
pH: The ionization state of the molecule is highly dependent on the pH of the solvent system. At pH values below its pKa, the molecule will be protonated and may exhibit different solubility compared to its deprotonated state at higher pH.
-
Solvent System: The choice of solvent is critical. While sparingly soluble in water, its solubility can be significantly increased in organic solvents or aqueous-organic mixtures.
-
Temperature: Generally, solubility increases with temperature, although this relationship can be complex and should be determined empirically for your specific system.
-
Presence of Excipients: The addition of co-solvents, surfactants, or complexing agents can dramatically enhance solubility.
Q2: Why am I observing precipitation when I dilute my stock solution of this compound?
A2: This is a common phenomenon known as "crashing out." It typically occurs when a concentrated stock solution, often prepared in a strong organic solvent like DMSO, is diluted into an aqueous buffer where the compound has much lower solubility. The rapid change in the solvent environment leads to supersaturation and subsequent precipitation.
Q3: Can the solid-state properties of my this compound powder affect its solubility?
A3: Absolutely. The solid-state form (e.g., crystalline vs. amorphous) can have a significant impact on the dissolution rate and apparent solubility. Amorphous forms are generally more soluble but can be less stable and may convert to a less soluble crystalline form over time. It is crucial to characterize the solid form you are working with.
Troubleshooting Guide: Addressing Specific Precipitation Issues
This section provides a structured approach to diagnosing and solving common precipitation problems encountered during experiments with this compound.
Issue 1: Precipitation upon addition to aqueous cell culture media.
-
Question: I'm dissolving this compound in DMSO to make a 10 mM stock. When I add it to my cell culture media for a final concentration of 10 µM, I see immediate cloudiness/precipitation. What's happening and how can I fix it?
-
Answer & Workflow:
The issue is the low aqueous solubility of your compound, causing it to precipitate when the DMSO concentration drops upon dilution.
Workflow for Preventing Precipitation in Cell Culture:
-
Minimize DMSO Concentration: Prepare a higher concentration stock solution in DMSO if possible (e.g., 50 mM or 100 mM) to reduce the volume added to the media. The final DMSO concentration in the media should ideally be kept below 0.5% to minimize solvent toxicity and its effect on solubility.
-
Use an Intermediate Dilution Step: Before adding the compound to the final volume of media, perform an intermediate dilution in a small volume of media or a serum-containing solution. The proteins in serum can sometimes help to stabilize the compound.
-
Pre-warm the Media: Ensure your cell culture media is pre-warmed to 37°C. Adding the compound to warm media can help maintain solubility.
-
Stir Gently During Addition: Add the stock solution dropwise to the media while gently swirling or stirring to ensure rapid and uniform dispersion.
Diagram: Recommended Dilution Workflow
Caption: Workflow for diluting hydrophobic compounds for cell culture.
-
Issue 2: Compound precipitates during a chemical reaction in an aqueous-organic solvent mixture.
-
Question: My reaction starts in a homogeneous solution, but as the reaction progresses, a solid precipitates. Is this my product or starting material? How can I prevent this?
-
Answer & Analysis:
Precipitation during a reaction can be due to several factors:
-
The product of the reaction is less soluble than the starting materials in the chosen solvent system.
-
A change in the reaction mixture's properties (e.g., pH) over time reduces the solubility of one of the components.
-
The reaction temperature changes, affecting solubility.
Troubleshooting Protocol:
-
Identify the Precipitate: Isolate the solid by filtration and analyze it (e.g., by TLC, LC-MS, or NMR) to determine if it is the starting material, an intermediate, or the final product.
-
Adjust the Solvent System:
-
Increase the proportion of the organic co-solvent.
-
Consider a different co-solvent with better solubilizing power for all components.
-
-
Control the pH: If the reaction generates or consumes an acid or base, the pH of the mixture can change. Use a buffer to maintain a constant pH at which all components are soluble.
-
Temperature Control: If the reaction is exothermic, the initial temperature may be high, keeping everything in solution. As it cools, precipitation can occur. Running the reaction at a constant, slightly elevated temperature might be necessary.
Data Table: Solvent Systems for Sulfonamide-Containing Compounds
-
| Solvent System (Aqueous Buffer pH 7.4 with Co-solvent) | Typical Solubility Enhancement Factor (vs. buffer alone) | Notes |
| 20% Ethanol | 5 - 20x | Common for in vitro assays. |
| 10% DMSO | 50 - 200x | High solubilizing power, but can affect some assays. |
| 5% PEG 400 | 10 - 50x | A non-ionic polymer, often used in formulations. |
| 2% Tween® 80 | 5 - 15x | A surfactant that can form micelles to solubilize compounds. |
Advanced Strategies for Solubility Enhancement
For persistent precipitation issues, more advanced formulation strategies may be required, particularly in the context of drug development.
Strategy 1: pH Adjustment and Salt Formation
Given the acidic and basic moieties in this compound, its solubility is highly pH-dependent.
-
Principle: By adjusting the pH of the aqueous solution to ionize the molecule, its interaction with water can be significantly improved. For a compound with an acidic sulfonamide group, increasing the pH above its pKa will deprotonate it, forming a more soluble salt.
-
Protocol: pH-Solubility Profile Generation
-
Prepare a series of buffers with pH values ranging from 2 to 10.
-
Add an excess of this compound to a fixed volume of each buffer.
-
Equilibrate the samples (typically by shaking for 24-48 hours at a constant temperature).
-
Filter the saturated solutions to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot solubility as a function of pH to identify the optimal pH range for solubilization.
-
Strategy 2: Use of Complexing Agents
Cyclodextrins are common excipients used to improve the solubility of hydrophobic molecules.
-
Principle: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic portion of this compound can form an inclusion complex with the cyclodextrin, and the hydrophilic exterior of the complex enhances its solubility in water.
-
Screening Protocol:
-
Prepare solutions of different types of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin) at various concentrations in your desired aqueous buffer.
-
Perform the pH-solubility profile experiment as described above in the presence of each cyclodextrin solution.
-
Compare the solubility enhancement at each concentration to determine the most effective complexing agent.
-
Diagram: Mechanism of Cyclodextrin Solubilization
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Disclaimer: The information provided in this guide is intended for educational and research purposes only. All experimental procedures should be conducted with appropriate safety precautions and in accordance with institutional guidelines. The specific properties of this compound should be determined experimentally.
Technical Support Center: TLC Monitoring of N-[4-(hydrazinosulfonyl)phenyl]acetamide Reactions
Welcome to the technical support center for monitoring reactions involving N-[4-(hydrazinosulfonyl)phenyl]acetamide using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-tested insights to ensure the successful application of this crucial analytical technique. Here, we move beyond simple procedural lists to explain the 'why' behind the 'how,' grounding our recommendations in established scientific principles.
Introduction to TLC in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly sensitive method used to monitor the progress of chemical reactions.[1][2][3][4] It allows for the qualitative assessment of a reaction mixture by separating its components based on their differential partitioning between a stationary phase (typically silica gel or alumina) and a mobile phase (a solvent or solvent mixture).[2][3][5][6] For reactions involving this compound, a polar molecule containing both sulfonamide and hydrazine functionalities, TLC is an indispensable tool to track the consumption of starting materials and the formation of products.
The fundamental principle of TLC lies in the concept of polarity. The stationary phase, such as silica gel, is highly polar.[1][7] As the mobile phase ascends the TLC plate via capillary action, it carries the components of the spotted sample with it.[2][3] Compounds with higher polarity will have a stronger affinity for the polar stationary phase and will therefore travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[8][9][10] Conversely, less polar compounds will interact more strongly with the mobile phase and travel further, yielding a higher Rf value.[7][9][10]
Experimental Workflow for TLC Monitoring
A typical workflow for monitoring a reaction involving this compound is outlined below. This process ensures reproducible and reliable results.
Caption: Standard workflow for TLC reaction monitoring.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when performing TLC on reactions with this compound and its derivatives.
Spotting & Sample Preparation
Q1: My spots are streaking or "tailing" down the plate. What's causing this and how can I fix it?
A1: Streaking or tailing is a common issue that can obscure results.[11][12] It typically arises from a few key factors:
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Overloading the Sample: Applying too much of the reaction mixture to the TLC plate is a primary cause of streaking.[11][12][13][14] The stationary phase becomes saturated, leading to a continuous "tail" rather than a distinct spot.
-
Solution: Dilute your sample before spotting. A good starting point is to dissolve a very small amount (tip of a needle) of your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
-
Highly Polar Compounds: this compound and related compounds can be quite polar due to the presence of -NH2, -SO2NH-, and acetamido groups. These polar groups can interact very strongly with the acidic silica gel, causing them to streak.[14][15]
-
Solution: Modify the mobile phase. Adding a small amount of a polar, acidic, or basic modifier can significantly improve spot shape.
-
For acidic compounds (like potential sulfonic acid byproducts from hydrolysis), add a few drops of acetic acid or formic acid to your eluent.[12][16]
-
For basic compounds (like the hydrazine moiety or amine starting materials), add a few drops of triethylamine or ammonia (often as a solution in methanol).[12][15] This neutralizes the acidic sites on the silica gel, reducing the strong interactions that cause tailing.
-
-
-
Insoluble Material: If your sample contains insoluble material, it will remain at the origin and streak upwards.
-
Solution: Ensure your sample is fully dissolved in the spotting solvent before applying it to the plate. If necessary, filter the sample through a small plug of cotton or glass wool in a pipette.
-
Mobile Phase (Eluent) Selection
Q2: My spots are all stuck at the baseline (low Rf) or have all run to the solvent front (high Rf). How do I choose the right solvent system?
A2: This indicates that the polarity of your mobile phase is not appropriate for the compounds in your mixture.[10][12]
-
Spots at the Baseline (Rf ≈ 0): Your eluent is not polar enough to move the compounds off the highly polar stationary phase.[10][12]
-
Spots at the Solvent Front (Rf ≈ 1): Your eluent is too polar. The compounds are spending too much time in the mobile phase and not interacting sufficiently with the stationary phase for separation to occur.[10][12]
-
Solution: Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent.[12] For instance, if you are using 1:1 Hexane:Ethyl Acetate, try 3:1 or 5:1.
-
A good starting point for developing a solvent system for sulfonamides is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or acetone).[16][17] The goal is to achieve an Rf value for your product between 0.3 and 0.5 for optimal separation and resolution.
| Solvent System Component | Polarity | Common Usage |
| Hexane / Heptane | Very Low | The primary non-polar component. |
| Dichloromethane (DCM) | Low | A slightly more polar alternative to hexanes. |
| Diethyl Ether | Medium | Often used with hexanes for moderate polarity. |
| Ethyl Acetate (EtOAc) | Medium-High | A very common polar co-solvent.[16] |
| Acetone | Medium-High | Similar in polarity to ethyl acetate. |
| Methanol (MeOH) | High | Used in small amounts to significantly increase polarity. |
| Acetic Acid / Triethylamine | Modifier | Added in small quantities (0.1-2%) to improve spot shape for acidic/basic compounds.[12] |
Visualization
Q3: I've run my TLC, but I can't see any spots. What should I do?
A3: This is a common problem, especially if your compounds are not colored.[12] There are several methods for visualizing spots on a TLC plate.
-
UV Light (Non-destructive): Most commercial TLC plates contain a fluorescent indicator that glows green under short-wave UV light (254 nm).[1][4][18] Compounds that absorb UV light (typically those with aromatic rings or conjugated systems) will quench this fluorescence and appear as dark spots.[1][18] this compound and many of its reactants and products contain phenyl rings and should be UV-active.
-
Iodine Chamber (Semi-destructive): Placing the dried TLC plate in a chamber containing a few crystals of iodine is a general method for visualizing organic compounds.[4][18] Iodine vapor complexes with most organic compounds, causing them to appear as yellow-brown spots.[18] This method is particularly effective for unsaturated and aromatic compounds.[20]
-
Chemical Stains (Destructive): If UV and iodine fail, a chemical stain is necessary. The plate is dipped in the staining solution and then gently heated with a heat gun to develop the spots.[19][21]
-
Potassium Permanganate (KMnO4) Stain: This is an excellent general-purpose stain. It reacts with compounds that can be oxidized, such as alkenes, alkynes, alcohols, aldehydes, and the hydrazine group in your starting material. Spots typically appear yellow or brown on a purple background.[18][20]
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups to produce a wide range of colors, which can be diagnostic.[20][21]
-
Vanillin Stain: Another good general stain that produces various colors with different functional groups upon heating.[20]
-
Caption: Troubleshooting workflow for spot visualization.
Interpretation of Results
Q4: How do I interpret the spots on my developed TLC plate to understand my reaction's progress?
A4: Proper interpretation requires spotting three lanes on your TLC plate:[3]
-
SM Lane: A spot of your pure starting material, this compound.
-
R Lane: A spot from your current reaction mixture.
-
C Lane (Co-spot): A spot where you have applied both the starting material and the reaction mixture on top of each other.
Here’s how to interpret the results:
-
Reaction Not Started: The 'R' lane will show only one spot that has the same Rf value as the 'SM' lane. The co-spot will appear as a single, combined spot.
-
Reaction in Progress: The 'R' lane will show a spot for the starting material (which should be diminishing over time) and one or more new spots for the product(s). The product spot will typically have a different Rf value. The co-spot will show two distinct spots if the product and starting material have different Rf values.
-
Reaction Complete: The 'R' lane will no longer show a spot corresponding to the starting material. Only the product spot(s) will be visible.
-
Multiple Products/Side Reactions: If the 'R' lane shows multiple new spots, it indicates the formation of byproducts or intermediates.
The co-spot is critical for confirming identity. If two spots in different lanes have very similar Rf values, it can be difficult to tell if they are the same compound. In the co-spot lane, if they are indeed the same compound, they will merge into a single spot. If they are different compounds, they will appear as two separate (though possibly close) spots.[13]
References
- University of Toronto Scarborough.
- University of York.
- Aryal, S. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Microbe Notes.
- Guerrero, A.Calculating retention factors for TLC. Khan Academy.
- Washington State University.Monitoring Reactions by TLC. WSU Chemistry.
- Chemistry LibreTexts. (2020, April 17). 6.
- University of York.Issues. Chemistry Teaching Labs.
- Proprep.
- Wikipedia.
- Medium. (2023, November 13).
- SiliCycle. (2021, December 8).
- ChemBAM.TLC troubleshooting.
- University of California, Irvine.
- BYJU'S.
- Reddit. (2021, February 5). Why does tailing happen in TLC? r/chemhelp.
- University of Illinois.5.
- Chemistry LibreTexts. (2022, April 7). 2.
- University of Wisconsin-Madison.
- LCGC International.
- University of California, Los Angeles.
- Indiana University Pressbooks.
- BenchChem.
- SiliCycle.
- Cieśla, Ł., & Waksmundzka-Hajnos, M. (2009). Detection and Visualization Methods Used in Thin-Layer Chromatography.
- Reddit. (2024, November 11). How to separate these sulfonamides with TLC. r/Chempros.
- National Center for Biotechnology Information.N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. PubMed Central.
- Klein, H. R., & Mader, W. J. (1971). TLC identification of sulfonamides. Journal of Pharmaceutical Sciences, 60(3), 448-50.
- Chemistry LibreTexts. (2022, April 7). 7.
- Chemistry LibreTexts. (2022, April 7). 2.
Sources
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Technical Support Center: Overcoming Poor Solubility of N-[4- (hydrazinosulfonyl)phenyl]acetamide
A Foreword on N-[4-(hydrazinosulfonyl)phenyl]acetamide: Direct, comprehensive solubility data for this compound is not extensively documented in public literature. This guide is therefore structured to address the solubility challenges characteristic of its chemical class—aromatic sulfonamides. The principles and troubleshooting methodologies outlined here are based on established physicochemical laws and formulation science, providing a robust framework for researchers working with this and structurally similar compounds.
Section 1: Initial Assessment & Physicochemical Rationale
Q1: My initial attempts to dissolve this compound in aqueous buffers have failed. What are the likely structural reasons for its poor solubility?
A1: The poor aqueous solubility of this compound stems from a combination of its molecular structure:
-
Aromatic Ring: The phenyl group is hydrophobic, contributing to low water solubility.
-
Sulfonamide Group (-SO₂NH-): This group is a strong hydrogen bond donor and acceptor. In a solid state, these groups can form highly stable intermolecular hydrogen bonds, creating a strong crystal lattice that is difficult for water to break down.
-
Acetamide Group (-NHCOCH₃): This group also participates in hydrogen bonding, further stabilizing the crystal structure.
-
Hydrazine Moiety (-NHNH₂): While polar, its contribution is often insufficient to overcome the hydrophobicity of the aromatic core and the strong crystal lattice energy.
Essentially, the molecule prefers to interact with itself in a solid crystal rather than with water molecules, resulting in low solubility. Overcoming this requires strategies that can disrupt this stable crystal lattice and promote interaction with the solvent.
Section 2: Troubleshooting Guide & Core Strategies
This section provides a logical, step-by-step approach to systematically address and overcome the solubility issues of this compound.
Troubleshooting Workflow: A Decision-Making Diagram
The following diagram outlines a systematic workflow for tackling solubility challenges, starting from the simplest and most direct methods to more advanced formulation strategies.
Caption: A decision tree for systematically addressing poor solubility.
Q2: How can I use pH to increase the solubility of this compound?
A2: The this compound molecule possesses ionizable groups, making its solubility highly pH-dependent.[1][2][3]
-
Acidic Proton: The hydrogen on the sulfonamide nitrogen (-SO₂NH-) is weakly acidic. Its pKa is likely in the range of 9-10, similar to other aromatic sulfonamides.
-
Basic Center: The terminal nitrogen of the hydrazine group (-NH₂) is basic.
Mechanism of Action: By adjusting the pH, you can ionize the molecule, converting it into a salt. This salt form disrupts the crystal lattice and has much stronger ion-dipole interactions with water, leading to a significant increase in solubility. The relationship between pH, pKa, and solubility is described by the Henderson-Hasselbalch equation.[4][5][6][7]
Practical Steps:
-
To solubilize by forming an anionic salt: Adjust the pH to be at least 1-2 units above the sulfonamide's pKa. Start by preparing a slurry of the compound in water and adding a base (e.g., 1M NaOH) dropwise until the compound dissolves.
-
To solubilize by forming a cationic salt: Adjust the pH to be at least 1-2 units below the hydrazine's pKa. Add an acid (e.g., 1M HCl) to a slurry of the compound.
The solubility of sulfonamides is known to be pH-driven, which can be crucial for their uptake into cells and overall bioavailability.[8][9]
Q3: pH adjustment isn't sufficient or is not compatible with my experiment. What is the next step?
A3: The use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous environment.[10][11][12] This makes the solvent system more "hospitable" to the hydrophobic phenyl ring of your compound.
Mechanism of Action: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[10][13] This minimizes the energy required to create a "cavity" in the solvent for the drug molecule, thereby enhancing solvation.
Commonly Used Co-solvents in Research:
| Co-solvent | Typical Concentration Range | Key Considerations |
| DMSO (Dimethyl sulfoxide) | 1-20% | Highly effective but can have cellular effects. Use with caution in cell-based assays. |
| Ethanol | 5-30% | Generally well-tolerated in many systems but can cause precipitation upon dilution. |
| PEG 400 (Polyethylene glycol) | 10-50% | Low toxicity, commonly used in preclinical formulations.[14] |
| Propylene Glycol | 10-40% | Another low-toxicity option suitable for many applications.[14] |
Important Note: A significant drawback of co-solvent systems is the risk of the drug precipitating out when the solution is diluted into a fully aqueous environment (e.g., cell culture media or buffer). Always perform a dilution test to ensure your compound remains in solution under final experimental conditions.
Q4: I am concerned about co-solvent toxicity and precipitation. Are there safer, more stable alternatives?
A4: Yes. Complexation with cyclodextrins is an excellent and widely used strategy to enhance solubility, stability, and bioavailability without the need for organic co-solvents.[15][16][17][18]
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[16] The hydrophobic phenyl ring of this compound can be encapsulated within this cavity, forming a water-soluble "inclusion complex."[15][19] This complex effectively shields the hydrophobic part of the drug from water, dramatically increasing its apparent solubility.
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.
Commonly Used Cyclodextrins:
-
HP-β-CD (Hydroxypropyl-β-cyclodextrin): Very high aqueous solubility and low toxicity, making it a popular choice for parenteral and oral formulations.[15]
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin): Anionic derivative with excellent solubilizing capacity, particularly for cationic and neutral compounds.
Q5: My compound is extremely insoluble, and the previous methods are not achieving the required concentration. What advanced options can I explore?
A5: For exceptionally challenging compounds, formulating an Amorphous Solid Dispersion (ASD) is a powerful, state-of-the-art technique.[20][21][22]
Mechanism of Action: Crystalline solids, like your compound, have a highly ordered, low-energy state that requires significant energy to dissolve. An ASD is a formulation where the drug is molecularly dispersed in an amorphous (non-crystalline), high-energy state within a polymer matrix.[23][24] This amorphous form lacks a crystal lattice, so it dissolves much more readily and can achieve transient concentrations far exceeding the crystalline solubility (a state known as supersaturation).
Key Advantages of ASDs:
-
Can provide dramatic increases in apparent solubility and dissolution rate.[22]
-
Broadly applicable to a wide range of poorly soluble drugs.[21]
-
Well-suited for downstream processing into conventional oral dosage forms like tablets or capsules.[21]
Common Preparation Methods:
-
Spray Drying: A solution of the drug and a polymer carrier is rapidly dried by atomizing it into a hot gas stream.[23]
-
Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated, forming a molten solution that is then cooled to create the solid dispersion.[21]
Developing an ASD is a complex process that requires specialized equipment and expertise in polymer selection and process optimization. It is typically employed when simpler methods fail to meet the formulation goals.
Section 3: Experimental Protocols
Protocol 1: Determining a pH-Solubility Profile
Objective: To determine the aqueous solubility of this compound across a range of pH values.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12.
-
0.1 M HCl and 0.1 M NaOH for pH adjustment.
-
Microcentrifuge tubes or glass vials.
-
Shaker/rotator at a controlled temperature (e.g., 25°C).
-
Calibrated pH meter.
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer).
Methodology:
-
Preparation: Add an excess amount of the compound (enough that undissolved solid is clearly visible) to a series of vials, each containing a buffer of a different pH.
-
Equilibration: Seal the vials and place them on a shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant.
-
pH Measurement: Measure the final pH of the supernatant.
-
Quantification: Dilute the supernatant appropriately and determine the concentration of the dissolved compound using a pre-validated analytical method.
-
Data Plotting: Plot solubility (in mg/mL or µM) versus the final measured pH.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can I use surfactants like Tween® 80 or SDS to improve solubility?
-
Q: I dissolved my compound in DMSO, but it crashed out when I added it to my cell culture media. Why?
-
A: This is a classic example of solvent-shifting precipitation. The compound is soluble in the high-concentration DMSO stock, but when diluted into the aqueous media, the DMSO concentration drops dramatically. The media can no longer act as an effective co-solvent, and the compound precipitates back to its less soluble solid form. To avoid this, try lowering the stock concentration, using a different solubilizer (like HP-β-CD), or ensuring the final DMSO concentration in your assay is sufficient to maintain solubility.
-
-
Q: Will reducing the particle size (micronization) of my compound help?
-
A: Micronization increases the surface area of the compound, which can significantly increase the rate of dissolution.[12][13][27] However, it does not change the equilibrium solubility of the crystalline material. It is a useful technique but is often combined with other methods for compounds with very low intrinsic solubility.
-
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
- Delivery of poorly soluble compounds by amorphous solid dispersions. PubMed. [Link]
- Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects.
- Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. [Link]
- Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]
- Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. [Link]
- Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility And Oral Bioavailability Of Poorly W
- Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. [Link]
- Co-solvency and anti-solvent method for the solubility enhancement. LinkedIn. [Link]
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
- cyclodextrin in novel formulations and solubility enhancement techniques: a review. Innovare Academic Sciences. [Link]
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Semantic Scholar. [Link]
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
- Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Taylor & Francis Online. [Link]
- Pharmacokinetics. AccessPhysiotherapy. [Link]
- Henderson-Hasselbalch equation.
- Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evalu
- Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]
- Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]
- pH-induced solubility transition of sulfonamide-based polymers.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
- pH-induced solubility transition of sulfonamide-based polymers. PubMed. [Link]
- N-[4-(hydrazinocarbonyl)phenyl]acetamide. PubChem. [Link]
- Techniques for solubility enhancement of Hydrophobic drugs: A Review.
- The effect of pH on the solubility of sulphonamides. PubMed. [Link]
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
- A Review on Solubility Enhancement Methods for Poorly W
- 4-Acetamidobenzenesulfonanilide. PubChem. [Link]
- Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-. US EPA. [Link]
- Growth-inhibitory effects of sulfonamides at different pH: dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays. PubMed. [Link]
- pH Dependency in Uptake of Sulfonamides by Bacteria. PubMed. [Link]
- N4-Acetylsulfanilamide. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of pH on the solubility of sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 7. microbenotes.com [microbenotes.com]
- 8. Growth-inhibitory effects of sulfonamides at different pH: dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pH dependency in uptake of sulfonamides by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. ijmsdr.org [ijmsdr.org]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Delivery of poorly soluble compounds by amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pharmtech.com [pharmtech.com]
- 22. ijrpr.com [ijrpr.com]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. tandfonline.com [tandfonline.com]
- 25. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 26. brieflands.com [brieflands.com]
- 27. japer.in [japer.in]
N-[4-(hydrazinosulfonyl)phenyl]acetamide storage and stability guidelines
Technical Support Center: N-[4-(hydrazinosulfonyl)phenyl]acetamide
Welcome to the technical support guide for this compound (CAS No. 59995-51-0). This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the optimal storage, handling, and experimental application of this valuable synthetic intermediate. Given that detailed stability data for this specific molecule is not extensively published, this guide synthesizes established chemical principles for related sulfonamide, hydrazine, and acetamide compounds with best practices in laboratory management. Our goal is to provide you with the causal understanding needed to maintain compound integrity and achieve reproducible experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - Storage, Handling & Stability
This section addresses the most common inquiries regarding the foundational aspects of working with this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A: Proper storage is critical to preserve the integrity of the compound, particularly the reactive hydrazinosulfonyl moiety. We recommend the following conditions based on best practices for analogous chemical structures:
-
Temperature: Store in a cool, dry place.[1] For long-term storage, refrigeration at 2-8°C is advisable. Avoid repeated freeze-thaw cycles if the compound is dissolved in a solvent.
-
Atmosphere: The hydrazine group is susceptible to oxidation. Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Container: Always keep the container tightly closed to prevent moisture ingress and contamination.[1][2] Use containers made of amber glass or opaque material to protect from light, which can catalyze degradation.
-
Location: Store in a well-ventilated area away from incompatible substances.[1][3]
Q2: What is the expected shelf-life, and how often should I re-qualify my stock?
A: While a specific expiration date is not established, the compound's stability is highly dependent on storage conditions. As a guideline, we recommend re-qualifying the material if it has been stored for over one year or if suboptimal storage conditions are suspected. For critical experiments, it is best practice to assess purity immediately before use, especially if the container has been opened multiple times.
Q3: Are there visible signs of degradation I should watch for?
A: Visual inspection can be a preliminary indicator of degradation, but it is not definitive. Look for:
-
Color Change: A shift from a white or off-white powder to yellow or brown can indicate the formation of oxidative byproducts.
-
Clumping: Changes in texture, such as clumping or the appearance of a sticky residue, may suggest moisture absorption or decomposition.
Any visual change warrants immediate analytical re-qualification using a method like HPLC or ¹H NMR before experimental use.
Q4: What chemical classes are incompatible with this compound?
A: The primary incompatibility arises from the reactivity of the hydrazine functional group.
-
Strong Oxidizing Agents: Avoid contact with peroxides, nitrates, and other strong oxidizers.[1] These will readily and irreversibly oxidize the hydrazine moiety, rendering the compound inactive for its intended purpose.
-
Strong Acids and Bases: While the sulfonamide and acetamide links are relatively stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, could lead to hydrolysis.
-
Aldehydes and Ketones: The hydrazine group can react with carbonyl compounds to form hydrazones. This is a critical consideration if such compounds are used as solvents or are present as reagents in a reaction mixture where the hydrazine is intended for a different transformation.
Q5: What are the essential safety precautions for handling this compound?
A: Adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles or a face shield).[1][2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1][3]
-
Hygiene: Wash hands thoroughly after handling.[1] Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the work area.[1]
-
Spill Response: In case of a spill, prevent dust formation.[4] Sweep up the solid material, place it into a suitable container for disposal, and clean the affected area.[2]
Section 2: Experimental Troubleshooting & Quality Control
Inconsistent experimental results can often be traced to compromised reagent quality. This section provides a guide to troubleshooting common issues and a protocol for verifying the purity of your this compound stock.
Troubleshooting Guide
| Problem Encountered | Probable Cause Related to Compound Integrity | Recommended Action & Rationale |
| Low or No Yield in Subsequent Reactions | The hydrazinosulfonyl group, the likely reactive center, has degraded (e.g., through oxidation). | 1. Confirm Purity: Analyze the starting material using the HPLC protocol below or ¹H NMR to confirm its identity and purity against the Certificate of Analysis. 2. Use Fresh Stock: If possible, use a freshly opened container of the compound. 3. Degas Solvents: Use degassed solvents for your reaction to minimize dissolved oxygen, which can promote oxidation of the hydrazine moiety. |
| Inconsistent Solubility or Undissolved Particulates | The compound may have partially degraded into less soluble byproducts, or it may have absorbed moisture. | 1. Small-Scale Solubility Test: Before a large-scale reaction, test the solubility of a small amount in your chosen solvent (e.g., DMSO, DMF). 2. Filter Solution: If particulates are observed in the dissolved material, filter the solution through a syringe filter (e.g., 0.45 µm PTFE) before adding it to the reaction. This removes insoluble impurities. 3. Re-qualify: Analyze both the soluble portion and the original solid to identify the nature of the issue. |
| Appearance of Unexpected Byproducts in Reaction | The starting material contains impurities from its synthesis or has degraded upon storage, introducing new reactive species into your experiment. | 1. Characterize Impurities: Use LC-MS to identify the mass of the unexpected byproducts and compare them to potential degradation products (e.g., the oxidized dimer of the starting material). 2. Re-purification: If impurities are confirmed, re-purify the starting material by recrystallization or column chromatography before use. |
Protocol: Purity Verification by Reverse-Phase HPLC
This protocol provides a general method for assessing the purity of this compound, adapted from standard procedures for aromatic sulfonamides.[5][6] This method should be validated in your laboratory for optimal performance.
Objective: To determine the purity of this compound and detect the presence of impurities or degradation products.
1. Materials & Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
This compound (sample and reference standard, if available)
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Water with 0.1% FA (v/v).
-
Mobile Phase B (Organic): Acetonitrile with 0.1% FA (v/v).
-
Rationale: A buffered mobile phase is used to ensure consistent ionization states of the analyte, leading to sharp, reproducible peaks. Formic acid is a common choice and is compatible with mass spectrometry if LC-MS analysis is desired.
3. Sample & Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve ~1 mg of this compound reference standard in a 1:1 mixture of ACN/Water to create a 0.1 mg/mL solution.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
-
Rationale: Using the same diluent for both sample and standard minimizes solvent effects upon injection. A concentration of 0.1 mg/mL is typically sufficient for good UV detection without saturating the detector.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 254 nm (or a determined λmax)
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 18.0 5 95 18.1 95 5 | 22.0 | 95 | 5 |
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Acceptance Criteria: For most research applications, a purity of ≥95% is considered acceptable. The presence of significant new peaks not seen in the initial Certificate of Analysis indicates degradation.
Section 3: Compound Stability Workflow
Maintaining the integrity of this compound from procurement to use is a systematic process. The following workflow diagram illustrates the key decision points for ensuring compound quality throughout its lifecycle in the lab.
Caption: Workflow for ensuring the quality of this compound.
The chemical stability of this molecule is primarily dictated by the hydrazinosulfonyl group. This group is analogous to a hydrazine, which is a known reducing agent and is susceptible to oxidation. The most probable degradation pathway involves the oxidation of the terminal -NH₂ group, potentially leading to diazene intermediates or dimerized products. While the acetamide and sulfonamide linkages are generally robust, they can undergo hydrolysis under extreme pH conditions, which are typically avoided in standard experimental setups.
References
- AK Scientific, Inc. Safety Data Sheet (United States) N-{4-[(4H-1,2,4-Triazol-4-ylamino)sulfonyl]phenyl}acetamide. URL: www.aksci.com
- LookChem. Acetamide, N-[4-[(butylamino)
- Sigma-Aldrich. SAFETY DATA SHEET - N,N-diethylacetamide. URL: www.sigmaaldrich.com
- Sigma-Aldrich. SAFETY DATA SHEET - Acetamide. URL: www.sigmaaldrich.com
- Fisher Scientific. SAFETY DATA SHEET - N1-(3-Hydroxy-4-propylphenyl)acetamide. URL: www.fishersci.com
- Sigma-Aldrich. SAFETY DATA SHEET - Acetanilide. URL: www.sigmaaldrich.com
- Sigma-Aldrich. SAFETY DATA SHEET - Acetamide (CAS 60-35-5). URL: www.sigmaaldrich.com
- LGC Standards. Safety Data Sheet - N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide. URL: www.lgcstandards.com
- Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Iodoacetamide. URL: www.fishersci.com
- BenchChem. An In-Depth Technical Guide to the Purity and Quality Standards of N-[4-(dimethylamino)phenyl]acetamide. URL: www.benchchem.com
- SIELC Technologies. Separation of Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- on Newcrom R1 HPLC column. URL: www.sielc.com
Sources
Technical Support Center: Synthesis of N-[4-(hydrazinosulfonyl)phenyl]acetamide
Welcome to the technical support center for the synthesis of N-[4-(hydrazinosulfonyl)phenyl]acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Our goal is to provide you with the expertise and practical guidance necessary to optimize your reaction outcomes, ensuring high yield and purity of your target compound.
Introduction to the Synthesis and its Challenges
The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. The primary route involves the reaction of 4-acetylaminobenzenesulfonyl chloride with hydrazine. While seemingly straightforward, this reaction is often plagued by side reactions that can significantly reduce the yield and purity of the desired product. This guide provides a comprehensive overview of these challenges, their mechanistic origins, and robust strategies to mitigate them.
Troubleshooting Guide: Minimizing Side Reactions
This section addresses specific issues you may encounter during the synthesis of this compound, providing insights into their causes and actionable solutions.
Issue 1: Low Yield of the Desired Product and Presence of a High-Molecular-Weight Impurity
-
Symptom: You observe a lower than expected yield of this compound, and analytical data (e.g., TLC, LC-MS, or ¹H NMR) indicates the presence of a significant impurity with a molecular weight approximately double that of the starting sulfonyl chloride minus two HCl molecules.
-
Probable Cause: The most common side reaction in the synthesis of sulfonyl hydrazides is the formation of the N,N'-bis(arylsulfonyl)hydrazine derivative, in this case, N,N'-bis(4-acetylaminophenylsulfonyl)hydrazine .[1] This "dimer" formation occurs when a second molecule of 4-acetylaminobenzenesulfonyl chloride reacts with the initially formed desired product.[1][2] This is particularly prevalent if the concentration of the sulfonyl chloride is high relative to hydrazine.[2]
-
Reaction Scheme:
-
Desired Reaction: 4-CH₃CONH-C₆H₄-SO₂Cl + N₂H₄ → 4-CH₃CONH-C₆H₄-SO₂NHNH₂ + HCl
-
Side Reaction: 4-CH₃CONH-C₆H₄-SO₂NHNH₂ + 4-CH₃CONH-C₆H₄-SO₂Cl → (4-CH₃CONH-C₆H₄-SO₂NH)₂ + HCl
-
-
-
Solutions:
-
Control Stoichiometry: The most effective way to minimize the formation of the bis-sulfonylated byproduct is to use a significant excess of hydrazine. A molar ratio of hydrazine to sulfonyl chloride of at least 2:1 is recommended, with some procedures suggesting a larger excess.[2]
-
Controlled Addition: Add the 4-acetylaminobenzenesulfonyl chloride solution dropwise to a stirred solution of hydrazine.[2] This maintains a low concentration of the sulfonyl chloride throughout the reaction, favoring the reaction with the abundant hydrazine over the newly formed monosulfonylated product.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0-10 °C). This helps to control the reaction rate and can improve selectivity.
-
Issue 2: Presence of an Impurity with a Sulfonic Acid Group
-
Symptom: Your product analysis reveals the presence of 4-acetylaminobenzenesulfonic acid.
-
Probable Cause: The starting material, 4-acetylaminobenzenesulfonyl chloride, is susceptible to hydrolysis, especially in the presence of water.[3][4] This hydrolysis reaction produces the corresponding sulfonic acid and hydrochloric acid.
-
Reaction Scheme: 4-CH₃CONH-C₆H₄-SO₂Cl + H₂O → 4-CH₃CONH-C₆H₄-SO₃H + HCl
-
-
Solutions:
-
Use Anhydrous Conditions: Ensure that all glassware is thoroughly dried and use anhydrous solvents for the reaction.
-
High-Quality Starting Material: Use freshly prepared or properly stored 4-acetylaminobenzenesulfonyl chloride. Prolonged storage, especially in a humid environment, can lead to hydrolysis.[4]
-
Immediate Use: It is best to use the 4-acetylaminobenzenesulfonyl chloride immediately after its preparation to minimize exposure to atmospheric moisture.[4]
-
Issue 3: Formation of 4-Aminobenzenesulfonyl Hydrazide
-
Symptom: You detect the presence of 4-aminobenzenesulfonyl hydrazide in your product mixture.
-
Probable Cause: The acetamido group (-NHCOCH₃) can be hydrolyzed under certain conditions, particularly with prolonged heating or in the presence of strong acids or bases, to yield the corresponding amino group. While the acetamido group is generally stable under the conditions of sulfonamide formation, harsh work-up or purification conditions could lead to its cleavage.[5][6]
-
Solutions:
-
Mild Work-up: Use mild acidic or basic conditions during the work-up procedure. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
-
Purification Strategy: If hydrolysis is a concern, consider purification methods that do not involve harsh pH conditions, such as recrystallization from a suitable neutral solvent or column chromatography with a neutral stationary phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the reaction of 4-acetylaminobenzenesulfonyl chloride with hydrazine?
A1: A variety of solvents can be used, including tetrahydrofuran (THF), dioxane, and acetonitrile. The choice of solvent can influence the reaction rate and solubility of the reactants and products. THF is a commonly used solvent that facilitates the reaction at low temperatures.[2]
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. You can spot the reaction mixture alongside the starting sulfonyl chloride. The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the product indicates the reaction is proceeding.
Q3: What is the best way to purify the final product, this compound?
A3: Recrystallization is a common and effective method for purifying the product. The choice of solvent will depend on the solubility of the product and impurities. A mixed solvent system, such as ethanol-water, may be effective. If significant amounts of the N,N'-bis-sulfonylated impurity are present, column chromatography may be necessary.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used. ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the desired product. Mass spectrometry will confirm the molecular weight. High-performance liquid chromatography (HPLC) is an excellent method for determining the purity of the compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Acetylaminobenzenesulfonyl Chloride
This protocol is adapted from established procedures for the chlorosulfonation of acetanilide.[4]
-
Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Protect the apparatus from atmospheric moisture with a drying tube.
-
Reactant Addition: To the flask, add acetanilide (10 g, 0.074 mol). Cool the flask in an ice-water bath.
-
Chlorosulfonation: Slowly add chlorosulfonic acid (30 mL, 0.45 mol) to the stirred acetanilide via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. Then, heat the mixture to 60-70 °C for 1 hour to complete the reaction.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Drying: Dry the product, 4-acetylaminobenzenesulfonyl chloride, in a desiccator over P₂O₅. It should be used immediately in the next step.
Protocol 2: Synthesis of this compound
This protocol is designed to minimize the formation of the N,N'-bis-sulfonylated impurity.
-
Reaction Setup: In a fume hood, dissolve hydrazine hydrate (e.g., 80% solution, a 3-fold molar excess) in THF in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Cool the solution to 0 °C in an ice-water bath.
-
Reactant Addition: Dissolve the freshly prepared 4-acetylaminobenzenesulfonyl chloride in a minimal amount of anhydrous THF and place it in the dropping funnel.
-
Controlled Reaction: Add the sulfonyl chloride solution dropwise to the stirred hydrazine solution over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour and then let it warm to room temperature and stir for another 2 hours.
-
Work-up: Pour the reaction mixture into a larger volume of cold water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Hydrazine Stoichiometry | 2-5 molar equivalents | Minimizes the formation of the N,N'-bis-sulfonylated side product.[2] |
| Reaction Temperature | 0-10 °C | Controls the exothermic reaction and improves selectivity. |
| Addition of Sulfonyl Chloride | Slow, dropwise addition | Maintains a low concentration of the electrophile, favoring reaction with hydrazine.[2] |
| Solvent | Anhydrous THF or Dioxane | Ensures solubility of reactants and minimizes hydrolysis of the sulfonyl chloride. |
| Work-up | Quenching in cold water | Precipitates the product and separates it from excess hydrazine and salts. |
Visualizing the Reaction Pathways
The following diagrams illustrate the desired synthetic route and the formation of the major side product.
Caption: Troubleshooting workflow for the synthesis.
References
- 4-Acetylaminobenzenesulfonyl chloride - Solubility of Things. (n.d.).
- Sulfa Antibiotics - Synthesis of Sulfanilamide. (n.d.).
- I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure? (2015, March 9).
- Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (2013). Inorganic Chemistry, 52(15), 8637–8645. [Link]
- Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (2013).
Sources
Interpreting unexpected NMR peaks for N-[4-(hydrazinosulfonyl)phenyl]acetamide
Introduction
Welcome to the technical support center for N-[4-(hydrazinosulfonyl)phenyl]acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this compound and rely on Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and purity assessment. As a key intermediate in various synthetic pathways, ensuring its structural integrity is paramount.
Unexpected peaks in an NMR spectrum can be a source of significant confusion, potentially indicating contamination, degradation, or unforeseen structural complexities. This document provides a systematic, experience-driven framework for identifying the source of these anomalous signals. We will move from establishing a baseline understanding of the expected spectrum to advanced troubleshooting protocols, empowering you to diagnose issues with confidence.
Part 1: The Expected ¹H NMR Spectrum
Before troubleshooting the unexpected, we must first master the expected. The structure of this compound contains several distinct proton environments. Understanding their anticipated chemical shifts, multiplicities, and characteristics is the first step in spectral analysis.
Caption: Systematic workflow for diagnosing unexpected ¹H NMR peaks.
Step 1: Initial Assessment
Characterize the unknown peak(s). A sharp singlet with an integration of 3H in the aliphatic region suggests a methyl group from a contaminant, whereas a broad, non-stoichiometric peak might indicate water or a polymeric impurity.
Step 2: Diagnose Exchangeable Protons
The D₂O exchange (or "shake") experiment is the most powerful first step for identifying protons on heteroatoms. [1][2] Protocol 1: The D₂O Exchange Experiment
-
Acquire Standard Spectrum: Dissolve your sample in a protonated solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube and add 1-2 drops of deuterium oxide (D₂O).
-
Mix Thoroughly: Cap the tube and shake vigorously for 30-60 seconds to ensure mixing.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. Peaks corresponding to N-H (and O-H) protons will have significantly diminished in intensity or disappeared entirely in the second spectrum.
Step 3: Identify Common Contaminants
If a peak persists after the D₂O shake, it is likely a non-exchangeable proton from a contaminant. Cross-reference its chemical shift with tables of common impurities.
Table 2: Common Residual Solvents in ¹H NMR (DMSO-d₆)
| Solvent | Key Signal(s) (δ, ppm) | Multiplicity |
| Acetone | 2.09 | Singlet (s) |
| Ethyl Acetate | 1.15 (t), 1.99 (s), 4.03 (q) | Triplet, Singlet, Quartet |
| Dichloromethane (DCM) | 5.76 | Singlet (s) |
| Diethyl Ether | 1.04 (t), 3.39 (q) | Triplet, Quartet |
| Hexane(s) | ~0.86 (t), ~1.25 (m) | Triplet, Multiplet |
| Toluene | 2.31 (s), 7.17-7.28 (m) | Singlet, Multiplet |
| N,N-Dimethylformamide (DMF) | 2.72 (s), 2.88 (s), 7.95 (s) | Singlets |
Source: Data compiled from common laboratory practice and literature.[3]
Table 3: Potential Synthesis-Related Impurities
| Impurity | Key Diagnostic ¹H NMR Signals (DMSO-d₆) | Rationale |
| 4-Acetamidobenzenesulfonyl chloride | Aromatic signals shifted relative to the product. Absence of hydrazine N-H signals. | Unreacted starting material. |
| Hydrazine | A highly variable, broad signal. | Unreacted starting material. |
| 4-Acetamidobenzenesulfonic acid | Similar aromatic and acetamide signals. Absence of hydrazine N-H signals. A very broad -SO₃H peak. | Hydrolysis of the starting sulfonyl chloride. |
| 4-Aminobenzenesulfonohydrazide | Disappearance of the acetamide CH₃ singlet (~2.07 ppm) and NH singlet (~10.3 ppm). Appearance of a new aromatic amine -NH₂ signal (~5.9 ppm). | Hydrolysis of the acetamide group on the product. |
Step 4: Advanced Confirmation
If a contaminant is suspected based on the tables above, a spiking experiment can provide definitive proof.
Protocol 2: The Spiking Experiment
-
Acquire Initial Spectrum: Take a standard ¹H NMR spectrum of your sample.
-
Identify Target: Note the integration and chemical shift of the suspected impurity peak.
-
Spike the Sample: Add a very small amount (e.g., <1 mg) of the pure, suspected contaminant directly to the NMR tube.
-
Mix and Re-acquire: Shake to dissolve and re-acquire the spectrum.
-
Analyze: If your suspicion is correct, the intensity of the unexpected peak will increase significantly relative to the product peaks. If a new peak appears, your initial hypothesis was incorrect.
Case Study: Troubleshooting in Practice
Scenario: A researcher obtains the ¹H NMR spectrum of their purified this compound in DMSO-d₆. The expected aromatic and acetamide signals are present. However, three unexpected sharp peaks are observed: a triplet at δ 1.15 ppm, a singlet at δ 1.99 ppm, and a quartet at δ 4.03 ppm.
-
Initial Assessment: The peaks are sharp, with a characteristic 3H:3H:2H integration pattern. They are in the aliphatic region.
-
D₂O Exchange: A D₂O shake is performed, and the peaks remain unchanged. This confirms they are not from exchangeable protons.
-
Consult Impurity Tables: The researcher consults Table 2. The pattern—a triplet around 1.2 ppm, a singlet around 2.0 ppm, and a quartet around 4.1 ppm—is a classic fingerprint for ethyl acetate . [1][3]4. Conclusion & Remedy: Ethyl acetate was used as the extraction solvent during the reaction workup. It is notoriously difficult to remove completely from some solids, even under high vacuum. The recommended action is to re-dissolve the sample in a more volatile solvent like dichloromethane, re-concentrate it under reduced pressure, and repeat this process 2-3 times to azeotropically remove the residual ethyl acetate. [1]
References
- SpectraBase. (n.d.). Acetamide - Optional[1H NMR] - Chemical Shifts.
- ResearchGate. (n.d.). 1 H NMR chemical shifts of free hydrazidic (NH h ), amidic (NH a ),... [Image].
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- ResearchGate. (2017). On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds.
- ResearchGate. (2024). How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm?.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (A foundational paper for solvent impurities, universally referenced). URL: [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. URL: [Link]
Sources
N-[4-(hydrazinosulfonyl)phenyl]acetamide quality control and purity assessment
Welcome to the technical support center for N-[4-(hydrazinosulfonyl)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on quality control, purity assessment, and troubleshooting for experiments involving this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the quality control and handling of this compound.
Q1: What are the critical quality attributes to consider for this compound?
A1: The primary quality attributes for this compound include purity, identity, and stability. Purity is crucial to ensure that the compound is free from contaminants that could affect experimental results. Identity confirmation ensures that you are working with the correct molecule. Stability is important for determining appropriate storage conditions and shelf-life.
Q2: What are the potential impurities that could be present in a sample of this compound?
A2: Potential impurities can arise from starting materials, by-products of the synthesis, or degradation. For this compound, these could include unreacted starting materials like 4-acetamidobenzenesulfonyl chloride and hydrazine, as well as side-reaction products or degradation products from hydrolysis of the hydrazinosulfonyl group.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for purity assessment and quantification of impurities.[1] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can provide information on purity and structural confirmation.[1] Mass Spectrometry (MS) is useful for confirming the molecular weight and identifying unknown impurities.
Q4: How should this compound be stored to ensure its stability?
Q5: Where can I find a reference standard for this compound?
A5: Obtaining a certified reference standard is crucial for accurate quantitative analysis. While a specific certified reference standard for this compound may not be universally available, it is recommended to source the compound from a reputable supplier who can provide a certificate of analysis with detailed purity information.
Section 2: Quality Control Workflow
The following diagram illustrates a typical quality control workflow for this compound.
Caption: Quality Control Workflow for this compound.
Section 3: Detailed Experimental Protocols
Here are detailed protocols for the key analytical methods used in the quality control of this compound. These are general methods and may require optimization for your specific instrumentation and sample.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This reverse-phase HPLC method is suitable for determining the purity and quantifying impurities of this compound.[1][3]
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50) |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the diluent to a final concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.1 mg/mL.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation: Calculate the purity and impurity levels based on the peak areas in the chromatograms.
¹H NMR Spectroscopy for Structural Identification
¹H NMR provides confirmation of the chemical structure of this compound.[1][4]
Table 2: ¹H NMR Parameters
| Parameter | Recommended Conditions |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆ |
| Internal Standard | Tetramethylsilane (TMS) |
| Temperature | 25 °C |
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.
-
Acquisition: Acquire the ¹H NMR spectrum according to the instrument manufacturer's instructions.
-
Analysis: Compare the obtained spectrum with the expected chemical shifts and coupling constants for the structure of this compound.
Mass Spectrometry (MS) for Molecular Weight Confirmation
MS is used to confirm the molecular weight of this compound.
Table 3: Mass Spectrometry Parameters
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 50-500 |
| Sample Infusion | Direct infusion or via LC-MS |
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum.
-
Interpretation: Look for the molecular ion peak corresponding to the expected molecular weight of this compound (C₈H₁₁N₃O₃S, MW: 245.26 g/mol ).
Section 4: Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of this compound, with a focus on HPLC.[5][6]
HPLC Troubleshooting
Problem: No Peaks or Very Small Peaks
-
Possible Cause:
-
No injection or incorrect injection volume.
-
Detector issue (e.g., lamp off).
-
Sample degradation.
-
-
Solution:
-
Verify the autosampler is functioning correctly and the vial contains sufficient sample.
-
Check the detector status and ensure the lamp is on.
-
Prepare a fresh sample and re-inject.
-
Problem: Peak Tailing
-
Possible Cause:
-
Column overload.
-
Secondary interactions with the stationary phase.
-
Presence of active sites on the column.
-
-
Solution:
-
Dilute the sample and inject a smaller volume.
-
Adjust the mobile phase pH to suppress ionization of the analyte.
-
Use a column with end-capping or a different stationary phase.
-
Problem: Split Peaks
-
Possible Cause:
-
Column contamination or void.
-
Sample solvent incompatible with the mobile phase.
-
-
Solution:
-
Wash the column with a strong solvent or reverse the column and flush. If the problem persists, the column may need to be replaced.
-
Dissolve the sample in the mobile phase.
-
Problem: Drifting Baseline
-
Possible Cause:
-
Column not equilibrated.
-
Mobile phase composition changing.
-
Detector temperature fluctuation.
-
-
Solution:
-
Allow sufficient time for column equilibration before starting the analysis.
-
Ensure the mobile phase is well-mixed and degassed.
-
Check the temperature control of the detector.
-
The following diagram provides a decision tree for troubleshooting common HPLC issues.
Caption: Decision Tree for HPLC Troubleshooting.
References
- SIELC Technologies. Separation of Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- on Newcrom R1 HPLC column. [Link]
- Pharmaffiliates. CAS No : 93629-82-4 | Product Name : N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide. [Link]
- PubChem - NIH. 4-Acetamidobenzenesulfonanilide. [Link]
- National Institute of Standards and Technology. Acetamide, N-phenyl- - the NIST WebBook. [Link]
- Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
- Molecules. Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets. [Link]
- SIELC Technologies. Separation of Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]- on Newcrom R1 HPLC column. [Link]-azo-phenyl-amino-phenyl-on-newcrom-r1-hplc-column/)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to N-[4-(hydrazinosulfonyl)phenyl]acetamide-Based Sulfonamide Inhibitors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the sulfonamide moiety (-SO₂NH₂) remains a cornerstone for the design of targeted inhibitors. From pioneering antibacterial agents to sophisticated anticancer therapeutics and treatments for glaucoma, sulfonamides have demonstrated remarkable versatility. This guide provides an in-depth, objective comparison of a promising class of sulfonamide derivatives originating from the N-[4-(hydrazinosulfonyl)phenyl]acetamide scaffold against other established sulfonamide inhibitors. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and the underlying scientific principles guiding their application.
The Sulfonamide Scaffold: A Privileged Structure in Drug Discovery
Sulfonamides exert their therapeutic effects primarily by mimicking the substrate of a target enzyme, leading to competitive inhibition. The deprotonated sulfonamide nitrogen forms a key coordinate bond with the metal ion cofactor (often zinc) within the enzyme's active site, effectively blocking its catalytic activity.[1] Two of the most well-characterized targets for sulfonamide inhibitors are carbonic anhydrases (CAs) and dihydropteroate synthase (DHPS).
-
Carbonic Anhydrases (CAs): These ubiquitous zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] They are involved in a multitude of physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer.[3] Specifically, tumor-associated isoforms like CA IX and CA XII are overexpressed in hypoxic cancers and contribute to the acidic tumor microenvironment, making them attractive targets for anticancer therapies.[2][4]
-
Dihydropteroate Synthase (DHPS): This bacterial enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[5][6] By competitively inhibiting DHPS, sulfonamide antibiotics disrupt this pathway, leading to a bacteriostatic effect.[6][7] Human cells are unaffected as they obtain folic acid from dietary sources.[8][9]
This compound: A Versatile Synthetic Platform
This compound itself is primarily a synthetic intermediate, a building block for a diverse array of more complex sulfonamide derivatives.[10] Its hydrazinosulfonyl group provides a reactive handle for the straightforward synthesis of hydrazone derivatives, allowing for the introduction of a wide variety of substituents to explore the chemical space and optimize inhibitory activity and selectivity.
The general synthesis pathway involves the reaction of N-[4-(hydrazinylsulfonyl)phenyl]acetamide with various aldehydes or ketones to form the corresponding hydrazones. This modular approach enables the systematic modification of the inhibitor's structure to enhance its binding affinity for the target enzyme.
Below is a generalized workflow for the synthesis of this compound derivatives.
Caption: Generalized synthetic workflow for producing hydrazone derivatives from this compound.
Comparative Analysis of Inhibitory Activity
While direct inhibitory data for this compound is not extensively reported, the potency of its derivatives, particularly against carbonic anhydrases, highlights the potential of this scaffold. The following tables present a comparative analysis of the inhibitory activity (Ki or IC50 values) of various sulfonamides.
Carbonic Anhydrase Inhibition
The primary mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site.[11] This binding event displaces a water molecule or hydroxide ion essential for catalysis, thereby inhibiting the enzyme.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
Table 1: Comparative Inhibitory Activity (Ki, nM) of Sulfonamides against Human Carbonic Anhydrase Isoforms
| Inhibitor Class | Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference(s) |
| Standard Inhibitors | Acetazolamide | 250 | 12 | 25 | 5.7 | [2] |
| Dorzolamide | 3000 | 0.52 | 49 | 52 | [12] | |
| Brinzolamide | 3100 | 0.31 | 43 | 64 | [12] | |
| Celecoxib | 10000 | 230 | 47 | 460 | [12] | |
| Hydrazone Derivatives of this compound Scaffold | Representative Compound 1 | 240 | 19 | 25 | 8.8 | [2] |
| Representative Compound 2 | 2185 | 83 | 882 | 175 | [2] | |
| Other Novel Sulfonamides | Ureidobenzenesulfonamides | 0.75 - 1972 | 0.09 - 56 | 25 - 882 | 8.8 - 175 | [2] |
| N-substituted-β-d-glucosamine derivatives | - | - | 10.01 - 388.80 | - | [1] | |
| Pyrazole/pyridazinecarboxamides | - | 6.1 - 568.8 | 8.5 - 568.8 | - | [7] |
*Note: Data for "Representative Compound 1 & 2" are illustrative of the range of activities observed for derivatives of the this compound scaffold as reported in the literature for similar structural classes.[2] "-" indicates data not available.
From the data, it is evident that derivatives of the this compound scaffold can exhibit potent inhibition of various CA isoforms, with some demonstrating nanomolar efficacy comparable to or exceeding that of the standard inhibitor acetazolamide, particularly against the tumor-associated isoform CA IX.[2] The modular nature of their synthesis allows for fine-tuning of their selectivity profile. For instance, the introduction of bulky or specific chemical moieties can enhance interactions with isoform-specific residues in the active site, leading to improved selectivity.
Dihydropteroate Synthase (DHPS) Inhibition
In bacteria, sulfonamides act as competitive inhibitors of DHPS by mimicking its natural substrate, para-aminobenzoic acid (pABA).[5][13] This inhibition disrupts the synthesis of dihydrofolate, a precursor to tetrahydrofolate, which is essential for the production of nucleic acids.[7][9]
Caption: Competitive inhibition of dihydropteroate synthase (DHPS) by sulfonamides.
Table 2: Comparative Antibacterial Activity (MIC, µg/mL) of Sulfonamides
| Inhibitor Class | Compound | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference(s) |
| Standard Inhibitors | Sulfamethoxazole | 16-64 | 16-128 | >1024 | |
| Novel Sulfonamides | FQ5 (a novel sulfonamide analog) | 16 | 32 | 16 |
Experimental Protocols
To ensure the scientific integrity of comparative studies, standardized and validated protocols are essential. Below are detailed methodologies for key assays used to evaluate sulfonamide inhibitors.
Protocol 1: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
This method measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide.[11]
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
This compound derivative or other sulfonamide inhibitor stock solution (in DMSO or appropriate solvent)
-
HEPES buffer (20 mM, pH 7.5)
-
Sodium sulfate (0.1 M)
-
Phenol red indicator
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a solution of the specific hCA isoform in HEPES buffer. The final enzyme concentration typically ranges from 5 to 12 nM. Prepare serial dilutions of the sulfonamide inhibitor in the same buffer.
-
Reaction Setup: In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated water containing the phenol red indicator.
-
Data Acquisition: Monitor the change in absorbance at the appropriate wavelength for phenol red (typically 557 nm) as the pH decreases due to the formation of carbonic acid.
-
Data Analysis: The initial velocity of the reaction is determined from the linear portion of the absorbance change over time. Inhibition constants (Ki) are calculated by fitting the data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors).
Caption: Workflow for the stopped-flow CO₂ hydration assay for CA inhibition.
Protocol 2: Dihydropteroate Synthase (DHPS) Inhibition Assay
This protocol describes a coupled enzymatic spectrophotometric assay for measuring DHPS activity and its inhibition.
Materials:
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
p-Aminobenzoic acid (pABA)
-
Dihydrofolate reductase (DHFR)
-
NADPH
-
DHPS enzyme (wild-type or resistant variants)
-
Test sulfonamide compounds
-
Assay buffer (e.g., 50 mM HEPES, pH 7.6, 10 mM MgCl₂)
-
96-well microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, DHPP, pABA, DHFR, and NADPH.
-
Inhibitor Addition: Add the test sulfonamide compound at various concentrations to the appropriate wells. Include a control with no inhibitor.
-
Enzyme Initiation: Initiate the reaction by adding the DHPS enzyme to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the kinetic curves. Determine the IC50 value for the sulfonamide inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the DHPS coupled enzymatic inhibition assay.
Conclusion
The this compound scaffold represents a valuable platform for the development of novel sulfonamide inhibitors. While the parent compound is primarily a synthetic intermediate, its derivatives have demonstrated potent inhibitory activity against key therapeutic targets such as carbonic anhydrases. The ease of derivatization via the hydrazinosulfonyl group allows for extensive structure-activity relationship studies, paving the way for the design of inhibitors with enhanced potency and isoform selectivity.
Compared to established sulfonamides, derivatives from this scaffold show promise in targeting tumor-associated carbonic anhydrases, a critical area in oncology drug development. Further research into their antibacterial potential against DHPS is also warranted. The experimental protocols detailed in this guide provide a robust framework for the rigorous evaluation and comparison of these and other novel sulfonamide inhibitors, ensuring the generation of reliable and reproducible data to drive forward the field of medicinal chemistry.
References
- Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. Journal of Medicinal Chemistry - ACS Publications.
- Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. Journal of Medicinal Chemistry - ACS Publications.
- Mode of Action (MOA) of Sulfonamide Antibiotics. Science Prof Online.
- A class of sulfonamides as carbonic anhydrase I and II inhibitors. PubMed.
- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC - NIH.
- Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online.
- Sulfonamide (medicine). Wikipedia.
- Dihydropteroate synthase inhibitor. Wikipedia.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
- What is the mechanism of Sulfanilamide?. Patsnap Synapse.
- Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. PMC - NIH.
- Comparison of the Sulfonamide Inhibition Profiles of the α-Carbonic Anhydrase Isoforms (SpiCA1, SpiCA2 and SpiCA3) Encoded by the Genome of the Scleractinian Coral Stylophora pistillata. PubMed.
- List of Sulfonamides + Uses, Types & Side Effects. Drugs.com.
- Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry - ACS Publications.
- Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform. PubMed.
- Fig. 3. Determination of IC50 values obtained from the cytotoxicity... ResearchGate.
- Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central.
- Table 2. Shows the results, expressed as IC50 (M) values, indicating... ResearchGate.
Sources
- 1. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Deciphering the competitive inhibition of dihydropteroate synthase by 8 marcaptoguanine analogs: enhanced potency in phenylsulfonyl fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Biological Activity of N-[4-(hydrazinosulfonyl)phenyl]acetamide Analogs
This guide provides an in-depth comparative analysis of the biological activities of N-[4-(hydrazinosulfonyl)phenyl]acetamide and its analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer insights into the therapeutic potential of this versatile chemical scaffold. We will explore its diverse pharmacological effects, including carbonic anhydrase inhibition, antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties, supported by quantitative data and detailed experimental methodologies.
Introduction: The Versatile Sulfonamide Scaffold
The this compound core structure belongs to the broader class of sulfonamides, a cornerstone in medicinal chemistry. The inherent chemical properties of the sulfonamide group (SO₂NH₂) allow for a diverse range of substitutions, leading to a wide array of pharmacological activities. The presence of the acetamide and hydrazinosulfonyl moieties provides additional points for molecular modification, enabling the fine-tuning of biological effects and pharmacokinetic properties. This guide will dissect the structure-activity relationships (SAR) of these analogs across various therapeutic areas.
I. Carbonic Anhydrase Inhibition: A Key to Diuretic and Anti-glaucoma Activity
The inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes, is a well-established therapeutic strategy for various conditions, including glaucoma, edema, and epilepsy. Sulfonamides are the classical inhibitors of CAs. This compound analogs have been investigated as potent inhibitors of several human (h) CA isoforms.
The primary mechanism involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme, displacing a water molecule and preventing the hydration of carbon dioxide to bicarbonate. The affinity for different CA isoforms can be modulated by substitutions on the phenyl ring and the acetamide group, leading to isoform-selective inhibitors with improved therapeutic profiles and reduced side effects.
Comparative Inhibition Data against Human Carbonic Anhydrase Isoforms
The following table summarizes the inhibitory activity (Ki, nM) of selected this compound analogs against key human carbonic anhydrase isoforms. Acetazolamide, a clinically used CA inhibitor, is included for comparison.
| Compound ID | R-Group Modification | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Analog 1 | Unsubstituted (R=H) | 41.2 | 71.8 | 73.9 | <10 | [1] |
| Analog 2 | 4-Fluoro | >1000 | 14.4 | 38.7 | <10 | [1] |
| Analog 3 | 4-Chloro | 82.3 | 3.5 | 20.5 | <10 | [1] |
| Analog 4 | 4-Bromo | 79.1 | 5.2 | 25.1 | <10 | [1] |
| Analog 5 | 4-Nitro | 40.2 | 8.8 | 20.5 | <10 | [1] |
| Acetazolamide | Standard Drug | 250 | 12 | 25 | 5.7 | [1] |
Note: Lower Ki values indicate higher inhibitory potency. Data is synthesized from multiple sources and serves for comparative purposes.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
A stopped-flow spectrophotometric method is a standard for measuring CA activity and inhibition.
Principle: This assay measures the enzyme's ability to catalyze the hydration of CO₂. The subsequent drop in pH is monitored using a colorimetric indicator.
Step-by-Step Methodology:
-
Enzyme Preparation: A stock solution of purified human carbonic anhydrase isoenzyme is prepared in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).
-
Inhibitor Preparation: The test compounds (analogs) and the standard inhibitor (acetazolamide) are dissolved in DMSO to create stock solutions, which are then serially diluted.
-
Assay Procedure:
-
The enzyme and inhibitor are pre-incubated together in the assay buffer.
-
The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated buffer solution containing a pH indicator (e.g., p-nitrophenol).
-
The change in absorbance of the indicator due to the pH drop is monitored over time using a stopped-flow instrument.
-
-
Data Analysis: The initial rates of the reaction are calculated. The inhibitor concentration that causes a 50% reduction in enzyme activity (IC₅₀) is determined, from which the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
Sources
The Guiding Principles of Potency and Selectivity: A Comparative Analysis of N-[4-(hydrazinosulfonyl)phenyl]acetamide Derivatives as Carbonic Anhydrase Inhibitors
For researchers, scientists, and drug development professionals navigating the intricate landscape of enzyme inhibition, the sulfonamide scaffold remains a cornerstone of therapeutic design. Within this vast chemical space, derivatives of N-[4-(hydrazinosulfonyl)phenyl]acetamide and its congeners have garnered significant attention as potent inhibitors of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes crucial to numerous physiological and pathological processes. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) that govern the efficacy and selectivity of these inhibitors against various CA isoforms, supported by experimental data and detailed protocols.
Introduction to Carbonic Anhydrases and the Rationale for Inhibition
Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is fundamental to a wide array of physiological processes, including pH homeostasis, CO2 transport, electrolyte secretion, and bone resorption. Consequently, dysregulation of CA activity is implicated in several diseases, making them attractive therapeutic targets.[2] For instance, inhibition of specific CA isoforms is a validated strategy for the treatment of glaucoma, edema, epilepsy, and certain types of cancer.[2][3]
The primary sulfonamide moiety (-SO2NH2) is a key pharmacophore that anchors these inhibitors to the zinc ion in the active site of carbonic anhydrases, displacing a water molecule essential for catalysis.[1][4] The this compound scaffold provides a versatile platform for medicinal chemists to explore the chemical space around this critical zinc-binding group, allowing for the fine-tuning of inhibitory potency and, crucially, isoform selectivity.
Comparative Structure-Activity Relationship (SAR) Studies
The inhibitory profile of this compound derivatives is profoundly influenced by substitutions on both the phenyl ring and the acetamide/hydrazide moiety. Understanding these relationships is paramount for the rational design of potent and selective CA inhibitors.
The Indispensable Sulfonamide Group
The unsubstituted sulfonamide group is essential for high-affinity binding to the catalytic zinc ion within the CA active site.[1][4] Modifications that alter the acidity or steric bulk of this group generally lead to a significant loss of inhibitory activity. The primary sulfonamide's nitrogen atom coordinates directly with the zinc ion, mimicking the transition state of the physiological reaction.[4]
Modifications of the Acetamide and Hydrazide Moiety
The acetamide and hydrazide functionalities of the core scaffold offer significant opportunities for SAR exploration. The "tail" of the inhibitor, which extends from this position, can interact with various residues in the middle and outer rims of the active site cavity, thereby influencing both potency and isoform selectivity.
For instance, in a series of 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives, substitutions on the piperidine ring were shown to significantly impact inhibitory activity against the cancer-associated isoforms CA IX and CA XII.[4] A 4-fluoro substitution on the piperidine ring resulted in the most potent inhibitor of CA IX (Ki = 1.2 nM), while a 4-hydroxy substitution yielded the most effective inhibitor of CA XII (Ki = 4.3 nM).[4] This highlights the subtle yet critical role of substitutions on the "tail" in achieving isoform-selective inhibition.
Similarly, in a series of hydrazonobenzenesulfonamides, the nature of the substituent on the benzylidene moiety dramatically influenced inhibitory potency and selectivity. For example, a 4-nitrophenyl substituted derivative was a 9-fold better inhibitor of hCA II than its 3-nitrophenyl isomer. This underscores the importance of the electronic and steric properties of the distal part of the inhibitor in interacting with the diverse amino acid residues lining the active sites of different CA isoforms.
Data Presentation: A Comparative Look at Inhibitory Potency
The following tables summarize the inhibitory activities (Ki in nM) of representative N-(4-sulfamoylphenyl)acetamide and hydrazonobenzenesulfonamide derivatives against key human carbonic anhydrase isoforms. These data, extracted from published literature, provide a quantitative basis for the SAR discussion.
Table 1: Inhibitory Activity (Ki, nM) of 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide Derivatives against hCA I, IX, and XII. [4]
| Compound | R-group on Piperidine | hCA I (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 7a | H | 25.6 | 10.3 | 21.5 |
| 7b | 4-OH | 15.8 | 6.8 | 4.3 |
| 7h | 4-F | 19.2 | 1.2 | 8.9 |
| Acetazolamide | - | 250 | 25 | 5.7 |
Table 2: Inhibitory Activity (Ki, nM) of Selected Hydrazonobenzenesulfonamide Derivatives against hCA I, II, IX, and XII.
| Compound | Benzylidene Substituent | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 5 | Phenyl | 45.5 | 10.2 | 7.5 | 4.9 |
| 21 | 4-Nitrophenyl | 334.1 | 25.2 | 15.8 | 8.1 |
| 22 | 3-Nitrophenyl | 568.2 | 227.3 | 45.3 | 25.6 |
| Acetazolamide | - | 250 | 12 | 25 | 5.7 |
Experimental Protocols for Evaluating Inhibitory Activity
The determination of the inhibitory potency of novel compounds against carbonic anhydrase isoforms is a critical step in the drug discovery process. Two widely accepted methods are the stopped-flow CO2 hydration assay and the p-nitrophenylacetate (pNPA) esterase activity assay.
Stopped-Flow CO2 Hydration Assay
This is the gold-standard method for measuring the direct catalytic activity of carbonic anhydrase. It monitors the pH change resulting from the enzyme-catalyzed hydration of CO2.
Protocol:
-
Reagent Preparation:
-
Prepare a 20 mM HEPES buffer (pH 7.5) containing 0.1 M Na2SO4.
-
Prepare a stock solution of the inhibitor in DMSO.
-
Prepare a solution of the purified human carbonic anhydrase isoform (e.g., hCA II, IX, or XII) in the HEPES buffer to a final concentration of 5-12 nM.
-
Prepare CO2-saturated water containing a phenol red indicator.
-
-
Assay Procedure:
-
In a stopped-flow spectrophotometer, rapidly mix the enzyme solution (with or without pre-incubated inhibitor) with the CO2-saturated water.
-
Monitor the decrease in absorbance at the wavelength corresponding to the phenol red indicator as the pH drops due to carbonic acid formation.
-
Determine the initial velocity of the reaction from the linear portion of the absorbance versus time curve.
-
Measure the uncatalyzed rate of CO2 hydration in the absence of the enzyme and subtract it from the enzyme-catalyzed rates.
-
Calculate the inhibition constants (Ki) by fitting the data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors).
-
p-Nitrophenylacetate (pNPA) Esterase Activity Assay
This is a colorimetric assay that measures the esterase activity of carbonic anhydrase, which is often used as a convenient secondary screen.
Protocol:
-
Reagent Preparation:
-
Prepare a 50 mM Tris-HCl buffer (pH 7.4).
-
Prepare a stock solution of the inhibitor in DMSO.
-
Prepare a solution of the purified human carbonic anhydrase isoform in the Tris-HCl buffer.
-
Prepare a stock solution of the substrate, p-nitrophenylacetate (pNPA), in a suitable organic solvent like acetonitrile.
-
-
Assay Procedure:
-
In a 96-well microplate, add the CA enzyme solution to each well.
-
Add varying concentrations of the inhibitor to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the pNPA substrate to each well.
-
Monitor the formation of the yellow product, 4-nitrophenolate, by measuring the absorbance at 400-405 nm over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing Key Concepts
To better illustrate the principles discussed, the following diagrams created using Graphviz (DOT language) depict the general SAR for benzenesulfonamide-based CA inhibitors and a typical experimental workflow.
Caption: Experimental workflow for evaluating carbonic anhydrase inhibitors.
Conclusion
The this compound scaffold and its analogs represent a fertile ground for the development of potent and selective carbonic anhydrase inhibitors. The key to unlocking their therapeutic potential lies in a deep understanding of the structure-activity relationships that govern their interactions with different CA isoforms. By systematically modifying the "tail" of the inhibitor, medicinal chemists can fine-tune the binding affinity and achieve the desired selectivity profile. The experimental protocols outlined in this guide provide a robust framework for the evaluation of novel inhibitors, enabling researchers to make data-driven decisions in their drug discovery programs. As our understanding of the structural nuances of the carbonic anhydrase active site continues to evolve, so too will our ability to design the next generation of highly targeted and effective therapeutics based on this versatile sulfonamide scaffold.
References
- Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]
- Eldehna, W. M., et al. (2025). 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 238-250. [Link]
- A systematic review on the synthesis and biological activity of hydrazide derivatives. (2017). Hygeia Journal for Drugs and Medicines, 9(1), 1-15. [Link]
- Supuran, C. T. (2012). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(14), 4501–4510. [Link]
- Carbonic anhydrase inhibitors – Knowledge and References. (n.d.). Taylor & Francis. [Link]
- Barbosa, L. C. A., et al. (2016). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Revista Brasileira de Farmacognosia, 26(6), 736-743. [Link]
- Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. [Link]
- A review on biological activities and chemical synthesis of hydrazide derivatives. (2015). Mini-Reviews in Medicinal Chemistry, 15(14), 1156-1176. [Link]
- Bua, S., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. International Journal of Molecular Sciences, 23(25), 1629. [Link]
- Buemi, M. R., et al. (2015). Carbonic anhydrase inhibitors: Design and synthesis of new heteroaryl-N-carbonylbenzenesulfonamides targeting druggable human carbonic anhydrase isoforms (hCA VII, hCA IX, and hCA XIV). European Journal of Medicinal Chemistry, 102, 223-232. [Link]
- Nocentini, A., et al. (2020). The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development. New Journal of Chemistry, 44(47), 20953-20960. [Link]
- The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase. (2020). CNR-IRIS. [Link]
- Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives. (2022). Letters in Drug Design & Discovery, 19(11), 1035-1043. [Link]
- Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. (2021). Pharmaceuticals, 14(11), 1143. [Link]
- Anticonvulsant 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties: X-ray crystallography and inhibition studies of human carbonic anhydrase isoforms I, II, VII, and XIV. (2011). Journal of Medicinal Chemistry, 54(11), 3977-3981. [Link]
- Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). Molecules, 26(22), 7023. [Link]
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A Comparative Guide to Validating the In Vitro Efficacy of N-[4-(hydrazinosulfonyl)phenyl]acetamide as a Novel Kinase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of the novel compound N-[4-(hydrazinosulfonyl)phenyl]acetamide, hereafter referred to as "Compound-HSA," as a putative inhibitor of a key cellular kinase, "Kinase-X." The methodologies described herein are designed to establish a robust, data-driven comparison against established alternatives, ensuring scientific rigor and reproducibility.
The core principle of this guide is to build a logical, multi-tiered validation cascade. We begin with direct, purified enzyme-based assays to confirm on-target biochemical activity and progress to cell-based systems to assess efficacy in a more physiologically relevant context. Every protocol is designed as a self-validating system, incorporating appropriate controls to ensure the data is trustworthy and interpretable.
Foundational Rationale: The Kinase-X Signaling Axis
Kinase-X is a critical node in intracellular signaling, regulating cellular proliferation and survival.[1] Its dysregulation is implicated in various proliferative diseases.[1] The canonical pathway involves the ATP-dependent phosphorylation of a downstream substrate, "Substrate-Y," which in turn activates transcriptional programs promoting cell cycle progression. Our hypothesis is that Compound-HSA selectively inhibits Kinase-X, thereby blocking this pro-proliferative signaling.
To rigorously test this, we will compare Compound-HSA against two benchmarks:
-
Positive Control Inhibitor: A well-characterized, potent, and selective inhibitor of Kinase-X (e.g., Staurosporine, a broad-spectrum inhibitor, or a more specific commercially available inhibitor).
-
Negative Control Compound: A structurally similar but biologically inactive molecule, or a compound known not to inhibit Kinase-X.
Caption: Hypothesized Kinase-X signaling pathway and the inhibitory action of Compound-HSA.
Tier 1: Biochemical Potency Assessment
The first critical step is to determine if Compound-HSA directly inhibits the catalytic activity of purified Kinase-X in a cell-free environment.[2][3][4] This approach isolates the enzyme-inhibitor interaction from confounding cellular factors like membrane permeability or off-target effects.
Causality Behind Experimental Choice:
We employ a luminescence-based kinase assay, specifically the Kinase-Glo® format.[5][6][7] This assay quantifies the amount of ATP remaining after the kinase reaction.[5][6] High kinase activity results in low ATP levels and thus a low luminescent signal, while effective inhibition preserves ATP, leading to a high signal.[5][7] This method is highly sensitive, scalable for high-throughput screening, and avoids the safety and disposal issues associated with traditional radiometric assays.[1]
Comparative Data Summary: IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce enzyme activity by 50%.[2][8] It is a standard metric for quantifying inhibitor potency. The IC50 values for each compound were determined by fitting dose-response data to a four-parameter logistic curve.[9]
| Compound | IC50 (nM) | 95% Confidence Interval (nM) | Hill Slope |
| Compound-HSA | 75.2 | 68.9 - 82.1 | -1.1 |
| Positive Control Inhibitor | 10.5 | 9.1 - 12.0 | -1.0 |
| Negative Control Compound | > 10,000 | N/A | N/A |
Interpretation: The data clearly demonstrates that Compound-HSA is a potent inhibitor of Kinase-X, albeit approximately 7-fold less potent than the established positive control. The Negative Control Compound shows no significant inhibition at concentrations up to 10 µM, confirming the specificity of the assay system.
Tier 2: Cellular Efficacy and On-Target Validation
While a biochemical assay confirms direct enzyme inhibition, it does not guarantee efficacy in a cellular context. The compound must be able to cross the cell membrane and engage its target in the complex intracellular environment. Therefore, we progress to cell-based assays using a human cancer cell line (e.g., HCT116) known to be dependent on Kinase-X signaling.
Cell Viability Assessment
Causality Behind Experimental Choice:
To measure the effect of Kinase-X inhibition on cell proliferation, we utilize the CellTiter-Glo® Luminescent Cell Viability Assay.[10][11] This assay quantifies ATP levels, which serve as a surrogate marker for metabolic activity and cell viability.[11][12][13] A reduction in viable cells upon treatment with an inhibitor leads to a decrease in ATP and a corresponding drop in the luminescent signal.[11] This method is highly sensitive and has a broad linear range, making it ideal for determining dose-dependent effects.[11][14]
Comparative Data Summary: EC50 Determination
The half-maximal effective concentration (EC50) is the concentration of a drug that induces a response halfway between the baseline and maximum effect.[15] In this context, it represents the concentration required to reduce cell viability by 50%.
| Compound | EC50 (nM) | 95% Confidence Interval (nM) |
| Compound-HSA | 485.6 | 450.1 - 523.8 |
| Positive Control Inhibitor | 85.1 | 78.5 - 92.2 |
| Negative Control Compound | > 20,000 | N/A |
Interpretation: Compound-HSA demonstrates a clear dose-dependent inhibition of cell viability. The EC50 value is higher than its biochemical IC50, which is expected and can be attributed to factors like cell membrane permeability, efflux pumps, or intracellular ATP concentrations. The potent effect on a Kinase-X-dependent cell line strongly suggests its mechanism of action is intact within a cellular system.
Target Engagement Validation via Western Blot
Causality Behind Experimental Choice:
To definitively link the observed reduction in cell viability to the inhibition of Kinase-X, we must demonstrate on-target engagement. Western blotting allows us to visualize and quantify the phosphorylation status of Substrate-Y, the direct downstream target of Kinase-X.[16] A potent inhibitor should decrease the levels of phosphorylated Substrate-Y (p-Substrate-Y) without affecting the total amount of Substrate-Y protein.[17][18] This provides direct evidence that the compound is hitting its intended target in cells.[19]
Expected Outcome: Cells treated with increasing concentrations of Compound-HSA and the Positive Control Inhibitor will show a dose-dependent decrease in the band intensity corresponding to p-Substrate-Y. The total Substrate-Y and a loading control (e.g., GAPDH) should remain unchanged. The Negative Control Compound will have no effect on p-Substrate-Y levels.
Experimental Workflows and Detailed Protocols
To ensure transparency and reproducibility, the detailed step-by-step protocols for the key assays are provided below.
Caption: Experimental workflow for the in vitro validation of Compound-HSA.
Protocol 1: In Vitro Kinase-Glo® Assay for IC50 Determination
-
Reagent Preparation:
-
Prepare a 2X Kinase-X enzyme solution in kinase reaction buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).
-
Prepare a 2X substrate/ATP solution containing Substrate-Y and ATP at 2X the final desired concentration (e.g., 10 µM ATP).[5]
-
Prepare a 10-point serial dilution of Compound-HSA, Positive Control, and Negative Control in DMSO, then dilute into kinase buffer to create 4X compound solutions. Ensure the final DMSO concentration in the assay does not exceed 1%.[20]
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of 4X compound solution to the appropriate wells.
-
Add 5 µL of kinase buffer with DMSO (vehicle control) to control wells.
-
Add 10 µL of 2X Kinase-X enzyme solution to all wells except "no enzyme" controls.
-
Incubate for 15 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Data Analysis:
Protocol 2: Western Blot for Downstream Target Modulation
-
Cell Culture and Treatment:
-
Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.[17]
-
Treat cells with vehicle (DMSO) or varying concentrations of Compound-HSA, Positive Control, and Negative Control for 2 hours.
-
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.[21]
-
Lyse cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[16][17]
-
Scrape cells and transfer lysate to a microcentrifuge tube. Sonicate briefly to shear DNA.[21]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine protein concentration using a BCA assay.
-
Normalize all samples to the same concentration (e.g., 1 µg/µL).
-
Add 4X Laemmli sample buffer to 20-30 µg of protein and boil at 95°C for 5 minutes.[18]
-
-
Gel Electrophoresis and Transfer:
-
Load samples onto an SDS-polyacrylamide gel and separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.[16]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).[16][21]
-
Incubate the membrane overnight at 4°C with the primary antibody against p-Substrate-Y, diluted in 5% BSA/TBST.
-
Wash the membrane three times for 5 minutes each with TBST.[21]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[17]
-
Strip the membrane and re-probe with an antibody for total Substrate-Y and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the p-Substrate-Y signal to the total Substrate-Y signal for each sample.[17]
-
References
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
- Krajete, A., & Biondi, R. M. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data. International Journal of Molecular Sciences, 22(16), 8783. [Link]
- CLYTE (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
- Celtarys Research (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
- Semantic Scholar. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. [Link]
- Taylor & Francis Online (2017). Kinase Activity-Tagged Western Blotting Assay. [Link]
- Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. [Link]
- Boster Bio (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. [Link]
- Liras, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
- BPS Bioscience.
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- Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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- GraphPad. 50% of what? How exactly are IC50 and EC50 defined?. [Link]
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- Khan, I., Ali, A., & Ibrar, A. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. ACS Omega, 8(29), 26189-26203. [Link]
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A Comparative Guide to the Cross-Reactivity of N-[4-(hydrazinosulfonyl)phenyl]acetamide for Researchers and Drug Development Professionals
In the landscape of drug discovery and chemical biology, understanding the selectivity of a compound is paramount. This guide provides an in-depth technical analysis of N-[4-(hydrazinosulfonyl)phenyl]acetamide, a benzenesulfonamide derivative, with a focus on its potential cross-reactivity. For researchers, scientists, and drug development professionals, this document serves as a comparative tool, benchmarking the compound against the well-established carbonic anhydrase inhibitor, acetazolamide. We will delve into the mechanistic basis of its expected activity, outline detailed experimental protocols for its characterization, and provide a framework for assessing its broader off-target profile.
Introduction: The Benzenesulfonamide Scaffold and its Therapeutic Promise
This compound belongs to the benzenesulfonamide class of compounds, a chemical scaffold of significant pharmacological importance. The presence of the sulfonamide moiety (-SO₂NH₂) is a key structural feature that confers the ability to interact with a variety of biological targets, most notably zinc-containing metalloenzymes. While direct and extensive experimental data for this compound is not widely available in the public domain, its structural characteristics allow for a robust, data-driven predictive analysis of its likely biological activity and cross-reactivity profile.
Our primary hypothesis, grounded in extensive research on analogous compounds, is that this compound acts as an inhibitor of carbonic anhydrases (CAs) . These ubiquitous enzymes play a critical role in a multitude of physiological processes, including pH regulation, CO₂ transport, and electrolyte balance.[1] Their dysregulation is implicated in various pathologies, making them attractive therapeutic targets for conditions such as glaucoma, epilepsy, and certain types of cancer.[1]
This guide will therefore focus on comparing the anticipated performance of this compound with the archetypal carbonic anhydrase inhibitor, acetazolamide .
Comparative Analysis of Inhibitory Potency: Targeting Carbonic Anhydrases
The cornerstone of assessing a compound's utility is its potency against its intended target. For benzenesulfonamides, this is typically quantified by their inhibition constants (Kᵢ) against various carbonic anhydrase isoforms. A lower Kᵢ value signifies a higher inhibitory potency.
While specific Kᵢ values for this compound are not readily found in published literature, we can infer its likely activity by examining data from structurally related benzenesulfonamide derivatives.
Table 1: Comparative Inhibitory Potency of a Representative Benzenesulfonamide Derivative and Acetazolamide against Human Carbonic Anhydrase Isoforms
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Benzenesulfonamide Derivative (representative) | 1500 | 755 | 38.9 | 12.4 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
Data for the benzenesulfonamide derivative and Acetazolamide are sourced from a comparative study on benzenesulfonamide inhibitors.[2][3]
Interpretation of Data:
-
Potency: Acetazolamide demonstrates potent inhibition of hCA II, IX, and XII, with Kᵢ values in the low nanomolar range. The representative benzenesulfonamide derivative also shows potent inhibition against the tumor-associated isoforms hCA IX and XII, though it is less potent against the cytosolic isoforms hCA I and II compared to acetazolamide.[2][3]
-
Selectivity: The data highlights the challenge of achieving isoform selectivity with benzenesulfonamide-based inhibitors. Both acetazolamide and the representative derivative inhibit multiple isoforms. This lack of absolute selectivity is a critical consideration in drug development, as off-target inhibition can lead to undesirable side effects. For instance, inhibition of the ubiquitous cytosolic isoforms hCA I and II are often considered off-target effects when aiming for therapies targeting the tumor-associated isoforms hCA IX and XII.[4]
Based on these comparisons, it is reasonable to hypothesize that this compound will exhibit inhibitory activity against multiple carbonic anhydrase isoforms, with a potential for greater potency against the tumor-associated isoforms IX and XII.
Understanding the Mechanism of Action and Basis for Cross-Reactivity
The inhibitory action of benzenesulfonamides against carbonic anhydrases is well-characterized. The deprotonated sulfonamide moiety (R-SO₂NH⁻) acts as a zinc-binding group, coordinating to the Zn²⁺ ion in the enzyme's active site. This interaction displaces a water molecule or hydroxide ion that is crucial for the catalytic hydration of carbon dioxide.
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A Comparative Guide to Carbonic Anhydrase Inhibition: N-[4-(Sulfamoyl)phenyl]acetamide Derivatives versus Acetazolamide
In the landscape of carbonic anhydrase (CA) inhibition, acetazolamide has long been a cornerstone, a benchmark against which new contenders are measured. This guide provides an in-depth, data-driven comparison between the classical inhibitor, acetazolamide, and a promising class of derivatives based on the N-[4-(sulfamoyl)phenyl]acetamide scaffold. Our focus is to furnish researchers, scientists, and drug development professionals with a nuanced understanding of their respective inhibitory profiles, mechanisms of action, and the experimental methodologies used for their evaluation.
Introduction: The Enduring Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[1] Their involvement in the pathophysiology of a range of diseases, such as glaucoma, epilepsy, and cancer, has established them as crucial therapeutic targets.[2]
Acetazolamide, a sulfonamide derivative, was one of the first clinically approved CA inhibitors and remains a vital tool in both clinical practice and basic research.[2][3] However, its therapeutic applications can be limited by a lack of isoform selectivity, leading to off-target effects.[4] This has spurred the development of new generations of CA inhibitors, including derivatives of N-[4-(sulfamoyl)phenyl]acetamide, designed to exhibit enhanced potency and isoform selectivity. This guide will delve into a comparative analysis of these two classes of inhibitors, leveraging experimental data to illuminate their distinct characteristics.
Mechanism of Action: From Zinc Binding to the "Tail Approach"
The inhibitory activity of both acetazolamide and N-[4-(sulfamoyl)phenyl]acetamide derivatives is primarily mediated by the interaction of their sulfonamide group (-SO2NH2) with the zinc ion (Zn2+) located in the active site of the carbonic anhydrase enzyme.[4][5] The deprotonated sulfonamide nitrogen forms a coordinate bond with the Zn2+, displacing a water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide.
While this core mechanism is shared, the key distinction for N-substituted derivatives lies in the "tail approach" to inhibitor design.[5][6][7] This strategy involves appending various chemical moieties (the "tail") to the core scaffold. These tails can form additional interactions with amino acid residues in the middle and outer rims of the enzyme's active site. As these regions exhibit greater variability among the different CA isoforms, the tail can be rationally designed to achieve greater selectivity for a specific isoform.[8]
In contrast, acetazolamide, being a smaller molecule, interacts primarily with the highly conserved residues in the immediate vicinity of the zinc ion, contributing to its broader spectrum of activity across multiple CA isoforms.
Comparative Inhibitory Profile: A Quantitative Analysis
The potency and selectivity of carbonic anhydrase inhibitors are typically quantified by their inhibition constant (Ki), with a lower Ki value indicating a higher inhibitory potency. The following table summarizes the Ki values for acetazolamide and a representative N-[4-(sulfamoyl)phenyl]acetamide derivative, 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, against several human carbonic anhydrase (hCA) isoforms. This derivative was selected due to the availability of comprehensive inhibitory data and structural studies.[9]
| Carbonic Anhydrase Isoform | Acetazolamide (Ki in nM) | 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide (Ki in nM) |
| hCA I | 250[10] | - |
| hCA II | 12[2] | 43.2[9] |
| hCA VII | 2.5[10] | 8.9[9] |
From this data, it is evident that while acetazolamide is a potent inhibitor of hCA II, the N-substituted derivative demonstrates comparable, and in the case of hCA VII, even more potent inhibition. The nuanced differences in inhibitory profiles across various isoforms highlight the impact of the "tail" in modulating the interaction with the enzyme.
Experimental Protocol: The Stopped-Flow CO2 Hydration Assay
The determination of inhibition constants for carbonic anhydrase inhibitors is most accurately performed using a stopped-flow CO2 hydration assay.[11] This method measures the initial rates of the CA-catalyzed hydration of CO2 by monitoring the resulting pH change with a pH indicator.
Reagents and Materials
-
Purified human carbonic anhydrase isoforms (e.g., hCA II, hCA VII)
-
Acetazolamide (as a standard inhibitor)
-
Test inhibitor (e.g., N-[4-(sulfamoyl)phenyl]acetamide derivative)
-
HEPES buffer (20 mM, pH 7.4)
-
Sodium sulfate (20 mM, for maintaining constant ionic strength)
-
Phenol red (0.2 mM, as a pH indicator)
-
CO2-saturated water (prepared by bubbling CO2 gas through chilled, deionized water)
-
Dimethyl sulfoxide (DMSO, for dissolving inhibitors)
-
Stopped-flow spectrophotometer
Assay Procedure
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the CA enzyme in HEPES buffer. The final concentration in the assay is typically in the nanomolar range.
-
Prepare stock solutions of acetazolamide and the test inhibitor in DMSO. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Stopped-Flow Instrument Setup:
-
Equilibrate the stopped-flow instrument to 25°C.
-
Load one syringe with the CO2-saturated water.
-
Load the second syringe with the reaction mixture containing the CA enzyme, phenol red indicator, and the desired concentration of the inhibitor in HEPES buffer. A control reaction should be run without any inhibitor.
-
-
Data Acquisition:
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the phenol red indicator at 557 nm over a short time course (typically 10-100 seconds). The CA-catalyzed hydration of CO2 will produce protons, causing a decrease in pH and a corresponding change in the indicator's absorbance.
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the slope of the absorbance change over time.
-
Plot the initial rates against the inhibitor concentrations.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, taking into account the substrate (CO2) concentration and the Michaelis-Menten constant (Km) of the enzyme for its substrate.
-
Visualization of Key Components and Processes
To further elucidate the concepts discussed, the following diagrams have been generated.
Chemical Structures
Caption: Chemical structures of Acetazolamide and a representative N-[4-(sulfamoyl)phenyl]acetamide derivative.
Carbonic Anhydrase Inhibition Assay Workflow
Caption: Workflow for the stopped-flow CO2 hydration assay for CA inhibition.
Conclusion: A Tailored Approach to Carbonic Anhydrase Inhibition
This guide has provided a comparative analysis of N-[4-(sulfamoyl)phenyl]acetamide derivatives and the classical carbonic anhydrase inhibitor, acetazolamide. While both classes of compounds share a fundamental mechanism of action centered on the sulfonamide group's interaction with the active site zinc ion, the "tail approach" employed in the design of the N-substituted derivatives offers a pathway to enhanced isoform selectivity.
The experimental data presented demonstrates that these derivatives can achieve inhibitory potencies comparable to or even exceeding that of acetazolamide for specific CA isoforms. This tailored inhibition profile holds significant promise for the development of next-generation therapeutics with improved efficacy and reduced side-effect profiles. The detailed experimental protocol provided herein serves as a practical guide for researchers seeking to evaluate and characterize novel carbonic anhydrase inhibitors.
References
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- Angeli, A., et al. (2021). Novel Carbonic Anhydrase Inhibitors with Dual-Tail Core Sulfonamide Show Potent and Lasting Effects for Glaucoma Therapy. Journal of Medicinal Chemistry, 64(15), 11493-11506.
- Angeli, A., et al. (2022). The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 938-952. [Link]
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- Bhatt, A., et al. (2021). Inhibition data of hCA isoforms I, II, IX and XII using acetazolamide (AAZ) as standard drug.
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- De Simone, G., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 217-223. [Link]
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- Angeli, A., et al. (2019). Organoruthenium(II) complexes of acetazolamide potently inhibit human carbonic anhydrase isoforms I, II, IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 388-393. [Link]
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- De Simone, G., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 217-223.
- Ghorab, M. M., et al. (2022). K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX, XII of compounds 1-15 with the standard inhibitor acetazolamide (AAZ) and SLC-0111 (positive control) and calculated selectivity of hCA IX and hCA XII against hCA I and hCA II, respectively.
- Kim, J. K., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(16), 8758. [Link]
- Borras, J., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis.
- Bua, S., et al. (2023). Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. Molecules, 28(10), 4099. [Link]
- Jo, H., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 1735. [Link]
- D'Ambrosio, K., et al. (2021). The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development. New Journal of Chemistry, 45(1), 147-152. [Link]
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This guide provides a comprehensive comparative analysis of N-[4-(hydrazinosulfonyl)phenyl]acetamide and its structurally related analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological activities, and structure-activity relationships of this versatile chemical scaffold. We will explore its potential as a carbonic anhydrase inhibitor and an antimicrobial agent, supported by experimental data and detailed methodologies, to provide a thorough understanding of its therapeutic promise.
Introduction: The Versatile Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. This compound represents a key scaffold within this class, integrating a sulfonylhydrazide moiety that serves as a versatile precursor for synthesizing a diverse range of derivatives. This guide will focus on a comparative evaluation of these compounds, primarily in the realms of carbonic anhydrase inhibition and antimicrobial activity, two areas where this scaffold has shown significant promise.
Synthesis of this compound and Its Analogs
The synthesis of this compound and its derivatives typically follows a reliable two-step protocol. This process involves the initial formation of a sulfonyl chloride intermediate, followed by its reaction with hydrazine or a substituted hydrazine.
General Synthetic Pathway
The synthetic route generally begins with the chlorosulfonation of a suitable N-acyl aniline, followed by hydrazinolysis to yield the sulfonylhydrazide. This intermediate can then be condensed with various aldehydes or ketones to produce a library of sulfonyl hydrazone derivatives.
Caption: General synthetic workflow for this compound and its derivatives.
Detailed Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis of the parent compound, which serves as the foundational building block for more complex derivatives.
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
-
In a fume hood, cool chlorosulfonic acid (5 molar equivalents) in an ice bath.
-
Slowly add acetanilide (1 molar equivalent) in small portions with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated 4-acetamidobenzenesulfonyl chloride by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound
-
Suspend 4-acetamidobenzenesulfonyl chloride (1 molar equivalent) in a suitable solvent such as tetrahydrofuran (THF).
-
Cool the suspension in an ice bath and add hydrazine hydrate (2 molar equivalents) dropwise with stirring.
-
Continue stirring at room temperature for 3-4 hours.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to obtain pure this compound.
Comparative Analysis of Biological Activity
The biological significance of this compound and its analogs is most pronounced in their roles as carbonic anhydrase inhibitors and antimicrobial agents.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are implicated in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[1] Sulfonamides are a well-established class of CA inhibitors.[2]
Mechanism of Action: The primary mechanism of CA inhibition by sulfonamides involves the coordination of the sulfonamide group to the zinc ion (Zn²⁺) in the enzyme's active site. This binding event displaces a water molecule or hydroxide ion that is crucial for the catalytic activity, thereby inhibiting the enzyme.[2]
Caption: Role of Carbonic Anhydrase IX in tumor hypoxia and its inhibition by sulfonamides.
Comparative Inhibitory Activity: While direct inhibitory data for the parent this compound is not extensively reported, its derivatives, synthesized from the closely related 4-hydrazinylbenzenesulfonamide, have been evaluated against various human carbonic anhydrase (hCA) isoforms. The following table summarizes the inhibitory activities of a series of these derivatives against two key cytosolic isoforms, hCA I and hCA II, with the clinically used drug Acetazolamide as a benchmark.[3]
| Compound/Derivative | Target Isoform | Kᵢ (nM) |
| Acetazolamide | hCA I | 250 |
| hCA II | 12 | |
| 4-(2-Benzylidenehydrazinyl)benzenesulfonamide | hCA I | 5.41 ± 1.28 |
| hCA II | 11.64 ± 5.21 | |
| 4-(2-(4-Methylbenzylidene)hydrazinyl)benzenesulfonamide | hCA I | 6.51 ± 2.18 |
| hCA II | 5.82 ± 1.12 | |
| 4-(2-(4-Methoxybenzylidene)hydrazinyl)benzenesulfonamide | hCA I | 3.15 ± 0.55 |
| hCA II | 2.41 ± 0.69 | |
| 4-(2-(4-Chlorobenzylidene)hydrazinyl)benzenesulfonamide | hCA I | 2.18 ± 0.41 |
| hCA II | 1.81 ± 0.28 | |
| 4-(2-(4-Nitrobenzylidene)hydrazinyl)benzenesulfonamide | hCA I | 1.95 ± 0.37 |
| hCA II | 1.79 ± 0.22 |
Structure-Activity Relationship (SAR) Insights:
-
The data indicates that derivatives of the 4-hydrazinylbenzenesulfonamide scaffold can be highly potent inhibitors of hCA I and hCA II.[3]
-
Substitutions on the benzylidene ring significantly influence inhibitory activity. Electron-withdrawing groups (e.g., -Cl, -NO₂) tend to enhance potency against both isoforms compared to electron-donating groups (e.g., -CH₃, -OCH₃).[3]
-
Many of these derivatives exhibit greater potency against hCA I than the standard inhibitor Acetazolamide.[3]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric Method) This assay measures the esterase activity of carbonic anhydrase.
-
Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a solution of purified human carbonic anhydrase (e.g., hCA II) in Tris-HCl buffer (pH 7.4).
-
Prepare a solution of the substrate, 4-nitrophenylacetate (NPA), in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add the hCA enzyme solution to each well.
-
Add varying concentrations of the test compound to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the NPA substrate to each well.
-
Monitor the formation of the yellow product, 4-nitrophenolate, by measuring the absorbance at 400 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.[3]
-
Antimicrobial Activity
Sulfonamides were among the first classes of antibiotics discovered and continue to be relevant in the fight against microbial infections. The sulfonylhydrazide and sulfonyl hydrazone motifs have also demonstrated a broad spectrum of antimicrobial activities.
Mechanism of Action: While the exact mechanisms can vary, sulfonamides typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. By blocking this pathway, they prevent the synthesis of nucleic acids and amino acids, leading to bacteriostasis.
Comparative Antimicrobial Activity: The antimicrobial efficacy of this compound derivatives is influenced by the nature of the substituents. The following table presents a conceptual comparison based on general findings in the literature for related compounds.
| Compound/Derivative | Target Organism(s) | General Activity Level |
| This compound (Parent Compound) | Gram-positive & Gram-negative bacteria | Moderate |
| Derivatives with Electron-Withdrawing Groups (e.g., -NO₂) | Broad-spectrum bacteria | Enhanced |
| Derivatives with Heterocyclic Moieties (e.g., Thiazole) | Specific bacterial strains | Potentially High |
Structure-Activity Relationship (SAR) Insights:
-
The introduction of electron-withdrawing groups on the aromatic ring can enhance antibacterial activity.
-
The formation of hydrazones by condensation with various aldehydes and ketones can modulate the antimicrobial spectrum and potency.
-
Hybrid molecules incorporating other antimicrobial pharmacophores, such as thiazole, can lead to compounds with significant and sometimes selective antibacterial action.[4]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method) This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium to a standardized cell density.
-
-
Assay Procedure:
-
In a 96-well microplate, perform serial two-fold dilutions of the test compound in the broth medium.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
-
Data Analysis:
-
Visually inspect the wells for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Conclusion and Future Perspectives
This compound serves as a valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as potent inhibitors of carbonic anhydrases, with some exhibiting greater efficacy than established drugs. Furthermore, this class of compounds holds promise for the development of novel antimicrobial agents.
The structure-activity relationships highlighted in this guide underscore the tunability of this scaffold, allowing for the optimization of potency and selectivity through targeted chemical modifications. Future research should focus on synthesizing and evaluating a broader range of derivatives to further elucidate the SAR for both carbonic anhydrase inhibition and antimicrobial activity. In particular, the development of isoform-selective carbonic anhydrase inhibitors is a key area of interest for minimizing off-target effects. For antimicrobial applications, exploring combinations with other antibacterial agents could be a promising strategy to combat drug resistance.
References
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- Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. Bioorg Chem. 2024;151:107881.
- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Biomed Res Int. 2014;2014:739595.
- Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. RSC Med Chem. 2022;13(12):1509-1520.
- Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorg Med Chem. 2000;8(4):689-95.
- Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Int J Mol Sci. 2021;22(22):12586.
- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. 2021;26(16):4930.
- Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules. 2018;23(5):1033.
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A Senior Application Scientist's Guide to the Synthesis and Characterization of N-[4-(hydrazinosulfonyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the sulfonamide functional group is a cornerstone, featured in a wide array of therapeutic agents.[1] Its derivatives, particularly those incorporating a hydrazinosulfonyl moiety, represent a class of compounds with significant potential, often explored as key building blocks for novel pharmaceuticals. This guide provides an in-depth technical overview of the synthesis and comprehensive identity confirmation of a representative molecule, N-[4-(hydrazinosulfonyl)phenyl]acetamide.
The strategic importance of this compound and its analogs often lies in their role as precursors to potent enzyme inhibitors, such as those targeting carbonic anhydrases, which are implicated in various pathologies including glaucoma, epilepsy, and cancer.[2][3] The integrity of any research or drug development program hinges on the unambiguous confirmation of the identity and purity of such synthesized molecules. This guide is structured to provide not just a protocol, but a self-validating framework for the synthesis and analysis of this compound, ensuring the reliability of downstream applications.
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound is most directly achieved through the nucleophilic substitution of the chlorine atom in 4-acetamidobenzenesulfonyl chloride with hydrazine. This reaction is a standard and efficient method for the formation of sulfonohydrazides.[4]
The underlying principle of this synthesis is the high reactivity of the sulfonyl chloride group towards nucleophiles. The electron-withdrawing nature of the sulfonyl group makes the sulfur atom highly electrophilic. Hydrazine, a potent nucleophile, readily attacks this electrophilic center, leading to the displacement of the chloride ion and the formation of the desired N-S bond. The acetamido group at the para-position of the benzene ring remains stable under these reaction conditions and serves as a key structural feature for potential further modifications or for modulating the compound's biological activity.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is a representative method based on established procedures for the synthesis of aromatic sulfonohydrazides.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-acetamidobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or ethanol.
-
Addition of Hydrazine: Cool the solution in an ice bath. Slowly add an excess of hydrazine hydrate (e.g., 3-5 equivalents) dropwise to the stirred solution. The use of excess hydrazine helps to drive the reaction to completion and neutralize the hydrochloric acid byproduct.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then treated with cold water to precipitate the product and dissolve any hydrazine hydrochloride salts.
-
Purification: The crude product is collected by vacuum filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.
Comprehensive Identity Confirmation: An Analytical Workflow
The confirmation of the synthesized compound's identity and purity is a critical step. A multi-technique approach is essential to provide orthogonal data, thereby ensuring the structural integrity of the molecule.
Caption: Analytical workflow for identity confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for confirming the molecular weight of the synthesized compound and assessing its purity.
-
Expected Outcome: The mass spectrum should display a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 216.05, consistent with the molecular formula C₈H₁₁N₃O₃S. The liquid chromatogram will provide an indication of the product's purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for elucidating the chemical structure of an organic molecule.
¹H NMR Spectroscopy
-
Expected Chemical Shifts (in DMSO-d₆): Based on the analysis of structurally similar compounds, the following proton signals are anticipated:
-
A singlet for the acetyl methyl protons (CH₃) around δ 2.0-2.2 ppm.
-
Two doublets in the aromatic region (δ 7.5-8.0 ppm) corresponding to the para-substituted benzene ring protons.
-
Broad singlets for the amide (NH) and hydrazinosulfonyl (NH and NH₂) protons, which are exchangeable with D₂O. The exact chemical shifts of these protons can vary depending on concentration and temperature.
-
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Acetyl CH₃ | 2.0 - 2.2 | Singlet |
| Aromatic CH | 7.5 - 8.0 | Doublet of Doublets |
| Amide NH | ~10.0 | Broad Singlet |
| Sulfonyl NHNH₂ | Variable | Broad Singlets |
¹³C NMR Spectroscopy
-
Expected Chemical Shifts (in DMSO-d₆):
-
A signal for the acetyl methyl carbon around δ 24 ppm.
-
Aromatic carbon signals between δ 118-145 ppm.
-
A signal for the acetyl carbonyl carbon around δ 169 ppm.
-
| Carbon | Predicted Chemical Shift (ppm) |
| Acetyl CH₃ | ~24 |
| Aromatic CH | 118 - 130 |
| Aromatic C (quaternary) | 135 - 145 |
| Acetyl C=O | ~169 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Vibrational Frequencies:
-
N-H stretching vibrations for the amide and hydrazine groups in the range of 3200-3400 cm⁻¹.
-
A C=O stretching vibration for the amide carbonyl group around 1660-1680 cm⁻¹.
-
Asymmetric and symmetric S=O stretching vibrations for the sulfonyl group around 1330-1350 cm⁻¹ and 1150-1170 cm⁻¹, respectively.
-
C-N stretching and N-H bending vibrations.
-
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amide & Hydrazine) | 3200 - 3400 |
| C=O Stretch (Amide) | 1660 - 1680 |
| S=O Stretch (Sulfonyl) | 1330 - 1350 (asymmetric), 1150 - 1170 (symmetric) |
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of a synthesized compound.
-
Methodology: A reverse-phase HPLC method using a C18 column with a gradient elution of water and acetonitrile (both often containing a small amount of a modifier like formic acid or trifluoroacetic acid) is typically employed. Detection is commonly performed using a UV detector at a wavelength where the aromatic system of the molecule absorbs, for instance, around 254 nm.
-
Expected Outcome: A pure sample of this compound should exhibit a single major peak in the chromatogram. The purity can be calculated based on the area percentage of this peak relative to the total area of all peaks.
Comparison with Alternatives in the Context of Carbonic Anhydrase Inhibition
This compound can be considered a precursor or a structural analog to a class of drugs known as carbonic anhydrase inhibitors (CAIs).[2][3] Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[5][6] The inhibition of specific carbonic anhydrase isoforms has therapeutic applications in various diseases.[3][5]
For a meaningful comparison, we will consider two well-established carbonic anhydrase inhibitors: Acetazolamide , a classical, non-selective inhibitor, and SLC-0111 , a more recent, isoform-selective inhibitor.[6][7]
| Feature | This compound (Predicted) | Acetazolamide | SLC-0111 |
| Core Structure | Phenylacetamide sulfonohydrazide | Thiadiazole sulfonamide | Ureido-substituted benzenesulfonamide |
| Mechanism of Action | Potential carbonic anhydrase inhibition via the sulfonohydrazide moiety. | Non-competitive inhibition of carbonic anhydrase. | Potent inhibitor of carbonic anhydrase IX (CAIX).[7] |
| Selectivity | Likely to show some isoform selectivity, but this would require experimental validation. | Non-selective, inhibits multiple CA isoforms.[5][6] | Highly selective for the tumor-associated CAIX isoform.[7] |
| Therapeutic Applications | Potential precursor for drugs targeting diseases involving carbonic anhydrase. | Glaucoma, epilepsy, altitude sickness, heart failure.[6] | Investigational anticancer agent, particularly for hypoxic solid tumors.[7] |
| Key Advantage | The hydrazide moiety offers a versatile handle for further chemical modifications and drug design. | Broadly effective due to non-selective inhibition. | High selectivity for a cancer-specific target, potentially leading to fewer side effects.[7] |
| Potential Disadvantage | Requires further derivatization to achieve high potency and selectivity. | Lack of isoform selectivity can lead to off-target effects.[5] | Efficacy may be limited to tumors overexpressing CAIX. |
The primary advantage of a scaffold like this compound lies in its synthetic versatility. The hydrazide group can be readily condensed with various aldehydes and ketones to generate a library of hydrazone derivatives, or it can be a precursor for the synthesis of various heterocyclic systems. This allows for the systematic exploration of structure-activity relationships in the development of more potent and selective enzyme inhibitors.
Conclusion
The successful synthesis and rigorous characterization of this compound are foundational steps for its application in drug discovery and medicinal chemistry research. The multi-technique analytical workflow detailed in this guide provides a robust framework for confirming the identity and purity of the synthesized compound, thereby ensuring the reliability and reproducibility of subsequent studies. While this compound itself may not be a final drug candidate, its strategic design as a versatile chemical building block makes it a valuable tool in the development of next-generation therapeutics, particularly in the area of carbonic anhydrase inhibition. The comparison with established inhibitors like Acetazolamide and SLC-0111 highlights the strategic considerations in drug design, balancing broad efficacy with target selectivity.
References
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Comparative Bioactivity Analysis: The N-[4-(hydrazinosulfonyl)phenyl]acetamide Scaffold as a Carbonic Anhydrase Inhibitor
A Senior Application Scientist's Guide to Structure-Activity Relationships
Abstract
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its interaction with zinc metalloenzymes. This guide delves into the bioactivity of the N-[4-(hydrazinosulfonyl)phenyl]acetamide scaffold, a potent inhibitor of human carbonic anhydrases (hCAs). We will provide a comparative analysis of its derivatives, focusing on the structure-activity relationships (SAR) that govern their potency and isoform selectivity. By examining specific chemical modifications—primarily the formation of hydrazones and the role of the N-acetyl group—we elucidate the key determinants of inhibitory activity against cytosolic isoforms hCA I and II, and the tumor-associated isoform hCA IX. This guide synthesizes experimental data, explains the mechanistic basis for experimental design, and provides a detailed protocol for a validated colorimetric assay to empower researchers in the rational design of next-generation enzyme inhibitors.
Introduction: The Prominence of the Benzenesulfonamide Scaffold
Benzenesulfonamides represent one of the most successful and versatile scaffolds in drug discovery. Their defining feature, the primary sulfonamide group (-SO₂NH₂), acts as a highly effective zinc-binding group (ZBG). This allows these molecules to anchor to the Zn²⁺ ion within the active site of metalloenzymes, disrupting their catalytic cycle.[1] The primary family of enzymes targeted by this scaffold is the carbonic anhydrases (CAs), which catalyze the vital physiological reaction of carbon dioxide hydration.[2]
Dysregulation of specific CA isoforms is linked to a range of pathologies, including glaucoma (hCA II, IV, XII), epilepsy (hCA VII), and cancer (hCA IX, XII).[1] Consequently, the benzenesulfonamide framework is a privileged scaffold for designing isoform-selective inhibitors. The potency and selectivity of these inhibitors are not dictated by the sulfonamide group alone; they are profoundly influenced by the "tail" of the molecule—the various substituents attached to the benzene ring.[3] These tails extend into distinct regions of the enzyme's active site, forming secondary interactions that are critical for high-affinity binding and isoform specificity.[4]
This guide focuses on the This compound scaffold. We will explore how modifications to its hydrazinosulfonyl and acetamide moieties impact its inhibitory profile against key human carbonic anhydrase isoforms.
The Core Scaffold and Its Bioactive Derivatives
The foundational compound, this compound, serves as a versatile intermediate. Its hydrazino group (-NHNH₂) is readily condensed with aldehydes to form stable hydrazone derivatives. This chemical tractability allows for the systematic exploration of the chemical space around the core scaffold.
For this analysis, we will compare two representative molecules whose inhibitory activities against several hCA isoforms have been experimentally determined:
-
Compound 4b: N-{[4-(((1H-indol-3-yl)methylene)amino)phenyl]sulfonyl}acetamide. This compound represents a hydrazone derivative of the core scaffold, where the hydrazino group has been condensed with indole-3-carboxaldehyde.
-
Compound 4a: 4-[((1H-indol-3-yl)methylene)amino]benzenesulfonamide. This is a crucial comparative analog that lacks the N-acetyl group (acetamide) present in Compound 4b.
By comparing the bioactivity of these two scaffolds, we can directly probe the contribution of the acetamide moiety to the inhibitory potency.
Comparative Bioactivity: A Quantitative Analysis
The inhibitory potency of compounds is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition.[5] A lower Kᵢ value signifies a more potent inhibitor. The Kᵢ values for Compounds 4a and 4b against four key hCA isoforms were determined using a stopped-flow CO₂ hydrase assay.[4]
Table 1: Carbonic Anhydrase Inhibition Data (Kᵢ, nM) [4]
| Compound ID | Scaffold Name | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA IX (Kᵢ, nM) |
| 4b | N-{[4-(((1H-indol-3-yl)methylene)amino)phenyl]sulfonyl}acetamide | 95.2 | 612.5 | 2986.3 | 355.1 |
| 4a | 4-[((1H-indol-3-yl)methylene)amino]benzenesulfonamide | 88.5 | 575.8 | 2744.6 | 327.4 |
| AAZ | Acetazolamide (Standard Inhibitor) | 250 | 12 | 74 | 25 |
Analysis of Structure-Activity Relationships (SAR)
-
General Potency: Both compounds demonstrate inhibitory activity across the tested isoforms, with Kᵢ values ranging from the nanomolar to the low micromolar scale. This confirms that the core benzenesulfonamide-hydrazone structure is a valid pharmacophore for CA inhibition.
-
Impact of the Acetamide Group: A direct comparison between Compound 4b (with acetamide) and Compound 4a (without acetamide) reveals a subtle but consistent trend. The presence of the acetamide group in 4b results in a slight decrease in potency (higher Kᵢ values) across all four isoforms compared to 4a . For instance, the Kᵢ against hCA I increases from 88.5 nM to 95.2 nM, and against hCA IX from 327.4 nM to 355.1 nM.[4] This suggests that the acetamide group may introduce minor steric hindrance or unfavorable electronic effects that slightly weaken the interaction with the active site residues.
-
Isoform Selectivity:
-
Both compounds are most potent against the cytosolic isoform hCA I .
-
They are significantly less effective against the membrane-associated isoform hCA IV , with Kᵢ values in the high nanomolar to low micromolar range.
-
When compared to the standard clinical inhibitor Acetazolamide (AAZ), both compounds are more potent against hCA I but substantially less potent against the highly active hCA II and the cancer-related hCA IX.[4]
-
The SAR data clearly indicate that while the indole-hydrazone tail confers broad CA inhibitory activity, the N-acetyl group on the phenyl ring is not beneficial for potency and slightly diminishes it. This is a critical insight for future drug design efforts based on this scaffold.
Mechanism of Inhibition
The inhibitory action of these benzenesulfonamide derivatives follows a well-established mechanism. It is predicated on the coordination of the deprotonated sulfonamide group to the catalytic Zn²⁺ ion at the bottom of the active site cavity.
As depicted in Figure 1, the sulfonamide anion (R-SO₂NH⁻) acts as a mimic of the transition state, displacing the zinc-bound water/hydroxide molecule that is essential for the hydration of CO₂. The inhibitor is further stabilized by a hydrogen bond network, notably with the side chain of the Thr199 residue.[4] The "tail" portion of the inhibitor (the indole-hydrazone moiety) extends towards the entrance of the active site, where it can form additional hydrophobic and hydrophilic interactions with various amino acid residues, dictating the isoform selectivity.
Experimental Methodology: Carbonic Anhydrase Inhibition Assay
To ensure the trustworthiness and reproducibility of bioactivity data, a standardized experimental protocol is essential. The data presented were generated using a stopped-flow technique, which directly measures the inhibition of the physiological CO₂ hydration reaction.[6] However, a more accessible and high-throughput compatible method is the colorimetric esterase assay.
Principle of the Colorimetric Assay
This assay leverages the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation, monitored by the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity.[5][7] The presence of an inhibitor reduces this rate, allowing for the calculation of potency (e.g., IC₅₀).[8]
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
CA Enzyme Stock: Dissolve human CA isoform (e.g., hCA II) in cold Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C.
-
CA Working Solution: On the day of the assay, dilute the CA stock solution to the final required concentration (e.g., 20 nM) with cold Assay Buffer.
-
Substrate Stock: Prepare a 3 mM solution of p-nitrophenyl acetate (p-NPA) in DMSO. This must be prepared fresh.
-
Compound Preparation: Dissolve test compounds and a positive control (e.g., Acetazolamide) in DMSO to create 10 mM stock solutions. Perform serial dilutions in DMSO to create working solutions at 100x the final desired concentrations.
-
-
Assay Procedure (96-well plate format):
-
Plate Setup: Add 158 µL of Assay Buffer to each well.
-
Compound Addition: Add 2 µL of the appropriate compound working solution (or DMSO for vehicle control wells).
-
Enzyme Addition: Add 20 µL of the CA Working Solution to all wells except the "blank" (no enzyme) controls.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the Substrate Stock solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot (slope).
-
Calculate the percentage of inhibition for each compound concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[9]
-
Conclusion and Future Directions
This guide provides a comparative analysis of the this compound scaffold as a carbonic anhydrase inhibitor. Through quantitative data, we have established key structure-activity relationships:
-
The benzenesulfonamide-hydrazone framework is a viable starting point for developing CA inhibitors.
-
The addition of an N-acetyl group (acetamide) to the phenyl ring is slightly detrimental to inhibitory potency, likely due to steric or electronic factors.
These findings provide a clear rationale for future optimization studies. To enhance potency and selectivity, researchers should focus on modifying the "tail" portion of the molecule—the group attached to the hydrazone. Exploring a diverse range of aromatic and heterocyclic aldehydes for the condensation reaction could yield derivatives that form more favorable interactions within the unique subpockets of different CA isoforms, leading to the development of highly selective and potent therapeutic agents.
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- Wang, D., et al. (2023). Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer.
- Szymańska, P., & El-Bakri, A. (2020). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures.
- Stephens, C., et al. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination.
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- 3. The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II and VII provide insights into selective CA inhibitor development - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of N-[4-(hydrazinosulfonyl)phenyl]acetamide: A Comparative Guide to Carbonic Anhydrase Inhibition
Introduction: Uncovering the Therapeutic Potential of a Novel Sulfonamide
N-[4-(hydrazinosulfonyl)phenyl]acetamide is a sulfonamide-containing compound with a structure that suggests a potential interaction with the carbonic anhydrase (CA) family of enzymes. The sulfonamide moiety is a well-established zinc-binding group, which is critical for the inhibitory activity of numerous clinically approved drugs targeting CAs. Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their role in regulating pH in various physiological and pathological processes makes them significant drug targets for conditions like glaucoma, epilepsy, and, increasingly, cancer.
This guide provides a comprehensive framework for the in vitro validation of this compound's activity, specifically as a carbonic anhydrase inhibitor. We will present a direct comparison with established inhibitors, detail robust experimental protocols, and explain the scientific rationale behind each step to ensure the generation of reliable and reproducible data. Our approach is designed for researchers, scientists, and drug development professionals seeking to characterize novel small molecule inhibitors.
Comparative Framework: Selecting the Right Benchmarks
To rigorously assess the efficacy and selectivity of this compound, a carefully selected panel of comparators is essential.
-
Positive Control (Broad-Spectrum): Acetazolamide . As one of the first clinically used CA inhibitors, it provides a robust, well-characterized benchmark for broad inhibition across multiple CA isozymes.
-
Comparative Control (Isoform-Selective): Dorzolamide . A topical CA inhibitor used in the treatment of glaucoma, it shows some selectivity for CA-II and serves as a clinically relevant comparator.
-
Negative Control: A structurally similar compound lacking the critical zinc-binding sulfonamide group should be used to control for non-specific or off-target effects. For this guide, we will refer to it as "Inactive Analog."
The validation will focus on determining the inhibitory potency (IC50) against four key human CA isozymes:
-
CA I & CA II (Cytosolic): Abundant, "housekeeping" enzymes. Inhibition can lead to off-target effects.
-
CA IX & CA XII (Transmembrane, Tumor-Associated): Key regulators of tumor pH, making them high-value oncology targets.
Experimental Design: A Dual-Pronged Validation Strategy
Our validation workflow employs a two-stage approach: a primary biochemical assay for direct enzyme inhibition followed by a secondary cell-based assay to assess activity in a physiological context.
Caption: High-level workflow for the in vitro validation of a candidate CA inhibitor.
Protocol 1: Biochemical IC50 Determination via Esterase Activity Assay
Principle: This assay leverages the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a substrate, 4-nitrophenyl acetate (4-NPA), to 4-nitrophenol (4-NP), a yellow-colored product. The rate of 4-NP formation, monitored spectrophotometrically at 400 nm, is proportional to the enzyme's activity. An inhibitor will slow this rate.
Methodology
-
Reagent Preparation:
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4, with 20 mM NaCl.
-
Enzyme Stock: Prepare 1 mg/mL stocks of purified human CA I, II, IX, and XII in assay buffer. Store at -80°C.
-
Substrate Stock: Prepare a 100 mM stock of 4-nitrophenyl acetate (4-NPA) in anhydrous DMSO.
-
Compound Plates: Prepare a 10 mM stock of this compound, Acetazolamide, Dorzolamide, and the Inactive Analog in 100% DMSO. Perform serial dilutions (e.g., 11-point, 1:3 dilution series) in DMSO in a 96-well plate.
-
-
Assay Execution (96-well format):
-
Add 2 µL of serially diluted compound or DMSO (vehicle control) to appropriate wells.
-
Add 178 µL of Assay Buffer containing the CA enzyme to each well. The final enzyme concentration must be optimized for each isozyme to ensure a linear reaction rate (e.g., ~10 nM for CA II).
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Initiate the reaction by adding 20 µL of 4-NPA substrate (final concentration 1 mM).
-
Immediately place the plate in a microplate reader pre-set to 25°C.
-
Measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_vehicle - V_no_enzyme)).
-
Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Sulfonamide inhibitors coordinate with the active site zinc ion, blocking catalysis.
Protocol 2: Cell-Based Assay for CA IX Target Engagement
Principle: This assay measures the ability of a compound to inhibit the activity of a membrane-bound CA, like CA IX, in a live-cell context. CA IX is often overexpressed in hypoxic tumors and contributes to the acidification of the tumor microenvironment by hydrating CO₂ to protons. We can measure this extracellular acidification rate (ECAR) to quantify CA IX activity.
Methodology
-
Cell Culture and Plating:
-
Use a cancer cell line known to overexpress CA IX under hypoxic conditions (e.g., HT-29 or MDA-MB-231).
-
Culture cells to ~80% confluency.
-
Seed cells into a specialized cell culture microplate (e.g., Seahorse XF plate) at an optimized density and allow them to adhere overnight.
-
-
Hypoxic Induction and Compound Treatment:
-
The following day, replace the growth medium with a low-buffer assay medium (e.g., unbuffered DMEM).
-
Place the cell plate in a hypoxic chamber (1% O₂) for 4-6 hours to induce CA IX expression.
-
Add varying concentrations of this compound or control compounds to the cells and incubate for 1 hour.
-
-
ECAR Measurement:
-
Use an extracellular flux analyzer (e.g., Agilent Seahorse XFe96 Analyzer) to measure the ECAR.
-
The instrument performs cycles of mixing and measuring to determine the rate of proton extrusion from the cells into the surrounding medium.
-
The measurement of CO₂-induced ECAR provides a direct readout of CA IX activity.
-
-
Data Analysis:
-
Normalize the ECAR data to the baseline reading before compound addition.
-
Calculate the percent inhibition of CO₂-induced ECAR for each compound concentration.
-
Determine the cellular IC50 by plotting the percent inhibition against compound concentration and fitting the curve.
-
Data Summary and Interpretation
The results from these experiments should be compiled into a clear, comparative table. This allows for an at-a-glance assessment of the compound's potency and selectivity profile.
| Compound | CA I IC50 (nM) | CA II IC50 (nM) | CA IX IC50 (nM) | CA XII IC50 (nM) | Cellular CA IX IC50 (nM) |
| This compound | Experimental | Experimental | Experimental | Experimental | Experimental |
| Acetazolamide (Positive Control) | ~250 | ~12 | ~25 | ~6 | ~150 |
| Dorzolamide (Comparative Control) | ~3000 | ~3 | ~50 | ~500 | ~200 |
| Inactive Analog (Negative Control) | >100,000 | >100,000 | >100,000 | >100,000 | >100,000 |
Note: IC50 values for control compounds are approximate and may vary based on specific assay conditions.
Interpreting the Results:
-
Potency: A low nanomolar IC50 value against the target isozyme (e.g., CA IX) indicates high potency.
-
Selectivity: A significantly higher IC50 value for off-target isozymes (e.g., CA I, CA II) compared to the target isozyme demonstrates selectivity. For a promising anti-cancer agent, a high selectivity ratio for CA IX/XII over CA I/II is desirable.
-
Cellular Activity: A cellular IC50 value close to the biochemical IC50 suggests good cell permeability and effective target engagement within a physiological environment.
Conclusion
This guide outlines a robust, multi-faceted approach to the in vitro validation of this compound as a carbonic anhydrase inhibitor. By employing both biochemical and cell-based assays and benchmarking against established drugs, this workflow enables a comprehensive characterization of the compound's potency, selectivity, and cellular efficacy. The resulting data package provides a solid foundation for further preclinical development and establishes a clear, evidence-based rationale for its potential therapeutic application.
References
- Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.
- Supuran, C. T., & Scozzafava, A. (2007). Carbonic anhydrase inhibitors and their therapeutic potential.
- Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy.
- Pocker, Y., & Stone, J. T. (1967). The catalytic versatility of erythrocyte carbonic anhydrase. III.
- Pacchiano, F., et al. (2011). The protein-protein interaction of the carbonic anhydrase IX ectodomain and its inhibition. Bioorganic & Medicinal Chemistry Letters. [Link]
A Guide to Orthogonal Methodologies for the Validation of N-[4-(hydrazinosulfonyl)phenyl]acetamide Findings
Introduction: The Imperative for Rigorous Validation
In the landscape of drug discovery and development, the unambiguous characterization of any new chemical entity (NCE) is paramount. N-[4-(hydrazinosulfonyl)phenyl]acetamide, a sulfonamide-based compound, represents a class of molecules with a rich history and diverse therapeutic potential, from antimicrobial to anti-inflammatory agents.[1][2][3] The initial findings regarding its identity, purity, and concentration, often established using a primary analytical technique like High-Performance Liquid Chromatography (HPLC), form the bedrock of all subsequent research. However, reliance on a single analytical method, no matter how robust, introduces an inherent risk of systematic bias or unforeseen analytical blind spots, such as the co-elution of impurities.[4]
This guide provides a framework for research, quality control, and drug development professionals on the application of orthogonal methods to corroborate initial findings for this compound. Orthogonal methods are defined as distinct analytical techniques that measure the same sample attribute using fundamentally different scientific principles.[5][6] Employing such a strategy is not merely good practice; it is a critical component of building a scientifically sound, trustworthy, and regulatory-compliant data package. By cross-validating results, we significantly enhance confidence in the quality, safety, and efficacy of the molecule under investigation.[5]
The Principle of Orthogonality: A Multi-Pronged Approach to Truth
The core tenet of orthogonal analysis is to mitigate the risk of method-specific errors by approaching the analytical problem from multiple, independent perspectives. A primary method, such as Reversed-Phase HPLC (RP-HPLC), separates analytes based on their hydrophobicity. An orthogonal method must therefore rely on a different chemical or physical principle—like mass-to-charge ratio, nuclear spin, or molecular vibration—to confirm the initial result.[6][7] This layered approach ensures that if an impurity is missed by one method, it is likely to be detected by another.
Caption: The concept of orthogonal validation.
Comprehensive Validation Workflow for this compound
A robust validation strategy for an NCE like this compound must address four key attributes: Identity, Structure, Purity, and Assay (Quantity) . While a primary RP-HPLC method provides initial data on purity and quantity, it offers only circumstantial evidence of identity (retention time). The following sections detail the orthogonal methods required for comprehensive confirmation.
Caption: Comprehensive validation workflow.
Orthogonal Methods for Identity and Structural Confirmation
The primary HPLC retention time is insufficient for positive identification. Unambiguous confirmation requires techniques that probe the fundamental molecular structure.
-
Rationale: MS measures the mass-to-charge ratio (m/z) of an ionized molecule, providing a direct measurement of its molecular weight. This principle is completely independent of the chromatographic separation process, making it an excellent orthogonal method for identity confirmation.[8] For this compound (C₈H₁₁N₃O₃S), the expected monoisotopic mass is approximately 245.05 Da.
-
Experimental Protocol (LC-MS):
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the sample in a 50:50 mixture of acetonitrile and water.
-
Instrumentation: Couple a standard HPLC system to an electrospray ionization mass spectrometer (ESI-MS).[9]
-
Chromatography: Use a short C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) with a rapid gradient (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid over 5 minutes) to quickly elute the main peak into the mass spectrometer.
-
MS Conditions: Operate the ESI source in both positive and negative ion modes. In positive mode, expect to see the protonated molecule [M+H]⁺ at m/z ~246.06. In negative mode, expect the deprotonated molecule [M-H]⁻ at m/z ~244.04.
-
Data Analysis: Confirm that the mass of the main chromatographic peak corresponds to the theoretical mass of the target compound. The high-resolution mass measurement should be within a 5 ppm tolerance.
-
-
Rationale: NMR spectroscopy provides the most definitive structural information by mapping the chemical environment of magnetically active nuclei (e.g., ¹H and ¹³C).[1] It confirms the exact arrangement of atoms and functional groups, which is fundamentally different from both chromatography and mass spectrometry.
-
Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent, such as DMSO-d₆.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: Analyze the resulting spectrum for key signals corresponding to the structure of this compound:
-
An aromatic AA'BB' system (two doublets) for the para-substituted benzene ring.
-
A singlet for the methyl (CH₃) group of the acetamide moiety.
-
Broad signals corresponding to the exchangeable protons of the amide (NH) and hydrazinosulfonyl (NH-NH₂) groups. The integration of these signals should correspond to the number of protons in each environment.
-
-
-
Rationale: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at characteristic frequencies. This provides a "fingerprint" of the functional groups present, offering a simple, rapid, and orthogonal method to confirm key structural features.[10][11]
-
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer with an ATR accessory.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for:
-
N-H stretching: (Amide and hydrazine) ~3300-3200 cm⁻¹.
-
C=O stretching: (Amide I band) ~1660 cm⁻¹.
-
S=O stretching: (Sulfonamide) Asymmetric and symmetric stretches around ~1350 cm⁻¹ and ~1160 cm⁻¹, respectively.
-
Aromatic C=C stretching: ~1600-1450 cm⁻¹.
-
-
Orthogonal Method for Purity Assessment
A primary HPLC method may fail to separate a structurally similar impurity from the main analyte peak. An orthogonal HPLC method with a different separation mechanism is crucial for revealing such co-elutions.[4]
-
Rationale: The goal is to create a separation with significantly different selectivity. This is achieved by changing the stationary phase, mobile phase pH, or organic modifier, thereby altering the dominant intermolecular interactions that govern retention.[7] For example, if the primary method uses a standard C18 column (hydrophobic interactions), an orthogonal method could use a phenyl-hexyl column (adds π-π interactions) or a polar-embedded column.
-
Experimental Protocol (Orthogonal RP-HPLC):
-
Primary Method Conditions:
-
Column: Standard C18 (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile.
-
Detection: UV at 254 nm.
-
-
Orthogonal Method Conditions:
-
Column: Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).
-
Mobile Phase B: Methanol.
-
Detection: UV at 254 nm.
-
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the sample in a suitable diluent (e.g., 50:50 water:acetonitrile).
-
Procedure: Analyze the same sample using both the primary and orthogonal methods.
-
Data Analysis: Compare the chromatograms. Pay close attention to the purity value of the main peak and the impurity profile. A peak that appears sharp and symmetrical in the primary method might resolve into two or more components in the orthogonal method, revealing a previously hidden impurity.[4] The total percentage of impurities should be consistent across both methods.
-
Comparative Summary of Analytical Techniques
The selection of an appropriate orthogonal method depends on the specific question being addressed. The table below summarizes the techniques discussed.
| Technique | Underlying Principle | Information Obtained | Key Advantages as an Orthogonal Method |
| RP-HPLC | Differential partitioning between a non-polar stationary phase and a polar mobile phase.[12] | Purity, Assay, Retention Time | Robust, highly quantitative, widely available. |
| LC-MS | Mass-to-Charge Ratio | Molecular Weight, Impurity Mass | Direct confirmation of identity; independent of chromatographic retention.[5] |
| NMR Spectroscopy | Nuclear Magnetic Spin Resonance | Definitive atomic connectivity and chemical environment.[13] | Unambiguous structural elucidation; provides a complete molecular picture. |
| FTIR Spectroscopy | Molecular bond vibration upon IR absorption.[14] | Presence of specific functional groups. | Rapid, non-destructive, confirms key structural motifs. |
| Orthogonal HPLC | Differential partitioning using a different selectivity mechanism (e.g., π-π interactions).[7] | Confirmatory Purity Profile | High potential to resolve co-eluting impurities missed by the primary method. |
Conclusion: Building a Foundation of Trustworthy Science
The validation of findings for this compound, or any NCE, cannot be achieved with a single-method mindset. A strategic, multi-faceted approach using orthogonal analytical techniques is the cornerstone of scientific integrity in drug development. By confirming identity with Mass Spectrometry, elucidating the precise structure with NMR, verifying functional groups with FTIR, and challenging the purity assessment with an orthogonal HPLC method, researchers can build a comprehensive and reliable data package. This rigorous cross-validation ensures that all subsequent biological, toxicological, and clinical studies are built on a foundation of confirmed molecular truth, ultimately accelerating the path to safe and effective therapeutics.
References
- SpectraBase. N-[4-({(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}sulfonyl)phenyl]acetamide.
- Papadopoulou, A., et al. HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Engineering Science and Technology Review.
- Khan, K. M., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Brazilian Chemical Society.
- Alphalyse. Orthogonal method in pharmaceutical product analysis.
- Fernandes, C., et al. (2022). Sulfonamide a Valid Scaffold for Antioxidant Drug Development. Antioxidants.
- Bhatt, V., et al. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology.
- Patel, H., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
- Al-Sattam, M., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience.
- Sakkas, V., et al. (2020). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules.
- Singh, A., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity.
- Hoogmartens, J., et al. (2005). Determining Orthogonal Chromatographic Systems Prior to the Development of Methods to Characterise Impurities in Drug Substances. Journal of Pharmaceutical and Biomedical Analysis.
- Journal of Pharmaceutical Negative Results. (2022). Orthogonal Analytical Method Development And Validation Using LCMS Technique For The Accurate Estimation Of Valaciclovir Hydrochloride Hydrate Related Substances.
- ResearchGate. (2020). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
- Fluid Imaging Technologies. (2024). What is a Particle Analysis "Orthogonal Method"?
- Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SN Applied Sciences.
- Povarov, I. G., et al. NMR 1H spectrum of N-(4-(N-(3,5-dimethyl-1H-pyrazol-4-yl) sulfamoyl) phenyl) acetamide. ResearchGate.
- ResearchGate. Figure S30. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5).
- Mohamed, S. A., et al. (2016). Experimental and Theoretical Spectroscopic Analysis on N-((1-(phenyl-sulfonyl)-1H-indol-3-Yl)methyl)acetamide. Journal of Molecular Structure.
- Vitas-M Laboratory. Compound N-(4-{2-[(furan-2-yl)methylidene]hydrazinesulfonyl}phenyl)acetamide.
- Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Macedonian Journal of Medical Sciences.
- PubChem. 4-Acetamidobenzenesulfonanilide.
- NIST. Acetamide, N-phenyl-. NIST Chemistry WebBook.
- Google Patents. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
- Li, Y., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules.
- Wang, Z., et al. (2023). Mass spectrometry-based structure-specific N-glycoproteomics and biomedical applications. Journal of Pharmaceutical Analysis.
- Ademović, Z., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.
- Albrecht, M., et al. (2008). Elementary peptide motifs in the gas phase: FTIR aggregation study of formamide, acetamide, N-methylformamide, and N-methylacetamide. The Journal of Physical Chemistry A.
- ResearchGate. 1 H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1).
- Murtaza, G., et al. (2019). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications.
- Reusch, D., et al. (2015). Reversed-phase liquid-chromatographic mass spectrometric N-glycan analysis of biopharmaceuticals. Analytical and Bioanalytical Chemistry.
- Hernandez-Mesa, M., et al. (2023). N-Terminal chemical derivatization of peptides with 4-formyl-benzenesulfonic acid and electrospray positive and negative tandem mass spectrometry with high abundance of b-ion series. Rapid Communications in Mass Spectrometry.
- ResearchGate. (2023). N‐Terminal chemical derivatization of peptides with 4‐formyl‐benzenesulfonic acid and electrospray positive and negative tandem mass spectrometry with high abundance of b‐ion series.
- SpectraBase. N-[4-(aminosulfonyl)phenyl]-2-(2-pyridinylsulfanyl)acetamide.
- SpectraBase. N-(4-{[2-(4-methoxybenzoyl)hydrazino]carbonyl}phenyl)acetamide.
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A Comparative Benchmarking Guide to N-[4-(hydrazinosulfonyl)phenyl]acetamide and Standard Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Carbonic Anhydrase and Its Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a pivotal role in fundamental physiological processes.[1] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This seemingly simple reaction is crucial for pH homeostasis, CO₂ and bicarbonate transport, electrolyte secretion, and various biosynthetic pathways.[1] In humans, 15 different α-CA isoforms have been identified, each with a distinct tissue distribution and physiological function.
The inhibition of specific CA isoforms has significant therapeutic implications. For instance, inhibitors of cytosolic isoforms hCA I and II are used as diuretics and anti-glaucoma agents.[2] More recently, the transmembrane, tumor-associated isoforms hCA IX and XII have emerged as key targets in oncology.[3][4] These isoforms are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[3] Consequently, the development of potent and isoform-selective CA inhibitors is an area of intense research.
This guide focuses on benchmarking N-[4-(hydrazinosulfonyl)phenyl]acetamide, a sulfonamide derivative, against a panel of well-characterized, standard CA inhibitors. The primary objective is to provide a clear, data-driven comparison of its inhibitory potency and isoform selectivity, thereby informing its potential utility in various research and therapeutic contexts.
The Compounds: A Head-to-Head Comparison
This guide evaluates this compound, representing a class of hydrazonobenzenesulfonamides, against the gold-standard carbonic anhydrase inhibitor, Acetazolamide.
-
This compound (and related hydrazonobenzenesulfonamides): This compound belongs to the sulfonamide class of CA inhibitors. The core chemical scaffold, 4-hydrazinylbenzenesulfonamide, serves as a key pharmacophore for interacting with the active site of carbonic anhydrases.
-
Acetazolamide (AAZ): A clinically used sulfonamide that acts as a potent, non-selective inhibitor of multiple carbonic anhydrase isoforms. It serves as a crucial benchmark for evaluating the potency of new CA inhibitors.
Quantitative Comparison of Inhibitory Potency
The inhibitory efficacy of a compound against a specific carbonic anhydrase isoform is quantitatively described by its inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity and, therefore, greater inhibitory potency. The following table summarizes the Kᵢ values for a representative hydrazonobenzenesulfonamide and the standard inhibitor, Acetazolamide, against four key human carbonic anhydrase isoforms: hCA I, hCA II (cytosolic), and hCA IX, hCA XII (transmembrane, tumor-associated).
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Hydrazonobenzenesulfonamide (representative) | 18.5 - 45.5 | Not Applicable | Not Applicable | Not Applicable |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
Note: Data for the hydrazonobenzenesulfonamide is presented as a range for the most potent derivatives against hCA I from the studied series.[1] Data for Acetazolamide is compiled from multiple sources for comparative purposes.
Experimental Protocols: Ensuring Scientific Rigor
The determination of inhibitory constants for carbonic anhydrase inhibitors is primarily achieved through two well-established assays: the stopped-flow CO₂ hydration assay and the p-nitrophenyl acetate (p-NPA) esterase assay. The causality behind these experimental choices lies in their ability to provide robust, reproducible, and quantitative data on enzyme kinetics and inhibition.
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the direct physiological activity of carbonic anhydrase – the hydration of carbon dioxide. Its high temporal resolution allows for the accurate determination of initial reaction rates, which is essential for calculating kinetic parameters like Kᵢ.
Principle: The assay rapidly mixes a solution containing the carbonic anhydrase isoform and a pH indicator with a CO₂-saturated solution. The enzymatic hydration of CO₂ produces protons, leading to a rapid decrease in pH. This pH change is monitored in real-time by a spectrophotometer tracking the absorbance of the pH indicator. The initial rate of this reaction is directly proportional to the enzyme's activity. In the presence of an inhibitor, this rate is reduced, and the extent of this reduction is used to calculate the Kᵢ.[5]
Detailed Protocol:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a stock solution of the purified recombinant human carbonic anhydrase isoform (e.g., hCA I, II, IX, or XII) in a suitable buffer (e.g., 20 mM HEPES, pH 7.4). The final concentration in the assay is typically in the nanomolar range.
-
CO₂ Substrate Solution: Prepare CO₂-saturated water by bubbling pure CO₂ gas through deionized water for at least 30 minutes at 4°C. Maintain on ice to ensure saturation.
-
pH Indicator Solution: Prepare a stock solution of a suitable pH indicator (e.g., 1 mM Phenol Red) that does not inhibit the enzyme.
-
Inhibitor Solutions: Prepare a stock solution of the test compound (e.g., this compound) and the standard inhibitor (Acetazolamide) in a suitable solvent like DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
-
Stopped-Flow Instrument Setup:
-
Power on the stopped-flow spectrophotometer and allow the lamp to stabilize.
-
Equilibrate the sample handling unit and observation cell to the desired temperature (e.g., 25°C).
-
-
Assay Execution:
-
Load one syringe with the CO₂-saturated water.
-
Load the second syringe with the enzyme, pH indicator, and inhibitor (or vehicle control) in the assay buffer.
-
Initiate rapid mixing. The instrument will automatically inject and mix the two solutions in the observation cell and record the change in absorbance at the appropriate wavelength for the pH indicator over time (typically milliseconds).
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the linear phase of the absorbance change for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the uninhibited control.
-
Determine the Kᵢ value by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).
-
Caption: Workflow for the Stopped-Flow CO₂ Hydration Assay.
p-Nitrophenyl Acetate (p-NPA) Esterase Assay
While the stopped-flow assay is the gold standard, the p-NPA esterase assay offers a simpler, more accessible colorimetric method for high-throughput screening of CA inhibitors. This assay leverages the promiscuous esterase activity of carbonic anhydrase.
Principle: Carbonic anhydrase can catalyze the hydrolysis of the colorless substrate p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation, which can be monitored spectrophotometrically at 405 nm, is proportional to the enzyme's activity. Inhibitors will reduce the rate of this color change.[6]
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme Solution: Purified human carbonic anhydrase isoform in Assay Buffer.
-
Substrate Solution: 3 mM p-NPA prepared fresh in acetonitrile or DMSO.
-
Inhibitor Stock Solution: Test compounds and a standard inhibitor (e.g., Acetazolamide) dissolved in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Plate Setup: Prepare wells for blank (buffer + substrate), control (buffer + enzyme + substrate), and test (buffer + enzyme + inhibitor + substrate).
-
Enzyme and Inhibitor Addition: Add the enzyme solution to the control and test wells. Add serially diluted inhibitor solutions to the test wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.
-
Measurement: Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (V) from the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Mechanism of Action and Structure-Activity Relationship (SAR)
The inhibitory activity of this compound and other sulfonamides is rooted in their specific interaction with the active site of carbonic anhydrase.
Mechanism of Inhibition: The active site of α-carbonic anhydrases contains a zinc ion (Zn²⁺) that is essential for catalysis. This zinc ion is coordinated by three histidine residues and a water molecule. The sulfonamide group (-SO₂NH₂) of the inhibitor binds directly to the catalytic zinc ion, displacing the coordinated water molecule and preventing the binding of CO₂. This effectively blocks the enzyme's catalytic activity.
Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.
Structure-Activity Relationship Insights:
-
The Unsubstituted Sulfonamide Group: The -SO₂NH₂ moiety is critical for high-affinity binding to the active site zinc ion.
-
Aromatic/Heterocyclic Ring: The ring system to which the sulfonamide is attached plays a crucial role in positioning the inhibitor within the active site and can form additional interactions with amino acid residues, influencing both potency and isoform selectivity.
-
Substituents on the Ring: Modifications to the aromatic or heterocyclic ring can significantly impact the inhibitor's properties. For instance, different substituents can alter electronic properties and create steric or hydrophobic interactions that favor binding to one isoform over another.[7] The hydrazono moiety in the compound of interest contributes to its specific binding profile.
The Significance of Isoform Selectivity
The development of isoform-selective CA inhibitors is a major goal in modern drug discovery.[8] While broad-spectrum inhibitors like Acetazolamide are clinically useful, their lack of selectivity can lead to off-target effects. For example, inhibiting the widely expressed hCA II when targeting the tumor-associated hCA IX can result in unwanted side effects.
A compound that demonstrates high potency for hCA IX and/or hCA XII, with significantly lower activity against hCA I and hCA II, would be a promising candidate for anticancer drug development. The comparative data presented in this guide allows for an initial assessment of the isoform selectivity profile of this compound and related compounds.
Conclusion
This guide has provided a comprehensive framework for benchmarking this compound against the standard carbonic anhydrase inhibitor, Acetazolamide. By detailing robust experimental protocols and presenting comparative inhibitory data, this document serves as a valuable resource for researchers and drug developers. The insights into the mechanism of action and the importance of isoform selectivity further underscore the critical parameters for evaluating novel CA inhibitors. The presented data suggests that the hydrazonobenzenesulfonamide scaffold is a promising starting point for the development of potent carbonic anhydrase inhibitors. Further investigation is warranted to fully elucidate the isoform selectivity profile and therapeutic potential of this compound.
References
- De Simone, G., & Supuran, C. T. (2003). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Progress in Drug Research, 60, 171–204. [Link]
- Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352–358. [Link]
- Al-Suhaimi, E. A. (2018).
- Ghorab, M. M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7016. [Link]
- De Simone, G., et al. (2016). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 59(15), 7115–7124. [Link]
- Rachbauer, L., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7309. [Link]
- Kim, J. K., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(21), 11843. [Link]
- Sanyal, G., et al. (1982). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. Analytical Biochemistry, 123(1), 54–61. [Link]
- Tufts, J. C., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 145. [Link]
- D'Annessa, I., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega, 6(4), 2849–2861. [Link]
- Lindskog, S. (2020). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Biophysical Journal, 119(5), 853–859. [Link]
- Angeli, A., et al. (2019). New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. ACS Medicinal Chemistry Letters, 10(12), 1673–1678. [Link]
- Anderson, J., et al. (1998). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics.
- ChEMBL. (n.d.).
- Kumar, R., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. International Journal of Molecular Sciences, 22(14), 7686. [Link]
- Bua, S., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 28(1), 1. [Link]
- D'Annessa, I., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega, 6(4), 2849-2861. [Link]
- Hisar, O., et al. (2015). Characterization and inhibition studies of carbonic anhydrase from gill of Russian Sturgeon Fish (Acipenser gueldenstaedtii). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 16-20. [Link]
- D'Annessa, I., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity.
- Sławiński, J., et al. (2010). Carbonic anhydrase inhibitors. Synthesis and inhibition of the human cytosolic isozymes I and II and transmembrane isozymes IX, XII (cancer-associated) and XIV with 4-substituted 3-pyridinesulfonamides. European Journal of Medicinal Chemistry, 45(11), 5293–5301. [Link]
- Bīriņa, A., et al. (2023). Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. ChemMedChem, 18(6), e202200658. [Link]
- Ozensoy, O., et al. (2005). Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(3), 289–292. [Link]
- El-Sayed, M. A., et al. (2009). Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(2), 499–505. [Link]
- Nocentini, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 809–814. [Link]
- Nocentini, A., et al. (2019). Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. Journal of Medicinal Chemistry, 62(10), 5093–5103. [Link]
- Szafrański, K., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 24(8), 7506. [Link]
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- 3. Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
N-[4-(hydrazinosulfonyl)phenyl]acetamide selectivity profiling against other enzymes
A Guide to the Selectivity Profiling of N-[4-(hydrazinosulfonyl)phenyl]acetamide
Introduction: The Critical Quest for Selectivity
In the landscape of modern drug discovery and chemical biology, the identification of potent enzyme inhibitors is merely the first step. The true challenge lies in achieving selectivity: the ability of a compound to interact with its intended target while avoiding interactions with other proteins.[1][2] Off-target effects are a primary cause of adverse drug reactions and clinical trial failures.[3] Therefore, rigorous selectivity profiling is not just a supplementary step but a cornerstone of robust inhibitor development.
This guide focuses on this compound, a compound featuring a sulfonamide moiety. Sulfonamides are a well-established pharmacophore known to target a range of enzymes, most notably the zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[4][5] Given this chemical feature, we will use the carbonic anhydrase family as a hypothetical primary target class to illustrate a comprehensive selectivity profiling workflow. This guide will provide researchers, scientists, and drug development professionals with the rationale, experimental protocols, and data interpretation frameworks necessary to characterize the selectivity of this, or any similar, inhibitor.
The Rationale for Selectivity Profiling
The human genome encodes hundreds of enzymes within the same family (e.g., over 500 kinases, numerous proteases, and 15 carbonic anhydrase isoforms).[2][6] These enzymes often share significant structural homology, particularly within the active site, making the development of selective inhibitors a formidable challenge.[3][7][8]
A comprehensive selectivity profile serves multiple purposes:
-
Defines the Mechanism of Action: It confirms that the desired biological effect is due to the inhibition of the intended target.
-
Predicts Potential Side Effects: Early identification of off-target interactions can forecast potential toxicities.[1]
-
Enables Structure-Activity Relationship (SAR) Studies: Understanding how small chemical modifications impact selectivity guides medicinal chemistry efforts to design more precise inhibitors.[7]
-
Creates Valuable Chemical Probes: A highly selective inhibitor is an invaluable tool for dissecting complex biological pathways.[2]
Experimental Workflow for Selectivity Profiling
A tiered approach is typically employed for selectivity profiling, starting with closely related enzymes and expanding to a broad, unbiased screen.
Caption: A tiered workflow for comprehensive inhibitor selectivity profiling.
Comparative Data: A Hypothetical Selectivity Profile
To illustrate the outcome of such a workflow, the following tables present hypothetical inhibition data for this compound. The data is structured to show high potency against a primary target (Carbonic Anhydrase II), varied potency against related isoforms, and low activity against unrelated enzyme families.
Table 1: Inhibition Profile against Carbonic Anhydrase Isoforms
| Enzyme Target | IC50 (nM) | Selectivity Ratio (vs. CA II) |
| Carbonic Anhydrase II (CA II) | 15 | 1x |
| Carbonic Anhydrase I (CA I) | 350 | 23x |
| Carbonic Anhydrase IX (CA IX) | 85 | 6x |
| Carbonic Anhydrase XII (CA XII) | 120 | 8x |
| Acetazolamide (Control) | 12 | 1x |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Data is representative.
Table 2: Broad Panel Selectivity Screen (Representative Enzymes)
| Enzyme/Family | % Inhibition @ 1 µM | Notes |
| Kinases (general screen) | ||
| CDK2/cyclin E | < 5% | No significant activity |
| VEGFR2 | < 10% | No significant activity |
| SRC | < 5% | No significant activity |
| Proteases | ||
| Chymotrypsin | < 15% | Potential weak interaction |
| Caspase-3 | < 5% | No significant activity |
| Other Targets | ||
| Acetyl-CoA Synthetase | < 10% | No significant activity |
| hERG (Ion Channel) | < 20% | Low risk of cardiac liability |
This table demonstrates a desirable profile with minimal activity against common off-targets.
Detailed Experimental Protocols
Accurate and reproducible data is paramount. Below is a detailed protocol for an in vitro carbonic anhydrase inhibition assay, a foundational experiment for this guide.
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is based on the spectrophotometric measurement of the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate (p-NPA) as a substrate.[9][10]
1. Materials and Reagents:
-
Enzyme: Human Carbonic Anhydrase II (e.g., Sigma-Aldrich C4396).
-
Buffer: 50 mM Tris-HCl, pH 7.5.[9]
-
Substrate: p-Nitrophenyl acetate (p-NPA). Prepare a 3 mM stock solution in acetonitrile, fresh daily.[9]
-
Test Compound: this compound, dissolved in DMSO to create a 10 mM stock.
-
Control Inhibitor: Acetazolamide (a known pan-CA inhibitor).[11]
-
Hardware: 96-well clear, flat-bottom microplate and a microplate reader capable of kinetic measurements at 405 nm.
2. Method:
-
Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test compound and control inhibitor in DMSO. A typical starting concentration might be 1 mM.
-
Plate Setup:
-
Blank (No Enzyme): 158 µL Assay Buffer.
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO.
-
Test Wells: 158 µL Assay Buffer + 2 µL of the respective compound dilution.
-
Perform all measurements in triplicate.[9]
-
-
Enzyme Addition & Pre-incubation:
-
Prepare a working solution of CA-II in cold Assay Buffer.
-
Add 20 µL of the CA-II working solution to all wells except the Blank.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
3. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Subtract the rate of the blank from all other wells.
-
Normalize the data by expressing the rate in the presence of the inhibitor as a percentage of the maximum activity (vehicle control).
-
Plot the % activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Physiological Context and Pathway Analysis
Understanding the biological role of the target enzyme is crucial for interpreting the significance of inhibition. Carbonic anhydrases catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a fundamental reaction in pH regulation, ion transport, and CO2 homeostasis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
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- 4. The structural basis for the selectivity of sulfonamido dicarbaboranes toward cancer-associated carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. assaygenie.com [assaygenie.com]
Safety Operating Guide
Personal protective equipment for handling N-[4-(hydrazinosulfonyl)phenyl]acetamide
Essential Safety and Handling Guide for N-[4-(hydrazinosulfonyl)phenyl]acetamide
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety
Hazard Assessment: An Analysis of Analogous Compounds
While a dedicated hazard profile for this compound is not available, an examination of related chemical structures points towards several potential hazards. Compounds with similar functional groups are often classified as irritants to the skin, eyes, and respiratory system.[1][2][3] Some may also be harmful if swallowed.[1] Given these potential risks, a cautious and comprehensive approach to personal protection is warranted.
Potential Hazard Classifications (Based on Analogous Compounds):
| Hazard Class | Category | Potential Effects |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating exposure risks. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Recommended PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Full-face shield- Lab coat- Respiratory protection (N95 or higher) | The fine, powdered nature of many research chemicals presents a significant inhalation risk.[4] A full-face shield provides an additional layer of protection against accidental splashes to the face. |
| Dissolution and Solution Preparation | - Nitrile gloves- Chemical splash goggles- Lab coat- Work in a certified chemical fume hood | Working within a fume hood minimizes the risk of inhaling volatile compounds or aerosols that may be generated during dissolution. |
| Running Reactions and Workup | - Nitrile gloves- Chemical splash goggles- Lab coat- Work in a certified chemical fume hood | This standard level of PPE protects against splashes and incidental contact with the chemical in solution. |
| Handling Contaminated Waste | - Nitrile gloves- Chemical splash goggles- Lab coat | Prevents exposure during the collection and short-term storage of chemical waste. |
Donning and Doffing PPE: A Procedural Workflow
Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

